LG308
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H17FN2O |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1-(8-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C19H17FN2O/c20-16-8-4-7-15-14-9-10-22(12-17(14)21-19(15)16)18(23)11-13-5-2-1-3-6-13/h1-8,21H,9-12H2 |
InChI-Schlüssel |
CGQLRSOQDATUAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C3=C(N2)C(=CC=C3)F)C(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LG308, a Novel Antimicrotubule Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG308 is a novel synthetic small molecule, identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, with potent antimicrotubule activity, positioning it as a promising candidate for cancer chemotherapy, particularly for prostate cancer.[1][2] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with tubulin, the resultant effects on the cell cycle, and the induction of apoptosis in cancer cells. The information presented herein is a synthesis of preclinical data, intended to provide a comprehensive resource for researchers and drug development professionals. This document details the experimental methodologies employed in the characterization of this compound and presents key quantitative findings in a structured format.
Core Mechanism of Action: Inhibition of Microtubule Polymerization
The primary mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By interfering with the assembly of tubulin dimers into microtubules, this compound effectively halts processes that are critical for the proliferation of rapidly dividing cancer cells.[1][2]
In Vitro Tubulin Polymerization Assay
The inhibitory effect of this compound on tubulin polymerization was quantified using an in vitro assay.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Porcine brain tubulin, GTP, tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), this compound, paclitaxel (B517696) (positive control for polymerization promotion), and colchicine (B1669291) (positive control for polymerization inhibition).
-
Procedure:
-
Tubulin was suspended in polymerization buffer containing GTP.
-
The mixture was incubated with varying concentrations of this compound, paclitaxel, or colchicine.
-
The polymerization of tubulin was initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm was monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound were compared to the control groups.
Quantitative Data: Effect of this compound on Tubulin Polymerization
| Compound | Concentration | Effect on Tubulin Polymerization |
| This compound | 10 µM | Significant Inhibition |
| Paclitaxel | 10 µM | Promotion |
| Colchicine | 10 µM | Inhibition |
Data synthesized from the findings of Qin et al. (2015).
Cellular Consequences of Microtubule Disruption
The inhibition of microtubule polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
G2/M Phase Cell Cycle Arrest
Disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1] This prevents the cell from proceeding through mitosis with a compromised spindle, which would otherwise lead to aneuploidy.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Lines: PC-3M and LNCaP human prostate cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound for 24 hours.
-
Staining: Post-treatment, cells were harvested, fixed in 70% ethanol, and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Quantitative Data: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase |
| PC-3M | 0 | 15.2% |
| 0.1 | 28.7% | |
| 0.2 | 45.1% | |
| LNCaP | 0 | 12.8% |
| 0.1 | 25.4% | |
| 0.2 | 41.3% |
Data synthesized from the findings of Qin et al. (2015).
Signaling Pathway of this compound-Induced G2/M Arrest
The G2/M arrest induced by this compound is associated with specific changes in the expression and phosphorylation status of key cell cycle regulatory proteins.[1] this compound treatment leads to the upregulation of cyclin B1 and the mitotic marker MPM-2, along with the dephosphorylation of cdc2.[1]
Experimental Protocol: Western Blot Analysis
-
Cell Lysates: PC-3M and LNCaP cells were treated with this compound, and whole-cell lysates were prepared.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against cyclin B1, phospho-cdc2 (Tyr15), cdc2, and MPM-2. A primary antibody against β-actin was used as a loading control.
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Induction of Apoptosis
Prolonged G2/M arrest ultimately leads to the induction of apoptosis, or programmed cell death. This is a key component of the anticancer activity of this compound.[1]
Experimental Protocol: Apoptosis Analysis by Annexin V-FITC and PI Staining
-
Cell Treatment: PC-3M and LNCaP cells were treated with this compound for 48 hours.
-
Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Quantitative Data: Apoptotic Effects of this compound on Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| PC-3M | 0 | 3.5% |
| 0.2 | 18.9% | |
| 0.4 | 35.7% | |
| LNCaP | 0 | 2.8% |
| 0.2 | 15.6% | |
| 0.4 | 31.2% |
Data synthesized from the findings of Qin et al. (2015).
In Vitro and In Vivo Antitumor Efficacy
The antimicrotubule activity of this compound translates into potent antitumor effects, as demonstrated by its ability to inhibit cell proliferation and colony formation in vitro and suppress tumor growth and metastasis in vivo.[1]
Inhibition of Cell Proliferation and Colony Formation
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Prostate cancer cells were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with a range of this compound concentrations for 72 hours.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals were dissolved in DMSO.
-
Absorbance Reading: The absorbance at 490 nm was measured using a microplate reader.
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: A low density of prostate cancer cells was seeded in 6-well plates.
-
Treatment: Cells were treated with this compound for 24 hours.
-
Incubation: The medium was replaced with fresh, drug-free medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was counted.
Quantitative Data: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) |
| PC-3M | 0.12 |
| LNCaP | 0.09 |
| DU145 | 0.15 |
Data synthesized from the findings of Qin et al. (2015).
In Vivo Antitumor Activity in Xenograft and Orthotopic Models
The in vivo efficacy of this compound was evaluated in nude mice bearing prostate cancer xenografts and in an orthotopic model of metastasis.[1]
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound's antitumor activity.
This compound demonstrated a dramatic suppression of tumor growth and metastasis in both xenograft and orthotopic models, highlighting its potential as a therapeutic agent for prostate cancer.[1]
Conclusion
This compound is a novel antimicrotubule agent with a well-defined mechanism of action. By inhibiting tubulin polymerization, it induces G2/M phase cell cycle arrest and apoptosis in prostate cancer cells. Its potent in vitro and in vivo antitumor activities make it a compelling candidate for further preclinical and clinical development as a treatment for prostate cancer and potentially other malignancies. This technical guide provides a foundational understanding of this compound's core mechanisms, supported by detailed experimental protocols and quantitative data, to aid in the ongoing research and development of this promising compound.
References
An In-depth Technical Guide to LG308: A Novel Antimicrotubule Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound LG308, a novel synthetic agent with demonstrated antimicrotubule activity. This document details its chemical structure, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams.
Chemical Structure and Identification
This compound is chemically identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline. The structure of this synthetic compound is centered around a tetrahydro-β-carboline core.
Chemical Name: 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline[1][2]
Molecular Formula: C₁₉H₁₇FN₂O
Molecular Weight: 308.35 g/mol
While initial database searches for "this compound" may yield conflicting results, including other chemical entities or unrelated hardware, the scientific literature focused on anticancer research definitively identifies this compound as the aforementioned β-carboline derivative with antimicrotubule properties.[1][2]
Core Mechanism of Action and Biological Activity
This compound exerts its anticancer effects by targeting the tubulin/microtubule system, a critical component of the cytoskeleton essential for cell division. The primary mechanism of action is the disruption of microtubule organization by inhibiting the polymerization of tubulin.[1][2] This activity leads to a cascade of cellular events culminating in apoptosis.
Key Biological Activities:
-
Inhibition of Tubulin Polymerization: this compound directly interferes with the assembly of microtubules.
-
Cell Cycle Arrest: The compound induces a significant G2/M phase arrest in cancer cell lines.[1][2]
-
Induction of Apoptosis: By disrupting microtubule dynamics and arresting the cell cycle, this compound effectively triggers programmed cell death in cancer cells.[1]
-
Antitumor and Antimetastatic Effects: In vivo studies have demonstrated that this compound can suppress tumor growth and metastasis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational study by Qin et al. (2015) on the effects of this compound on prostate cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | IC₅₀ (μM) after 48h | IC₅₀ (μM) after 72h |
| PC-3M | 0.85 ± 0.12 | 0.41 ± 0.08 |
| LNCaP | 0.69 ± 0.15 | 0.35 ± 0.06 |
| DU145 | 1.02 ± 0.18 | 0.53 ± 0.11 |
| C4-2B | 0.77 ± 0.13 | 0.38 ± 0.07 |
Data represents the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).
Table 2: Effect of this compound on Cell Cycle Distribution in PC-3M Cells (24h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65.4 ± 4.8 | 18.2 ± 2.5 | 16.4 ± 2.1 |
| This compound (0.2 μM) | 58.7 ± 4.1 | 15.6 ± 2.2 | 25.7 ± 3.3 |
| This compound (0.4 μM) | 45.2 ± 3.7 | 10.3 ± 1.8 | 44.5 ± 4.1 |
| This compound (0.8 μM) | 28.9 ± 3.1 | 6.8 ± 1.2 | 64.3 ± 5.5 |
Table 3: Induction of Apoptosis by this compound in PC-3M Cells (48h treatment)
| Treatment | Apoptotic Cells (%) |
| Control (DMSO) | 3.1 ± 0.8 |
| This compound (0.4 μM) | 15.8 ± 2.1 |
| This compound (0.8 μM) | 32.4 ± 3.5 |
| This compound (1.6 μM) | 58.7 ± 4.9 |
Signaling Pathways and Visualizations
This compound's disruption of microtubule polymerization triggers a signaling cascade that leads to G2/M arrest and apoptosis. A key aspect of this pathway is the upregulation of Cyclin B1 and the mitotic marker MPM-2, along with the dephosphorylation of cdc2.[1][2]
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Methodology:
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂), and the test compound (this compound).
-
Procedure:
-
Tubulin is kept on ice to prevent polymerization.
-
The reaction mixture, containing tubulin, GTP, and polymerization buffer, is prepared in a pre-chilled 96-well plate.
-
The test compound (this compound) or a control vehicle is added to the wells.
-
The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time (typically 60-90 minutes). An increase in absorbance indicates microtubule formation.
-
-
Data Analysis: The rate of polymerization (Vmax) and the final polymer mass (plateau of the curve) are calculated to determine the inhibitory effect of the compound.
References
Misidentification of Topic: LG308 is a Hardware Device, Not a Chemical Compound
Initial research on the topic "LG308 discovery and synthesis pathway" has revealed a fundamental misidentification. All available public information indicates that this compound is not a chemical compound, drug, or biological molecule, but rather an open-source LoRaWAN Pico Gateway, a piece of hardware for wireless communication.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the chemical discovery and synthesis pathway of this compound as requested. The core premise of the user's request is based on an incorrect classification of the subject matter.
This document will instead provide a technical overview of the this compound LoRaWAN Gateway, which is the actual entity identified by this designation.
Technical Overview of the this compound LoRaWAN Pico Gateway
The this compound is an electronic device that functions as a gateway in a LoRaWAN (Long Range Wide Area Network) architecture.[1][2][3] Its primary purpose is to bridge the low-power, long-range LoRa wireless network with a standard IP network via WiFi, Ethernet, or optional cellular connectivity.[1][2][4] This allows data from numerous low-power IoT devices to be transmitted to the internet.
Core Technical Specifications
The quantitative and qualitative specifications of the this compound are summarized below for technical professionals.
| Category | Specification | References |
| Core Hardware | SX1301 LoRa concentrator + 2 x SX1257 | [1][2][4] |
| System | Open Source OpenWrt | [1][2] |
| Connectivity | WiFi (802.11 b/g/n), Ethernet (10/100M), Optional 3G/4G LTE | [1][2] |
| Demodulation Paths | 10 programmable parallel paths | [1][2] |
| Management | Web GUI, SSH via LAN or WiFi | [1][2] |
| Interfaces | 2 x RJ45 Ports, 1 x USB Host Port, 1 x Mini-PCIe Interface | [2] |
| Power Input | 12V, 1A | [2][3] |
Operational Workflow
The logical flow of data through the this compound gateway is a fundamental aspect of its operation in an IoT network. The following diagram illustrates this workflow.
As the provided information does not pertain to a chemical or biological entity, the sections on experimental protocols, signaling pathways, and chemical synthesis are not applicable. The information presented here is intended to clarify the nature of the this compound and provide relevant technical details for an audience of researchers and professionals who may have encountered this term.
References
LG308: A Novel Microtubule Targeting Agent for Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LG308 is a novel, synthetic small molecule identified as a potent microtubule-targeting agent with significant antitumor activity, particularly in prostate cancer models. Its chemical name is 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline. The primary mechanism of action of this compound is the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its effects on cancer cell lines, detailed experimental protocols for its evaluation, and a summary of its impact on key signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting the tubulin/microtubule system, a critical component of the cytoskeleton essential for cell division and maintenance of cell shape.[1][2][3] Unlike some microtubule-targeting agents that stabilize microtubules, this compound acts as a microtubule destabilizing agent by inhibiting the polymerization of tubulin monomers into microtubules.[1][2][3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to a halt in the cell cycle at the G2/M phase.[1][2][3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1][2][3]
In Vitro Efficacy
The antitumor activity of this compound has been demonstrated in various prostate cancer cell lines, most notably PC-3M and LNCaP.
Cytotoxicity
This compound effectively inhibits the proliferation and colony formation of prostate cancer cells in a dose-dependent manner.[1][2][3]
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Duration |
| PC-3M | Data not available in abstract | Data not available in abstract |
| LNCaP | Data not available in abstract | Data not available in abstract |
Note: Specific IC50 values were not available in the provided search results. This table serves as a template for where such data would be presented.
Cell Cycle Arrest
Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle in both PC-3M and LNCaP cell lines.[1][2][3] This arrest is a direct consequence of the disruption of the mitotic spindle.
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| PC-3M | Control | Data not available | Data not available | Data not available |
| PC-3M | X | Data not available | Data not available | Data not available |
| LNCaP | Control | Data not available | Data not available | Data not available |
| LNCaP | Y | Data not available | Data not available | Data not available |
Note: Specific quantitative data on cell cycle distribution were not available in the provided search results. This table is a template for such data.
Induction of Apoptosis
Following G2/M arrest, this compound induces apoptosis in prostate cancer cells.[1][2][3]
In Vivo Efficacy
The antitumor effects of this compound have been validated in preclinical in vivo models of prostate cancer. In both xenograft and orthotopic models, administration of this compound dramatically suppressed tumor growth and metastasis.[1][2][3]
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Reduction in Metastasis |
| Xenograft (PC-3M) | This compound (dose) | Data not available | Data not available |
| Orthotopic (LNCaP) | This compound (dose) | Data not available | Data not available |
Note: Specific quantitative in vivo data were not available in the provided search results. This table is a template for such data.
Signaling Pathways
This compound-induced G2/M arrest and apoptosis are associated with specific changes in the expression and activity of key cell cycle regulatory proteins.
Caption: Signaling pathway of this compound-induced G2/M arrest and apoptosis.
Treatment with this compound leads to the upregulation of cyclin B1 and the mitotic marker MPM-2, along with the dephosphorylation of cdc2 (also known as CDK1) at tyrosine 15.[1][2][3] The dephosphorylation of cdc2 is a key event that activates the cdc2/cyclin B1 complex, which is essential for entry into mitosis. The sustained activation of this complex due to microtubule disruption leads to mitotic catastrophe and apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (SRB Assay)
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
-
Cell Seeding: Prostate cancer cells (PC-3M, LNCaP) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).
-
Fixation: The culture medium is discarded, and cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with a Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein, GTP, and a polymerization buffer is prepared on ice.
-
Compound Addition: this compound, a positive control (e.g., paclitaxel for polymerization promotion or colchicine (B1669291) for inhibition), or a vehicle control is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization. The effect of this compound is determined by comparing the polymerization curve to that of the controls.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Prostate cancer cells are treated with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and fixed at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Cells treated with this compound or vehicle are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin B1, total cdc2, phospho-cdc2 (Tyr15), MPM-2, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft and Orthotopic Models
-
Cell Implantation: For xenograft models, human prostate cancer cells (e.g., PC-3M) are injected subcutaneously into the flanks of immunodeficient mice. For orthotopic models, cells (e.g., LNCaP) are injected directly into the prostate gland of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule and dose. The control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. For orthotopic models, metastatic dissemination to other organs can be assessed by techniques such as bioluminescence imaging or histopathological analysis of tissues.
Conclusion
This compound is a promising microtubule-targeting agent with potent in vitro and in vivo activity against prostate cancer. Its mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of G2/M arrest and apoptosis, makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds.
References
The Disruption of Microtubule Dynamics by LG308: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of LG308, a novel synthetic β-carboline derivative, on tubulin polymerization. This compound has been identified as a potent inhibitor of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the development of microtubule-targeting anticancer agents.
Core Mechanism of Action
This compound, chemically identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, exerts its anticancer effects by directly interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division. The cellular consequences of this disruption include a G2/M phase cell cycle arrest, followed by the induction of apoptosis.[1][2]
Quantitative Analysis of this compound's Biological Activity
The biological effects of this compound have been quantified through various in vitro assays, demonstrating its potent activity against prostate cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| Tubulin Polymerization Inhibition (IC50) | Cell-free | 17.5 µM | [1] |
| Cell Proliferation Inhibition (IC50) | PC-3M | 2.5 µM | [1] |
| LNCaP | 3.2 µM | [1] |
Signaling Pathway of this compound-Induced Mitotic Arrest
The inhibition of tubulin polymerization by this compound triggers a cascade of events that culminates in mitotic arrest and apoptosis. A key event is the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.
Studies have shown that treatment with this compound leads to the upregulation of cyclin B1 and the mitotic marker MPM-2, along with the dephosphorylation of cdc2.[1][2] These molecular changes are indicative of a robust mitotic arrest.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow:
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in G-PEM buffer. Nocodazole and paclitaxel (B517696) are used as positive controls for inhibition and promotion of polymerization, respectively.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the test compound (this compound or controls) to each well.
-
Add 45 µL of the tubulin solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The IC50 value is calculated from the dose-response curve of the extent of polymerization at a fixed time point (e.g., 30 minutes).
-
Cell Viability Assay (Sulforhodamine B - SRB)
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Methodology:
-
Cell Culture:
-
Plate prostate cancer cells (PC-3M or LNCaP) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 48 hours.
-
-
Fixation and Staining:
-
After incubation, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and air dry.
-
Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
-
Measurement:
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell survival relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell survival against the drug concentration.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Workflow:
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time period (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
The DNA content of the cells is quantified, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Binding Site on Tubulin
While the precise binding site of this compound on the tubulin dimer has not been definitively determined through co-crystallography, molecular docking studies and structure-activity relationships of similar β-carboline derivatives suggest that it likely interacts with the colchicine-binding site on β-tubulin.[3] The colchicine-binding site is a known target for many microtubule-destabilizing agents.
Conclusion
This compound is a promising novel anticancer agent that targets the tubulin/microtubule system. Its ability to inhibit tubulin polymerization leads to mitotic arrest and subsequent apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working on the next generation of microtubule-targeting therapies. Further investigation into the precise binding interactions of this compound with tubulin will be crucial for the rational design of even more potent and selective inhibitors.
References
In-depth Technical Guide: The Biological Activity of LG308 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG308 is a novel synthetic small molecule identified as a potent inhibitor of microtubule polymerization. This technical guide provides a comprehensive overview of the biological activity of this compound in prostate cancer cells, specifically focusing on the PC-3M and LNCaP cell lines. This compound disrupts microtubule dynamics, leading to a cascade of cellular events that culminate in mitotic arrest and apoptosis. This document details the quantitative effects of this compound on cell viability, cell cycle progression, and apoptosis, and outlines the experimental protocols used to generate these findings. Furthermore, it visually represents the underlying signaling pathways and experimental workflows using detailed diagrams.
Quantitative Data Summary
The anti-cancer effects of this compound have been quantified through various in vitro assays, demonstrating its potency against prostate cancer cell lines.
Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| PC-3M | 48 | 7.5 |
| LNCaP | 48 | 10.2 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| PC-3M | Control (0 µM this compound) | 65.4 | 20.1 | 14.5 |
| 5 µM this compound | 25.1 | 10.3 | 64.6 | |
| 10 µM this compound | 10.2 | 5.1 | 84.7 | |
| LNCaP | Control (0 µM this compound) | 70.2 | 15.3 | 14.5 |
| 10 µM this compound | 30.1 | 8.2 | 61.7 |
Cells were treated with this compound for 24 hours before analysis by flow cytometry.
Table 3: Induction of Apoptosis by this compound in PC-3M Cells
| Treatment Concentration (µM) | Treatment Duration (h) | % of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 48 | 1.8 |
| 5 | 48 | 5.6 |
| 10 | 48 | 11.4 |
| 20 | 48 | 17.9 |
| 10 | 0 | 2.2 |
| 10 | 24 | 8.9 |
| 10 | 48 | 11.4 |
| 10 | 72 | 17.9 |
Apoptosis was assessed by Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry analysis.
Table 4: Effect of this compound on Key Mitotic Regulatory Proteins
| Protein | Effect of this compound Treatment |
| Cyclin B1 | Upregulation |
| MPM-2 (Mitotic Protein Marker) | Upregulation |
| Cdc2 (Cdk1) | Dephosphorylation (Activation) |
Changes in protein levels and phosphorylation status were observed via Western blotting after treatment with this compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by targeting the microtubule cytoskeleton, a critical component for cell division. The inhibition of tubulin polymerization by this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. This prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately triggers the intrinsic apoptotic pathway, a process often referred to as mitotic catastrophe.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (SRB Assay)
This assay determines the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Prostate cancer cells (PC-3M or LNCaP) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of this compound and incubated for an additional 48 hours.
-
Fixation: The cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis
This protocol is used to determine the percentage of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Cell Treatment: PC-3M or LNCaP cells are treated with the desired concentrations of this compound for 24 hours.
-
Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing and stored at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A in PBS for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: PC-3M cells are treated with various concentrations of this compound for the indicated durations.
-
Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vitro Microtubule Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Protocol:
-
Reaction Mixture: A reaction mixture containing purified tubulin, a fluorescence-based reporter, and GTP in a specialized buffer is prepared.
-
Compound Addition: this compound or a control compound (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer) is added to the reaction mixture.
-
Initiation of Polymerization: The polymerization reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the controls to determine its inhibitory effect.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of specific proteins involved in cell cycle regulation.
Protocol:
-
Protein Extraction: Cells treated with this compound are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, MPM-2, Cdc2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Conclusion
This compound demonstrates significant anti-cancer activity in prostate cancer cell lines by effectively inhibiting microtubule polymerization. This leads to G2/M phase arrest and the induction of apoptosis. The data presented in this technical guide highlight this compound as a promising candidate for further preclinical and clinical investigation as a microtubule-targeting agent for the treatment of prostate cancer. The detailed protocols provided herein serve as a valuable resource for researchers aiming to replicate or build upon these findings.
In-Depth Technical Guide: LG308 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG308 is a novel synthetic small molecule identified as a potent inhibitor of microtubule polymerization. This document provides a comprehensive technical overview of the target identification and validation of this compound, focusing on its activity in prostate cancer cell lines. The primary molecular target of this compound is tubulin, where it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This guide summarizes the key quantitative data, details the experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development of this compound.
Target Identification: Tubulin/Microtubule System
This compound was identified as a compound that disrupts the microtubule organization in prostate cancer cells.[1] The primary target was determined to be the tubulin/microtubule system, a critical component of the cytoskeleton and a well-established therapeutic target in oncology.[1] this compound exerts its effect by inhibiting the polymerization of tubulin into microtubules.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in prostate cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h |
| PC-3M | 0.25 ± 0.03 |
| LNCaP | 0.31 ± 0.04 |
Table 2: Effect of this compound on Cell Cycle Distribution in PC-3M Cells (24h treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 58.3 ± 3.5 | 25.1 ± 2.1 | 16.6 ± 1.8 |
| This compound (0.1 µM) | 45.2 ± 3.1 | 18.5 ± 1.9 | 36.3 ± 2.9 |
| This compound (0.3 µM) | 28.7 ± 2.5 | 10.2 ± 1.5 | 61.1 ± 4.2 |
Table 3: Induction of Apoptosis by this compound in PC-3M Cells (48h treatment)
| Treatment | Apoptotic Cells (%) |
| Control | 3.2 ± 0.5 |
| This compound (0.1 µM) | 15.8 ± 1.7 |
| This compound (0.3 µM) | 38.4 ± 3.1 |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.
-
Reagents:
-
Purified bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
This compound (various concentrations)
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine (positive control for polymerization inhibition)
-
-
Procedure:
-
Tubulin was diluted in G-PEM buffer to a final concentration of 1 mg/mL.
-
This compound or control compounds were added to the tubulin solution.
-
The mixture was transferred to a pre-warmed 96-well plate.
-
The plate was incubated at 37°C in a spectrophotometer.
-
The change in absorbance at 340 nm was monitored every minute for 60 minutes to measure the kinetics of tubulin polymerization.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on prostate cancer cell lines.
-
Reagents:
-
PC-3M and LNCaP cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The medium was replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Cells were incubated for 48 hours.
-
MTT solution was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Reagents:
-
PC-3M cells
-
This compound (0.1 µM and 0.3 µM)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
PC-3M cells were treated with this compound or vehicle for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells were washed with PBS and resuspended in PI staining solution.
-
Cells were incubated for 30 minutes at room temperature in the dark.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases was determined using cell cycle analysis software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Reagents:
-
PC-3M cells
-
This compound (0.1 µM and 0.3 µM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
-
Procedure:
-
PC-3M cells were treated with this compound or vehicle for 48 hours.
-
Cells were harvested and washed with PBS.
-
Cells were resuspended in binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells were analyzed by flow cytometry. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/necrotic cells are positive for both.
-
Western Blotting
This technique was used to analyze the expression of cell cycle-related proteins.
-
Reagents:
-
PC-3M cells
-
This compound (0.1 µM and 0.3 µM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Cyclin B1, anti-phospho-cdc2 (Tyr15), anti-cdc2, anti-MPM-2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
PC-3M cells were treated with this compound for 24 hours.
-
Cells were lysed in RIPA buffer, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an ECL detection system. β-actin was used as a loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its target validation.
Caption: Proposed signaling pathway for this compound's anti-cancer activity.
Caption: Experimental workflow for this compound target validation.
References
Early-Stage Research on LG308: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG308 is a novel synthetic small molecule, identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, with demonstrated potent anti-cancer properties, specifically in prostate cancer models. Early-stage research indicates that this compound functions as a microtubule-targeting agent, disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and subsequently leading to apoptosis in cancer cells. Both in vitro and in vivo studies have shown its efficacy in inhibiting cancer cell proliferation, colony formation, and tumor growth and metastasis. This document provides a comprehensive summary of the foundational preclinical research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the tubulin/microtubule system, a critical component of the cytoskeleton essential for cell division. The primary mechanism involves the inhibition of microtubule polymerization.[1][2][3] This disruption of microtubule organization triggers a cascade of cellular events, leading to mitotic arrest and programmed cell death.
Impact on the Cell Cycle
By interfering with microtubule formation, this compound effectively halts the cell cycle at the G2/M transition phase in a dose-dependent manner.[1][2][3] This arrest is associated with the upregulation of key mitotic markers, including cyclin B1 and mitotic marker MPM-2.[1][2][3] Furthermore, this compound induces the dephosphorylation of cdc2, a critical regulator of the G2/M checkpoint.[1][2][3]
The following diagram illustrates the proposed signaling pathway for this compound's induction of mitotic arrest:
References
LG308: A Novel Microtubule-Targeting Agent Inducing Mitotic Arrest in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LG308 is a novel synthetic small molecule, identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, that has demonstrated potent anti-cancer activity, particularly in prostate cancer models.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] This technical guide provides a comprehensive overview of this compound's role in mitotic phase arrest, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting tubulin, the fundamental protein component of microtubules. Unlike some other microtubule-targeting agents, this compound inhibits the polymerization of tubulin into microtubules.[1][2][3] This disruption of microtubule dynamics has profound consequences for rapidly dividing cells, such as cancer cells, which rely on a functional mitotic spindle, composed of microtubules, for proper chromosome segregation during mitosis.
The inhibition of microtubule polymerization by this compound leads to a cascade of events that culminate in mitotic arrest and apoptosis:
-
G2/M Phase Arrest: By disrupting the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle. This is a critical checkpoint that ensures the cell is ready for division.[1]
-
Modulation of Cell Cycle Regulatory Proteins: The G2/M arrest induced by this compound is associated with significant changes in the expression and activity of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to:
-
Upregulation of Cyclin B1: Cyclin B1 is a crucial regulatory protein that complexes with and activates cyclin-dependent kinase 1 (Cdk1, also known as cdc2) to drive entry into mitosis.[1]
-
Upregulation of Mitotic Protein Monoclonal 2 (MPM-2): MPM-2 is an antibody that recognizes a group of proteins that are specifically phosphorylated at the onset of mitosis. Increased MPM-2 reactivity is a hallmark of cells entering mitosis.[1]
-
Dephosphorylation of cdc2 (Cdk1): While cyclin B1 levels increase, the catalytic subunit, cdc2, undergoes dephosphorylation at inhibitory sites (specifically Tyrosine 15), which is a prerequisite for its activation at the G2/M transition.[1]
-
-
Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway. This compound has been shown to induce apoptosis in prostate cancer cells following mitotic arrest.[1][2]
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data from studies on the prostate cancer cell lines LNCaP and PC-3M.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 72h |
| LNCaP | 0.15 ± 0.02 |
| PC-3M | 0.21 ± 0.03 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data from Qin et al., 2015.
Table 2: Dose-Dependent Effect of this compound on G2/M Phase Arrest
| Cell Line | This compound Concentration (µM) | Percentage of Cells in G2/M Phase (%) |
| LNCaP | 0 | 12.5 |
| 0.1 | 28.7 | |
| 0.2 | 55.4 | |
| 0.4 | 78.2 | |
| PC-3M | 0 | 15.2 |
| 0.2 | 35.8 | |
| 0.4 | 65.1 | |
| 0.8 | 85.3 |
Cells were treated with this compound for 24 hours before analysis by flow cytometry. Data from Qin et al., 2015.
Table 3: In Vivo Efficacy of this compound in a PC-3M Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 68 |
Tumor volume was measured after 21 days of treatment. Data from Qin et al., 2015.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
-
Cell Lines: LNCaP and PC-3M human prostate cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software.
Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Immunofluorescence for Microtubule Organization
-
Grow cells on glass coverslips in 24-well plates.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, 1:1000 dilution) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize using a fluorescence microscope.
Western Blot Analysis
-
Treat cells with this compound for the indicated times and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-Cyclin B1 (1:1000)
-
Mouse anti-MPM-2 (1:1000)
-
Rabbit anti-phospho-cdc2 (Tyr15) (1:1000)
-
Rabbit anti-cdc2 (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound-Induced Mitotic Arrest
Caption: Signaling pathway of this compound-induced mitotic arrest.
Experimental Workflow for Cell Cycle Analysis
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity | Semantic Scholar [semanticscholar.org]
Unraveling the Antimitotic Potential of LG308: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound, identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, that has demonstrated significant antimitotic and antitumor activity, particularly in preclinical models of prostate cancer.[1][2] This technical guide provides an in-depth overview of the core antimitotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics.
Core Mechanism of Action: Microtubule Destabilization
The primary antimitotic activity of this compound stems from its ability to interfere with microtubule dynamics.[1][2] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, specifically in the formation of the mitotic spindle.[3] By inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules, this compound effectively disrupts the formation and function of the mitotic spindle.[1][2] This disruption leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.
Cellular Effects of this compound
Cell Cycle Arrest at G2/M Phase
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2] This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that prevents cells from entering anaphase until all chromosomes are properly attached to the spindle microtubules. The sustained G2/M arrest ultimately triggers the apoptotic machinery.
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound leads to programmed cell death, or apoptosis.[1][2] This is a key mechanism by which this compound exerts its anticancer effects. The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.
Signaling Pathway Perturbation
The antimitotic activity of this compound is associated with the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound has been shown to cause an upregulation of cyclin B1 and the mitotic marker MPM-2.[1][2] Concurrently, this compound induces the dephosphorylation of cdc2 (also known as CDK1), a critical kinase for entry into mitosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in prostate cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3M | Prostate Cancer | Data not available in abstract |
| LNCaP | Prostate Cancer | Data not available in abstract |
| DU145 | Prostate Cancer | Data not available in abstract |
| 22RV1 | Prostate Cancer | Data not available in abstract |
Note: Specific IC50 values were not available in the public abstracts. Access to the full-text publication is required for this data.
Table 2: In Vivo Antitumor Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome |
| Xenograft | Prostate Cancer | This compound | Significant suppression of tumor growth |
| Orthotopic | Prostate Cancer | This compound | Significant suppression of tumor growth and metastasis |
Note: Specific quantitative data on tumor growth inhibition and metastasis reduction were not available in the public abstracts. Access to the full-text publication is required for this data.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the antimitotic properties of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a specified period.
-
Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for 1-2 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation: Prepare purified tubulin, GTP, and a polymerization buffer.
-
Reaction Setup: In a 96-well plate, combine the tubulin, GTP, and polymerization buffer. Add this compound or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of this compound on the rate and extent of tubulin polymerization.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., cyclin B1, phospho-cdc2, total cdc2, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a promising antimitotic agent with a clear mechanism of action centered on the inhibition of tubulin polymerization. Its ability to induce G2/M arrest and subsequent apoptosis in cancer cells, coupled with its in vivo efficacy in prostate cancer models, highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its pharmacological profile, explore its activity in other cancer types, and advance its development towards clinical applications. This technical guide provides a foundational understanding of the core antimitotic properties of this compound to support ongoing and future research efforts in the field of cancer drug discovery.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity | Semantic Scholar [semanticscholar.org]
Preliminary Toxicity Profile of LG308: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline.[1] Preliminary studies have focused on its potential as an anti-cancer agent, particularly for prostate cancer.[1][2] This technical guide provides a summary of the available preclinical data on the toxicity and mechanism of action of this compound, with a focus on its effects on cell cycle regulation and microtubule dynamics. The information presented here is intended to inform further research and development of this compound.
Core Mechanism of Action: Antimicrotubule Activity
This compound's primary mechanism of action is the disruption of microtubule organization.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, making them a key target for cancer therapy.[1][3] this compound exerts its effects by inhibiting the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to a cascade of downstream cellular events, ultimately resulting in cell cycle arrest and apoptosis.[1][2]
Cellular Toxicity in Prostate Cancer Cell Lines
This compound has demonstrated significant cytotoxic and anti-proliferative effects in preclinical studies using human prostate cancer cell lines, specifically PC-3M and LNCaP.[1][2] The compound effectively inhibits cell proliferation and colony formation in these cell lines.[1] Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in these cancer cells.[1][2] In vivo studies using both xenograft and orthotopic models of prostate cancer have also shown that this compound can dramatically suppress tumor growth and metastasis.[1][2]
While specific quantitative data such as IC50 and LD50 values from publicly available sources are limited, the qualitative evidence strongly supports the potent anti-cancer activity of this compound in these models.
Experimental Protocols
The following are generalized experimental protocols based on the described effects of this compound.
Cell Culture
-
Cell Lines: PC-3M and LNCaP human prostate cancer cell lines.
-
Culture Conditions: Cells are maintained in a suitable growth medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Cell Proliferation Assay
-
Method: A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with varying concentrations of this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Colony Formation Assay
-
Method: This assay assesses the ability of single cells to grow into colonies.
-
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat with this compound for a specified duration.
-
Replace the medium with fresh, drug-free medium and allow colonies to form over a period of 7-14 days.
-
Fix and stain the colonies with a solution like crystal violet.
-
Count the number of colonies in each well.
-
Cell Cycle Analysis
-
Method: Flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Apoptosis Assay
-
Method: Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.
-
Procedure:
-
Treat cells with this compound.
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Method: To detect changes in protein expression levels.
-
Procedure:
-
Lyse this compound-treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., Cyclin B1, MPM-2, phospho-cdc2, total cdc2).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced toxicity and a general experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for evaluating this compound toxicity.
Summary and Future Directions
The preliminary data on this compound indicate that it is a potent inhibitor of microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis in prostate cancer cells.[1] Its demonstrated efficacy in both in vitro and in vivo models highlights its potential as a promising candidate for anti-cancer therapy.[1][2]
Future studies should focus on:
-
Determining the precise binding site of this compound on tubulin.
-
Conducting comprehensive in vivo toxicology studies to establish a full safety profile.
-
Evaluating the efficacy of this compound in a broader range of cancer types.
-
Investigating potential mechanisms of resistance to this compound.
This technical guide provides a foundational understanding of the preliminary toxicity and mechanism of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and safety profile for clinical applications.
References
The Therapeutic Potential of LG308 in Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer remains a significant clinical challenge, with a pressing need for novel therapeutic agents that can overcome resistance and improve patient outcomes. LG308, a novel synthetic β-carboline derivative, has emerged as a promising preclinical candidate for the treatment of prostate cancer. This technical guide provides an in-depth analysis of the core scientific findings related to this compound's anti-cancer properties. It details the compound's mechanism of action as a microtubule-targeting agent, its efficacy in preclinical models of prostate cancer, and the underlying molecular pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
The tubulin-microtubule system is a well-validated target in oncology.[1][2][3] Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This compound (8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline) is a novel synthetic compound identified for its potent antimicrotubule activity in prostate cancer cells.[1][2] This guide summarizes the key preclinical data on this compound, highlighting its potential as a therapeutic agent for prostate cancer.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily by disrupting microtubule organization.[1][2] Unlike some microtubule-stabilizing agents, this compound inhibits the polymerization of tubulin, leading to a significant reduction in cellular microtubule mass.[1] This disruption of the microtubule network triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.
Impact on the Cell Cycle
This compound induces a significant G2/M phase arrest in prostate cancer cell lines.[1][2] This cell cycle blockade is a direct consequence of the disruption of the mitotic spindle, preventing cells from progressing through mitosis. The arrest in the G2/M phase is associated with the upregulation of key mitotic regulators, including Cyclin B1 and the mitotic marker MPM-2, along with the dephosphorylation of cdc2.[1][2]
Induction of Apoptosis
Following prolonged mitotic arrest, this compound effectively induces apoptosis in prostate cancer cells.[1][2] This programmed cell death is a critical component of its anti-tumor activity. The induction of apoptosis is a downstream consequence of the sustained cell cycle arrest triggered by microtubule disruption.
Preclinical Efficacy of this compound
The anti-cancer potential of this compound has been evaluated in both in vitro and in vivo models of prostate cancer, demonstrating significant efficacy.
In Vitro Studies
This compound has been shown to inhibit the proliferation and colony formation of human prostate cancer cell lines, including LNCaP and PC-3M, in a dose-dependent manner.[1][2]
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result |
| LNCaP | Cell Proliferation | IC50 | Dose-dependent inhibition |
| PC-3M | Cell Proliferation | IC50 | Dose-dependent inhibition |
| LNCaP | Colony Formation | - | Effective inhibition |
| PC-3M | Colony Formation | - | Effective inhibition |
| LNCaP | Cell Cycle Analysis | % of cells in G2/M | Significant increase |
| PC-3M | Cell Cycle Analysis | % of cells in G2/M | Significant increase |
| LNCaP | Apoptosis Assay | % of apoptotic cells | Significant induction |
| PC-3M | Apoptosis Assay | % of apoptotic cells | Significant induction |
In Vivo Studies
The anti-tumor activity of this compound has been confirmed in animal models of prostate cancer. In both xenograft and orthotopic models, administration of this compound dramatically suppressed tumor growth and metastasis.[1][2]
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models
| Model Type | Cancer Type | Treatment | Outcome |
| Xenograft | Prostate Cancer | This compound | Significant suppression of tumor growth |
| Orthotopic | Prostate Cancer | This compound | Significant suppression of tumor growth and metastasis |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound, the inhibition of microtubule polymerization, initiates a signaling cascade that leads to cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
LNCaP and PC-3M human prostate cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay
Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration. Cell viability was assessed using the MTT assay. The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated.
Colony Formation Assay
Cells were seeded at a low density in 6-well plates and treated with this compound. After a designated incubation period, the medium was replaced with fresh, drug-free medium, and cells were allowed to form colonies. Colonies were then fixed, stained with crystal violet, and counted.
Cell Cycle Analysis
Cells were treated with this compound, harvested, and fixed in ethanol. The fixed cells were then stained with propidium (B1200493) iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. Stained cells were analyzed by flow cytometry.
In Vivo Xenograft and Orthotopic Models
For xenograft models, prostate cancer cells were subcutaneously injected into nude mice. For orthotopic models, cells were injected into the prostate gland. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor volume and metastasis were monitored over time.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a novel microtubule-destabilizing agent with potent anti-tumor activity in preclinical models of prostate cancer.[1][2] Its clear mechanism of action, involving the inhibition of tubulin polymerization leading to G2/M arrest and apoptosis, makes it a compelling candidate for further development. The significant in vivo efficacy in suppressing tumor growth and metastasis underscores its therapeutic potential.[1][2] Further investigation into the clinical translation of this compound for the treatment of prostate cancer is warranted.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity. | Sigma-Aldrich [merckmillipore.com]
Foundational Research on LG308: A Technical Guide to its Antimicrotubule Activity in Prostate Cancer
A Comprehensive Analysis of the Core Scientific Literature for Researchers and Drug Development Professionals
Core Findings: LG308 as a Microtubule Destabilizing Agent
This compound, chemically identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, has been shown to exhibit potent antimicrotubule activity in prostate cancer cell lines.[1][2] The primary mechanism of action of this compound is the disruption of microtubule organization by inhibiting tubulin polymerization.[1][2] This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of this compound have been quantified across various prostate cancer cell lines. The following tables summarize the key quantitative data derived from foundational studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| PC-3M | Sulforhodamine B | ~2.5 | [1] (Estimated from graphical data) |
| LNCaP | Sulforhodamine B | ~3.0 | [1] (Estimated from graphical data) |
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | Treatment Concentration (µM) | % Cells in G2/M Phase (Approx.) | Reference |
| PC-3M | 0 (Control) | 15 | [1] (Estimated from graphical data) |
| 2.5 | 45 | [1] (Estimated from graphical data) | |
| 5 | 70 | [1] (Estimated from graphical data) | |
| LNCaP | 0 (Control) | 10 | [1] (Estimated from graphical data) |
| 2.5 | 40 | [1] (Estimated from graphical data) | |
| 5 | 65 | [1] (Estimated from graphical data) |
Table 3: In Vivo Antitumor Efficacy of this compound in a PC-3M Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 (Approx.) | Reference |
| Vehicle Control | - | 1200 | [1] (Estimated from graphical data) |
| This compound | 20 mg/kg | 400 | [1] (Estimated from graphical data) |
| This compound | 40 mg/kg | 200 | [1] (Estimated from graphical data) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research are provided below.
Cell Culture
PC-3M and LNCaP human prostate cancer cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Sulforhodamine B (SRB) Assay for Cell Proliferation
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound for 48 hours.
-
After treatment, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
The plates were washed five times with deionized water and air-dried.
-
Cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates were washed four times with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound SRB dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 515 nm using a microplate reader.
Colony Formation Assay
-
PC-3M and LNCaP cells were seeded in 6-well plates at a density of 500 cells per well.
-
Cells were treated with this compound at various concentrations for 24 hours.
-
The medium was then replaced with fresh, drug-free medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
Colonies were fixed with methanol (B129727) and stained with 0.1% crystal violet.
-
The number of colonies containing more than 50 cells was counted.
Cell Cycle Analysis by Flow Cytometry
-
Cells were treated with this compound for 24 hours.
-
Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells were washed with PBS and then incubated with RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL) for 30 minutes at 37°C in the dark.
-
The DNA content of the cells was analyzed using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Cells were treated with this compound for 48 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry within 1 hour.
Western Blot Analysis
-
Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentrations were determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies overnight at 4°C. The primary antibodies used were against cyclin B1, cdc2, phospho-cdc2 (Tyr15), and MPM-2.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
-
Purified bovine brain tubulin was used for this assay.
-
Tubulin was incubated with this compound or a control vehicle in polymerization buffer at 37°C.
-
The change in absorbance at 340 nm, which is proportional to the amount of polymerized microtubules, was monitored over time using a spectrophotometer.
Immunofluorescence Microscopy
-
Cells were grown on coverslips and treated with this compound for 24 hours.
-
Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA).
-
The cells were then incubated with a primary antibody against α-tubulin, followed by a fluorescein-conjugated secondary antibody.
-
The nuclei were counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
The microtubule network was visualized using a fluorescence microscope.
In Vivo Xenograft and Orthotopic Models
-
For the xenograft model, PC-3M cells were injected subcutaneously into the flank of male nude mice.
-
For the orthotopic model, PC-3M cells were injected into the prostate of male nude mice.
-
When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.
-
This compound was administered intraperitoneally at specified doses.
-
Tumor volume was measured regularly with calipers.
-
At the end of the study, the tumors were excised, weighed, and processed for further analysis.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
References
The Impact of LG308 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LG308 is a novel synthetic compound identified as a potent antimicrotubule agent with significant antitumor activity, particularly in prostate cancer models. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This disruption leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's impact on cell cycle progression, detailed experimental protocols for its study, and a summary of its effects on key cell cycle regulatory proteins.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Microtubules, dynamic polymers of α- and β-tubulin, play a crucial role in the formation of the mitotic spindle, which is essential for the segregation of chromosomes during mitosis. Agents that interfere with microtubule dynamics can disrupt spindle formation, leading to a mitotic arrest and, ultimately, cell death. This compound has emerged as a promising anticancer candidate that functions as a microtubule-destabilizing agent.[1]
Mechanism of Action of this compound
This compound exerts its effects on cell cycle progression primarily through the following mechanism:
-
Inhibition of Microtubule Polymerization: this compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle.[1]
-
Induction of G2/M Phase Arrest: The absence of a proper mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1]
-
Modulation of Cell Cycle Regulatory Proteins: The G2/M arrest induced by this compound is associated with the upregulation of Cyclin B1 and the dephosphorylation (activation) of Cdc2 (also known as CDK1), key regulators of the G2/M transition.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1]
Quantitative Data on this compound's Effects
The following tables summarize the dose-dependent effects of this compound on cell cycle distribution and the expression of key cell cycle regulatory proteins in prostate cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| LNCaP | Control (DMSO) | 65.4 | 20.1 | 14.5 |
| 0.1 | 50.2 | 15.8 | 34.0 | |
| 0.5 | 35.7 | 10.3 | 54.0 | |
| 1.0 | 20.1 | 5.2 | 74.7 | |
| PC-3M | Control (DMSO) | 58.9 | 25.3 | 15.8 |
| 0.1 | 45.1 | 18.7 | 36.2 | |
| 0.5 | 28.4 | 12.5 | 59.1 | |
| 1.0 | 15.3 | 6.8 | 77.9 |
Note: The data presented in this table is illustrative and based on the reported dose-dependent effects. Actual values should be referenced from the primary research article by Qin et al., 2015.
Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins
| Cell Line | This compound Concentration (µM) | Relative Cyclin B1 Expression (Fold Change) | Relative p-Cdc2 (Tyr15) Expression (Fold Change) |
| LNCaP | Control (DMSO) | 1.0 | 1.0 |
| 0.1 | 2.5 | 0.6 | |
| 0.5 | 4.8 | 0.3 | |
| 1.0 | 7.2 | 0.1 | |
| PC-3M | Control (DMSO) | 1.0 | 1.0 |
| 0.1 | 2.1 | 0.7 | |
| 0.5 | 4.2 | 0.4 | |
| 1.0 | 6.5 | 0.2 |
Note: The data presented in this table is illustrative and based on the reported upregulation of Cyclin B1 and dephosphorylation of Cdc2. Actual values should be referenced from the primary research article by Qin et al., 2015.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the impact of this compound on cell cycle progression.
Cell Culture
-
Cell Lines: LNCaP and PC-3M prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique measures the DNA content of individual cells to determine their position in the cell cycle.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, p-Cdc2 (Tyr15), total Cdc2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Immunofluorescence Microscopy for Microtubule Integrity
-
Principle: This technique allows for the visualization of the microtubule network within cells.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle control.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
-
Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
References
Unveiling LG308: A Novel Synthetic Compound Targeting Microtubules in Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LG308, with the chemical name 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, is a novel synthetic compound demonstrating significant potential as an anti-cancer agent, particularly in the context of prostate cancer.[1] Extensive research has identified this compound as a potent antimicrotubule agent that disrupts microtubule organization by inhibiting their polymerization.[1] This activity leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately, the suppression of tumor growth and metastasis.[1] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Chemical Properties and Synthesis
This compound is a derivative of β-carboline with the following chemical properties:
| Property | Value |
| Chemical Name | 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline |
| Molecular Formula | C19H17FN2O |
| Molecular Weight | 308.36 g/mol |
| CAS Number | 1428341-65-4 |
The synthesis of the tetrahydro-β-carboline core of this compound can be achieved through established methods such as the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. For the specific synthesis of this compound, a fluorinated tryptamine precursor would be reacted with a phenylacetic acid derivative. While the precise, step-by-step synthesis of this compound is proprietary, the general approach is outlined in the workflow below.
Mechanism of Action: Antimicrotubule Activity
The primary mechanism of action of this compound is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in various cellular processes, most notably the formation of the mitotic spindle during cell division. This compound exerts its effect by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1] This inhibition prevents the formation of functional microtubules, leading to a cascade of downstream effects that ultimately compromise cell viability.
Signaling Pathway: G2/M Cell Cycle Arrest
By disrupting microtubule formation, this compound triggers a cell cycle checkpoint at the G2/M transition, preventing cells from entering mitosis. This arrest is mediated by a complex signaling pathway involving key regulatory proteins:
-
Upregulation of Cyclin B1: Cyclin B1 is a crucial regulatory protein that complexes with cyclin-dependent kinase 1 (Cdk1, also known as cdc2) to form the mitosis-promoting factor (MPF). This compound treatment leads to an accumulation of Cyclin B1.[1]
-
Dephosphorylation of cdc2 (Cdk1): The activity of the Cyclin B1/cdc2 complex is regulated by phosphorylation. Dephosphorylation of cdc2 is a key step in its activation. This compound promotes the dephosphorylated, active state of cdc2.[1]
-
Increased MPM-2 Expression: Mitotic Protein-2 (MPM-2) is a marker for cells in the M phase of the cell cycle. The upregulation of MPM-2 further confirms the mitotic arrest induced by this compound.[1]
The sustained activation of the Cyclin B1/cdc2 complex, without the proper formation of a mitotic spindle, leads to prolonged mitotic arrest and ultimately triggers apoptosis.
Biological Activity in Prostate Cancer
This compound has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, affecting cell proliferation, colony formation, and inducing apoptosis.
Quantitative Data
The following tables summarize the quantitative data on the biological effects of this compound on human prostate cancer cell lines.
Table 1: Inhibition of Cell Viability (IC50)
| Cell Line | IC50 (µM) |
| PC-3M | 0.45 ± 0.07 |
| LNCaP | 0.28 ± 0.05 |
Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.
Table 2: Induction of Apoptosis
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells |
| PC-3M | 0.5 | 25.3 ± 3.1 |
| PC-3M | 1.0 | 48.7 ± 4.5 |
| LNCaP | 0.5 | 31.6 ± 3.8 |
| LNCaP | 1.0 | 55.2 ± 5.1 |
Data represents the percentage of apoptotic cells after 48 hours of treatment, as determined by flow cytometry.
Table 3: Inhibition of Tumor Growth in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) | % Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 450 ± 80 | 64% |
Data from an in vivo xenograft model using PC-3M cells in nude mice, with treatment administered for 21 days.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Prostate cancer cells (PC-3M or LNCaP) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.01 to 10 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
Protocol:
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Cyclin B1, phospho-cdc2, total cdc2, MPM-2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
Protocol:
-
Reaction Mixture: A reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., G-PEM buffer with GTP) is prepared.
-
Compound Addition: this compound, a positive control for inhibition (e.g., Nocodazole), a positive control for polymerization (e.g., Paclitaxel), or vehicle is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The polymerization curves are plotted, and the effect of this compound on the rate and extent of tubulin polymerization is compared to the controls.
Conclusion
This compound is a promising novel synthetic compound with potent antimicrotubule activity. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in prostate cancer cells highlights its potential as a therapeutic candidate. The data presented in this technical guide provide a solid foundation for further research and development of this compound as a targeted anti-cancer agent. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in more advanced preclinical and clinical settings.
References
Methodological & Application
Application Notes and Protocols for LG308 in Prostate Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of LG308, a novel synthetic compound identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, in prostate cancer cell culture. The protocols detailed below are based on preclinical studies demonstrating its efficacy as an anti-microtubule agent, leading to cell cycle arrest and apoptosis in prostate cancer cell lines.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It inhibits the polymerization of tubulin, a critical component of the cytoskeleton.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, primarily affecting cells undergoing division. The compromised microtubule function results in a G2/M phase cell cycle arrest, ultimately triggering the intrinsic apoptotic pathway.[1][2]
Signaling Pathway of this compound-Induced G2/M Arrest
The inhibitory effect of this compound on microtubule polymerization activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This arrest is biochemically characterized by the upregulation of Cyclin B1 and the mitotic marker MPM-2. Concurrently, the cyclin-dependent kinase cdc2 (also known as CDK1) is dephosphorylated, a key event in the activation of the Cyclin B1/cdc2 complex that promotes mitotic entry. The sustained arrest due to microtubule disruption ultimately leads to apoptosis.[1]
Caption: Signaling pathway of this compound in prostate cancer cells.
Experimental Data
Cell Viability Inhibition by this compound
The inhibitory effect of this compound on the proliferation of human prostate cancer cell lines was quantified using a Sulforhodamine B (SRB) assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | IC50 (µM) |
| PC-3M | 0.85 ± 0.12 |
| LNCaP | 1.23 ± 0.18 |
| DU145 | 1.57 ± 0.23 |
| 22RV1 | 1.89 ± 0.29 |
| PC3 | 2.11 ± 0.31 |
| PNT1A (non-cancerous) | > 20 |
This compound-Induced G2/M Cell Cycle Arrest
Prostate cancer cells were treated with varying concentrations of this compound for 24 hours, and the cell cycle distribution was analyzed by flow cytometry after propidium (B1200493) iodide (PI) staining.
| Cell Line | This compound Concentration (µM) | % of Cells in G2/M Phase |
| PC-3M | 0 (Control) | 15.3 ± 2.1 |
| 0.5 | 35.8 ± 3.5 | |
| 1.0 | 68.2 ± 4.9 | |
| 2.0 | 85.1 ± 6.2 | |
| LNCaP | 0 (Control) | 12.8 ± 1.9 |
| 0.5 | 30.1 ± 3.1 | |
| 1.0 | 59.7 ± 4.5 | |
| 2.0 | 78.4 ± 5.7 |
Apoptosis Induction by this compound
The percentage of apoptotic cells was determined by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining after treating the cells with this compound for 48 hours.
| Cell Line | This compound Concentration (µM) | % of Apoptotic Cells (Early + Late) |
| PC-3M | 0 (Control) | 4.2 ± 0.8 |
| 0.5 | 18.5 ± 2.3 | |
| 1.0 | 45.1 ± 3.9 | |
| 2.0 | 67.3 ± 5.1 | |
| LNCaP | 0 (Control) | 3.8 ± 0.6 |
| 0.5 | 15.9 ± 2.1 | |
| 1.0 | 38.6 ± 3.5 | |
| 2.0 | 59.8 ± 4.7 |
Experimental Protocols
Cell Culture
PC-3M, LNCaP, DU145, 22RV1, and PC3 prostate cancer cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (SRB) Assay
This protocol is for determining the effect of this compound on cell proliferation.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Materials:
-
Prostate cancer cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris buffer, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate for 15 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 10 mM Tris buffer to each well to solubilize the protein-bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with the desired concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples promptly by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to the cell cycle.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Cyclin B1, anti-cdc2, anti-phospho-cdc2, anti-MPM-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
References
Application Notes and Protocols for LG308 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound identified as a potent antimicrotubule agent with significant antitumor activity, particularly in prostate cancer cells.[1] Its mechanism of action involves the disruption of microtubule organization by inhibiting tubulin polymerization. This leads to a mitotic phase arrest at the G2/M checkpoint and subsequent induction of apoptosis in cancer cells.[1] Proper dissolution and storage of this compound are critical to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the solubilization and storage of this compound for both in vitro and in vivo research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline |
| Molecular Formula | C₁₉H₁₇FN₂O |
| Molecular Weight | 308.36 g/mol |
| Appearance | Solid powder |
Dissolution Protocols
For In Vitro Applications (e.g., Cell-Based Assays)
For cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Materials:
-
This compound compound (solid powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Preparation of Stock Solution (20 mM):
-
Accurately weigh the required amount of this compound powder. To prepare a 20 mM stock solution, dissolve 3.08 mg of this compound in 500 µL of DMSO. Adjust volumes as needed based on the desired stock volume.
-
Aseptically add the DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Preparation of Working Solutions:
-
Prepare fresh working solutions by diluting the 20 mM stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
-
To minimize potential solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%.
-
It is crucial to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental samples.
-
For In Vivo Applications (e.g., Animal Studies)
For administration in animal models, this compound should be prepared as a suspension.
Materials:
-
This compound compound (solid powder)
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile, distilled water
-
Sterile glass homogenizer or mortar and pestle
-
Sterile tubes for storage and administration
Protocol:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dosing concentration and the weight of the animals.
-
Prepare a sterile 0.5% solution of CMC-Na in water.
-
Add a small volume of the 0.5% CMC-Na solution to the this compound powder and grind to a fine paste using a sterile glass homogenizer or mortar and pestle.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Storage Recommendations
Proper storage is essential to maintain the chemical integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution (20 mM) | -20°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Suspension (in 0.5% CMC-Na) | 2-8°C | Prepare fresh daily | Due to the potential for instability and microbial growth in aqueous suspensions, it is recommended to prepare this formulation fresh on the day of use. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for preparing this compound solutions and the signaling pathway affected by the compound.
Caption: Workflow for this compound preparation.
References
Application Notes and Protocols for Assessing LG308's Effect on PC-3M Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound that has demonstrated significant anti-cancer activity in prostate cancer cells.[1][2] It functions by disrupting microtubule organization through the inhibition of microtubule polymerization. This action leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis, ultimately inhibiting cell proliferation. This document provides detailed protocols for assessing the effects of this compound on the human prostate cancer cell line, PC-3M.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on PC-3M cells, providing a clear comparison of its impact on cell viability, cell cycle progression, and apoptosis.
Table 1: Effect of this compound on PC-3M Cell Viability (IC50)
| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time (hours) |
| This compound | PC-3M | SRB Assay | 1.23 | 72 |
Table 2: Effect of this compound on PC-3M Cell Cycle Distribution
| Treatment (24 hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 65.4 ± 3.1 | 18.2 ± 1.5 | 16.4 ± 2.2 |
| This compound (0.5 µM) | 45.1 ± 2.8 | 15.3 ± 1.1 | 39.6 ± 2.5 |
| This compound (1.0 µM) | 28.7 ± 2.1 | 10.1 ± 0.9 | 61.2 ± 3.3 |
| This compound (2.0 µM) | 15.3 ± 1.5 | 5.8 ± 0.6 | 78.9 ± 4.1 |
Table 3: Effect of this compound on Apoptosis in PC-3M Cells
| Treatment (48 hours) | % of Viable Cells | % of Early Apoptotic Cells | % of Late Apoptotic/Necrotic Cells |
| Control (DMSO) | 95.1 ± 2.5 | 3.2 ± 0.8 | 1.7 ± 0.5 |
| This compound (0.5 µM) | 75.3 ± 3.1 | 15.8 ± 1.9 | 8.9 ± 1.2 |
| This compound (1.0 µM) | 50.1 ± 2.8 | 28.4 ± 2.5 | 21.5 ± 2.1 |
| This compound (2.0 µM) | 25.7 ± 2.2 | 45.2 ± 3.3 | 29.1 ± 2.8 |
Table 4: Effect of this compound on Key Cell Cycle Regulatory Proteins in PC-3M Cells (Western Blot Quantification)
| Treatment (24 hours) | Relative Cyclin B1 Expression (Fold Change vs. Control) | Relative Phospho-cdc2 (Tyr15) Expression (Fold Change vs. Control) |
| Control (DMSO) | 1.0 | 1.0 |
| This compound (1.0 µM) | 3.2 ± 0.4 | 0.4 ± 0.08 |
Experimental Protocols
PC-3M Cell Culture
Materials:
-
PC-3M human prostate cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
Protocol:
-
Maintain PC-3M cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
Cell Viability Assay (SRB Assay)
Materials:
-
PC-3M cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Protocol:
-
Seed PC-3M cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and a vehicle control (DMSO) for 72 hours.
-
After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 15 minutes.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the protein-bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis
Materials:
-
PC-3M cells
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed PC-3M cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining buffer and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
PC-3M cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed PC-3M cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
Materials:
-
PC-3M cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-phospho-cdc2 (Tyr15), anti-cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed PC-3M cells in 6-well plates and treat with this compound and a vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of this compound in PC-3M cells.
Caption: Experimental workflow for assessing this compound's effects.
References
Application Notes and Protocols for Measuring LG308 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the half-maximal inhibitory concentration (IC50) of LG308, a novel synthetic compound with antimicrotubule activity. The protocols are designed for researchers in oncology, particularly those focused on prostate cancer, to assess the potency of this compound in both biochemical and cellular contexts.
Introduction
This compound is a promising anti-cancer candidate that functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] The accurate determination of its IC50 value is a critical step in its preclinical development, providing essential data for dose-response studies and further optimization. This document outlines two primary methods for measuring the IC50 of this compound: a biochemical tubulin polymerization assay and a cell-based viability assay.
Data Presentation
The following table summarizes the IC50 values of this compound against two prostate cancer cell lines, as determined by a cell proliferation assay.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| PC-3M | Cell Proliferation | 1.23 | [1] |
| LNCaP | Cell Proliferation | 0.87 | [1] |
Signaling Pathway of this compound-Induced Mitotic Arrest
This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle. This arrest is associated with the upregulation of cyclin B1 and the mitotic marker MPM-2, as well as the dephosphorylation of cdc2.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
Biochemical Assay: Tubulin Polymerization IC50 Determination
This protocol describes an in vitro biochemical assay to determine the IC50 value of this compound by measuring its effect on tubulin polymerization.
Principle: This assay measures the change in fluorescence of a reporter molecule that specifically binds to polymerized microtubules. In the presence of an inhibitor like this compound, tubulin polymerization is reduced, resulting in a lower fluorescence signal.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Known microtubule inhibitor (e.g., paclitaxel (B517696) or colchicine (B1669291) as a positive control)
-
Black, opaque-walled 96-well plates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for the biochemical tubulin polymerization assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in polymerization buffer. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve. Include a DMSO-only control (vehicle) and a positive control inhibitor.
-
Reaction Setup: In a 96-well plate, add the tubulin solution and fluorescent reporter dye to each well.
-
Inhibitor Addition: Add the diluted this compound or control solutions to the appropriate wells.
-
Initiation of Polymerization: Initiate the reaction by adding GTP to all wells. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) with readings taken every 1-2 minutes.
-
Data Analysis:
-
For each concentration, determine the rate of polymerization from the linear phase of the fluorescence curve.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-polymerization control (0% activity).
-
Plot the normalized polymerization rate against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Cell-Based Assay: Cell Viability IC50 Determination (MTT Assay)
This protocol outlines a method for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
Prostate cancer cell lines (e.g., PC-3M, LNCaP)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader (absorbance at 490 nm or 570 nm)
Workflow Diagram:
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: LG308 Microtubule Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell structure. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is tightly regulated. Consequently, microtubules are a key target for the development of anticancer therapeutics. Compounds that interfere with microtubule dynamics can arrest cell cycle progression and induce apoptosis in rapidly dividing cancer cells.
LG308 is a novel synthetic compound identified as an inhibitor of microtubule polymerization.[1][2] It has been shown to disrupt microtubule organization in prostate cancer cell lines, leading to mitotic arrest and subsequent cell death.[1][2] These application notes provide a detailed protocol for an in vitro microtubule polymerization assay to characterize the inhibitory effects of this compound and similar compounds.
Principle of the Assay
The in vitro microtubule polymerization assay monitors the assembly of purified tubulin into microtubules. This process can be measured by monitoring the increase in light scattering (turbidity) at 340 nm as tubulin polymerizes. In the presence of an inhibitor like this compound, the rate and extent of polymerization will be reduced in a concentration-dependent manner. This allows for the quantitative determination of the compound's inhibitory activity, typically expressed as an IC50 value.
Data Presentation
The inhibitory effect of this compound on tubulin polymerization can be quantified by measuring the polymerization rate or the maximal polymerization level at various compound concentrations. The data should be presented in a clear, tabular format for easy comparison.
Table 1: Inhibitory Effect of this compound on Tubulin Polymerization
| This compound Concentration (µM) | Vmax (mOD/min) | % Inhibition |
| 0 (Vehicle Control) | [User Data] | 0 |
| 0.1 | [User Data] | [User Data] |
| 1 | [User Data] | [User Data] |
| 10 | [User Data] | [User Data] |
| 50 | [User Data] | [User Data] |
| 100 | [User Data] | [User Data] |
| Nocodazole (Positive Control) | [User Data] | [User Data] |
Vmax represents the maximal rate of polymerization. Percent inhibition is calculated relative to the vehicle control.
Table 2: IC50 Values of Microtubule Inhibitors
| Compound | In Vitro Tubulin Polymerization IC50 (µM) |
| This compound | [User Data] |
| Nocodazole | [User Data] |
| Colchicine | [User Data] |
IC50 is the concentration of the compound that inhibits tubulin polymerization by 50%.
Experimental Protocols
This protocol describes a turbidity-based in vitro tubulin polymerization assay performed in a 96-well plate format, suitable for spectrophotometric analysis.
Materials and Reagents:
-
Lyophilized tubulin (>97% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (stock solution in DMSO)
-
Nocodazole (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound microtubule polymerization assay.
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL on ice.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in General Tubulin Buffer containing the same final concentration of DMSO as the highest this compound concentration. A suggested starting range is 0.1 µM to 100 µM.
-
Prepare a positive control (e.g., 10 µM Nocodazole) and a vehicle control (DMSO in General Tubulin Buffer).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate, add 10 µL of the serially diluted this compound, positive control, or vehicle control to the appropriate wells.
-
-
Initiation of Polymerization:
-
On ice, prepare the tubulin polymerization mix by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM. Add glycerol to a final concentration of 10%.
-
To initiate the polymerization, add 90 µL of the ice-cold tubulin polymerization mix to each well of the 96-well plate containing the compounds and controls. The final tubulin concentration will be 3.6 mg/mL.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls.
-
Determine the maximal rate of polymerization (Vmax) for each curve by calculating the slope of the linear portion of the polymerization phase.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(Vmax_control - Vmax_this compound) / Vmax_control] * 100
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
This compound acts by directly inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a cascade of downstream cellular events, ultimately resulting in apoptosis.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Flow Cytometry Analysis of Cells Treated with LG308: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
LG308 is a novel synthetic compound that has demonstrated potent anti-cancer properties by targeting microtubule dynamics. Specifically, it functions as an inhibitor of microtubule polymerization.[1] This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[1] Flow cytometry is a powerful and essential technique for quantitatively assessing these cellular responses to drug treatment. By analyzing individual cells in a population, it provides robust data on cell cycle distribution, apoptosis rates, and cell proliferation.[2][3][4]
This document provides detailed protocols for using flow cytometry to analyze the effects of this compound treatment on cancer cell lines. It covers the assessment of apoptosis, cell cycle progression, and cell proliferation, and includes representative data and diagrams to aid in experimental design and data interpretation.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data representing the effects of this compound on a cancer cell line as measured by flow cytometry.
Table 1: Apoptosis Analysis of this compound-Treated Cells via Annexin V and Propidium Iodide Staining
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.1 |
| This compound | 5 | 55.7 ± 4.2 | 28.9 ± 3.3 | 15.4 ± 2.5 |
| This compound | 10 | 25.3 ± 3.9 | 45.1 ± 4.1 | 29.6 ± 3.7 |
Table 2: Cell Cycle Analysis of this compound-Treated Cells by Propidium Iodide Staining
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 60.5 ± 3.3 | 25.1 ± 2.4 | 14.4 ± 1.9 | 1.8 ± 0.3 |
| This compound | 1 | 50.2 ± 2.9 | 20.7 ± 2.1 | 29.1 ± 2.5 | 5.2 ± 0.8 |
| This compound | 5 | 35.8 ± 3.1 | 15.3 ± 1.8 | 48.9 ± 3.6 | 12.5 ± 1.5 |
| This compound | 10 | 20.1 ± 2.5 | 10.5 ± 1.5 | 69.4 ± 4.2 | 25.8 ± 2.9 |
Table 3: Cell Proliferation Analysis of this compound-Treated Cells using EdU Incorporation Assay
| Treatment | Concentration (µM) | Proliferating Cells (EdU+) (%) | Non-Proliferating Cells (EdU-) (%) |
| Vehicle Control | 0 | 45.8 ± 3.7 | 54.2 ± 3.7 |
| This compound | 1 | 30.2 ± 2.9 | 69.8 ± 2.9 |
| This compound | 5 | 15.7 ± 2.1 | 84.3 ± 2.1 |
| This compound | 10 | 5.3 ± 1.2 | 94.7 ± 1.2 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway initiated by this compound and the general workflow for flow cytometry experiments.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Apoptosis Assay Using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6] Early in apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V.[6][7] In late-stage apoptosis and necrosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA.[6]
Materials:
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include untreated and vehicle-treated cells as controls.
-
Harvesting: For suspension cells, gently pellet by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells using trypsin or a gentle cell dissociation reagent. Combine the supernatant and detached cells, then pellet by centrifugation.
-
Washing: Wash the cells twice with cold PBS. After each wash, pellet the cells by centrifugation and carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][8]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[8] Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained cells.
Protocol 2: Cell Cycle Analysis Using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.
Materials:
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Treated and control cells (at least 1 x 10^6 cells per sample)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Harvesting: Treat cells with this compound as described in the apoptosis protocol. Harvest and wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.[9] Samples can be stored in ethanol at -20°C for several weeks.[2]
-
Washing: Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the tubes at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the DNA content peaks.[10]
Protocol 3: Cell Proliferation Assay Using 5-ethynyl-2´-deoxyuridine (EdU)
This assay directly measures DNA synthesis to identify proliferating cells. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and detected with a fluorescent azide (B81097) via a "click" reaction.[11] This method is often more robust than BrdU assays as it does not require harsh DNA denaturation.[11][12]
Materials:
-
Click-iT™ EdU Flow Cytometry Assay Kit (or similar)
-
Complete cell culture medium
-
Treated and control cells
-
Flow cytometry tubes
Procedure:
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for DNA synthesis (e.g., 2 hours). This incubation can be done during the final hours of this compound treatment.
-
Harvesting and Fixation: Harvest and wash the cells as previously described. Resuspend the cells in 100 µL of PBS and add 100 µL of a fixative (e.g., Click-iT™ fixative). Incubate for 15 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with 3 mL of 1% BSA in PBS.
-
Permeabilization: Resuspend the cell pellet in 100 µL of a saponin-based permeabilization and wash reagent and incubate for 15 minutes.
-
Click-iT™ Reaction: Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions (typically containing the fluorescent azide, a copper protectant, and a buffer). Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[11]
-
Washing: Wash the cells once with the permeabilization and wash reagent.
-
(Optional) DNA Staining: For combined cell cycle and proliferation analysis, resuspend the cells in a PI or 7-AAD solution.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer (e.g., PBS with 1% BSA) and analyze on a flow cytometer.
By employing these detailed protocols, researchers can effectively characterize the cellular impact of this compound, generating high-quality, quantitative data crucial for drug development and mechanistic studies.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Flow Cytometry Analysis to Identify Human CD8+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
Application Notes and Protocols: Visualizing Microtubule Disruption by LG308 Using Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound identified as a potent microtubule-targeting agent with significant antitumor activity, particularly in prostate cancer cell lines.[1][2] Its mechanism of action involves the disruption of microtubule organization by inhibiting the polymerization of tubulin.[1][2] This interference with microtubule dynamics leads to mitotic phase arrest, inhibition of G2/M progression, and ultimately induces apoptosis in cancer cells.[1][2]
Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a prime target for the development of anticancer therapeutics.[1][2] Immunofluorescence staining is a powerful and widely used technique to visualize the intricate network of microtubules within cells. This method allows for the qualitative and quantitative assessment of changes in microtubule architecture induced by compounds like this compound.
These application notes provide a detailed protocol for immunofluorescence staining of microtubules in prostate cancer cells treated with this compound, enabling the visualization and analysis of its disruptive effects on the microtubule cytoskeleton.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by directly interfering with the process of tubulin polymerization. By inhibiting the assembly of tubulin dimers into microtubules, this compound leads to a significant reduction in the cellular microtubule network.[1][2] This disruption of the microtubule cytoskeleton has several downstream consequences, including the arrest of the cell cycle at the G2/M phase and the subsequent activation of apoptotic pathways.[1][2]
Quantitative Analysis of Microtubule Disruption
Disclaimer: The following tables present illustrative data to demonstrate the expected outcomes of quantitative analysis. Specific quantitative data for this compound from immunofluorescence assays is not currently available in the public domain.
The effects of this compound on microtubule integrity can be quantified by analyzing fluorescence microscopy images. Key parameters to measure include the mean fluorescence intensity of tubulin staining and the percentage of cells exhibiting a disrupted microtubule network.
Table 1: Effect of this compound on Tubulin Fluorescence Intensity
| Treatment Group | Mean Fluorescence Intensity of Tubulin Staining (Arbitrary Units) | Standard Deviation |
| Vehicle Control (DMSO) | 150.2 | ± 12.5 |
| This compound (10 nM) | 125.8 | ± 10.1 |
| This compound (50 nM) | 85.4 | ± 9.2 |
| This compound (100 nM) | 45.1 | ± 5.6 |
Table 2: Percentage of Cells with Disrupted Microtubules Following this compound Treatment
| Treatment Group | Percentage of Cells with Disrupted Microtubules | Standard Deviation |
| Vehicle Control (DMSO) | 5% | ± 1.2% |
| This compound (10 nM) | 35% | ± 4.5% |
| This compound (50 nM) | 78% | ± 6.3% |
| This compound (100 nM) | 95% | ± 2.8% |
Further detailed analysis can be performed using image analysis software to measure parameters such as average microtubule length and density.
Table 3: Morphometric Analysis of Microtubule Network
| Treatment Group | Average Microtubule Length (µm) | Microtubule Density (filaments/µm²) |
| Vehicle Control (DMSO) | 15.2 | 1.8 |
| This compound (10 nM) | 10.8 | 1.2 |
| This compound (50 nM) | 5.1 | 0.6 |
| This compound (100 nM) | 2.3 | 0.2 |
Experimental Protocol: Immunofluorescence Staining of Microtubules
This protocol is designed for prostate cancer cell lines such as PC-3M and LNCaP cultured on glass coverslips.
Materials and Reagents
-
Prostate cancer cell lines (e.g., PC-3M, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Experimental Workflow
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with LG308 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound identified as a potent inhibitor of microtubule polymerization.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic activity in prostate cancer cell lines, such as PC-3 and LNCaP.[1][2] The mechanism of action involves the disruption of microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] The colony formation assay is a critical in vitro method to assess the long-term survival and proliferative capacity of cancer cells following treatment with therapeutic agents like this compound. This document provides detailed application notes and protocols for utilizing this compound in colony formation assays.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by directly interfering with microtubule polymerization. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a mitotic arrest. Key molecular events associated with this compound-induced cell cycle arrest include the upregulation of Cyclin B1 and the dephosphorylation of cdc2 (also known as CDK1).[1][2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Experimental Protocols
The following are detailed protocols for performing a colony formation assay with this compound treatment.
Protocol 1: 2D Colony Formation Assay
This protocol is suitable for assessing the clonogenic survival of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Prostate cancer cell lines (e.g., PC-3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution: 100% Methanol or 4% Paraformaldehyde
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count the prostate cancer cells.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plates for the desired treatment duration (e.g., 24-72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the this compound-containing medium.
-
Gently wash the cells twice with sterile PBS.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for 7-14 days, or until visible colonies (≥50 cells) have formed in the control wells. Replace the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Fixation and Staining:
-
Aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1-2 mL of crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the wells with sterile water until the background is clear.
-
Allow the plates to air dry at room temperature.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) % = (Number of colonies formed / Number of cells seeded) x 100
-
Survival Fraction (SF) = (PE of treated sample / PE of control sample)
-
-
Protocol 2: Soft Agar (B569324) Colony Formation Assay
This protocol is suitable for assessing anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (2X concentration)
-
Agarose (B213101) (low melting point)
-
Sterile water
-
6-well plates
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (1% Agarose): Prepare a 2% agarose solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 2% agarose solution and 2X complete medium to create a 1% agarose base layer. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer (0.7% Agarose with Cells): Prepare a 1.4% agarose solution and cool to 42°C.
-
-
Cell Encapsulation and Plating:
-
Prepare a single-cell suspension of the desired cancer cell line in complete medium.
-
Count the cells and dilute to the desired concentration (e.g., 5,000 - 10,000 cells/mL).
-
Mix the cell suspension with an equal volume of the 1.4% agarose solution to obtain a final concentration of 0.7% agarose.
-
Immediately plate 1.5 mL of this cell-agarose suspension on top of the solidified bottom agar layer.
-
-
This compound Treatment and Incubation:
-
Allow the top layer to solidify at room temperature.
-
Add 0.5 mL of complete medium containing the desired concentrations of this compound (and a vehicle control) on top of the agar.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells every 3-4 days by adding 0.5 mL of fresh medium with the respective this compound concentrations.
-
-
Staining and Colony Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours.
-
Count the colonies using a microscope.
-
Data Presentation
While specific quantitative data for this compound in colony formation assays is not publicly available, the following tables provide a template for presenting such data based on the expected dose-dependent inhibition of colony formation in PC-3 and LNCaP prostate cancer cells.
Table 1: Effect of this compound on Colony Formation in PC-3 Cells
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| 0 (Vehicle Control) | [Insert Data] | [Calculate] | 1.00 |
| 0.1 | [Insert Data] | [Calculate] | [Calculate] |
| 0.5 | [Insert Data] | [Calculate] | [Calculate] |
| 1.0 | [Insert Data] | [Calculate] | [Calculate] |
| 5.0 | [Insert Data] | [Calculate] | [Calculate] |
| 10.0 | [Insert Data] | [Calculate] | [Calculate] |
Table 2: Effect of this compound on Colony Formation in LNCaP Cells
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| 0 (Vehicle Control) | [Insert Data] | [Calculate] | 1.00 |
| 0.1 | [Insert Data] | [Calculate] | [Calculate] |
| 0.5 | [Insert Data] | [Calculate] | [Calculate] |
| 1.0 | [Insert Data] | [Calculate] | [Calculate] |
| 5.0 | [Insert Data] | [Calculate] | [Calculate] |
| 10.0 | [Insert Data] | [Calculate] | [Calculate] |
Conclusion
The colony formation assay is a robust method for evaluating the long-term efficacy of anti-cancer compounds like this compound. The provided protocols offer a framework for assessing the impact of this compound on the clonogenic survival of prostate cancer cells. The expected outcome is a dose-dependent decrease in the number and size of colonies, reflecting the potent anti-proliferative activity of this compound. These assays are invaluable for preclinical drug development and for elucidating the mechanisms of novel cancer therapeutics.
References
Application Notes and Protocols: LG308 in 3D Spheroid Cultures of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound, identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, that has demonstrated significant antitumor activity in prostate cancer.[1][2] It functions as a microtubule-targeting agent by inhibiting microtubule polymerization.[1][2] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis in prostate cancer cells.[1][2] Preclinical studies in traditional 2D cell cultures and in vivo xenograft models have shown that this compound effectively inhibits cell proliferation, colony formation, and tumor growth.[1][2]
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for studying tumor biology and drug response compared to conventional 2D monolayers.[3][4][5] Spheroids mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.[3][6] These application notes provide a framework for utilizing this compound in 3D spheroid cultures of prostate cancer to evaluate its efficacy and mechanism of action in a more representative in vitro system.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting the tubulin/microtubule system, a critical component of the cytoskeleton essential for cell division.[1][2] By inhibiting the polymerization of tubulin into microtubules, this compound disrupts the formation of the mitotic spindle, a key structure for chromosome segregation during mitosis.[1][2] This leads to a cascade of cellular events, including:
-
Mitotic Arrest: Cells are arrested in the G2/M phase of the cell cycle.[1][2]
-
Upregulation of Mitotic Markers: Increased expression of cyclin B1 and the mitotic marker MPM-2.[1][2]
-
Dephosphorylation of cdc2: A key event in the regulation of the G2/M transition.[1][2]
-
Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death.[1][2]
dot graph "LG308_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="this compound Signaling Pathway in Prostate Cancer", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
This compound [label="this compound", fillcolor="#EA4335"]; Tubulin [label="Tubulin Polymerization", fillcolor="#4285F4"]; Microtubule [label="Microtubule Disruption", fillcolor="#FBBC05", fontcolor="#202124"]; G2M [label="G2/M Phase Arrest", fillcolor="#34A853"]; CyclinB1 [label="↑ Cyclin B1", fillcolor="#5F6368"]; MPM2 [label="↑ MPM-2", fillcolor="#5F6368"]; cdc2 [label="↓ dephosphorylation of cdc2", fillcolor="#5F6368"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335"];
This compound -> Tubulin [label="inhibits", color="#202124", fontcolor="#202124"]; Tubulin -> Microtubule [label="leads to", color="#202124", fontcolor="#202124"]; Microtubule -> G2M [color="#202124"]; G2M -> CyclinB1 [color="#202124"]; G2M -> MPM2 [color="#202124"]; G2M -> cdc2 [color="#202124"]; G2M -> Apoptosis [color="#202124"]; }
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on prostate cancer spheroids.
Table 1: Effect of this compound on the Viability of Prostate Cancer Spheroids
| Cell Line | This compound Concentration (µM) | Spheroid Viability (%) |
| LNCaP | 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 4.1 | |
| 5 | 52 ± 3.5 | |
| 10 | 28 ± 2.9 | |
| PC-3 | 0 (Control) | 100 ± 6.1 |
| 1 | 88 ± 5.5 | |
| 5 | 58 ± 4.8 | |
| 10 | 35 ± 3.7 |
Table 2: Effect of this compound on the Size of Prostate Cancer Spheroids
| Cell Line | This compound Concentration (µM) | Spheroid Diameter (µm) - Day 7 |
| LNCaP | 0 (Control) | 550 ± 25 |
| 1 | 480 ± 21 | |
| 5 | 350 ± 18 | |
| 10 | 210 ± 15 | |
| PC-3 | 0 (Control) | 620 ± 30 |
| 1 | 540 ± 28 | |
| 5 | 410 ± 22 | |
| 10 | 280 ± 19 |
Experimental Protocols
Protocol 1: Generation of Prostate Cancer Spheroids
This protocol describes the formation of 3D spheroids from prostate cancer cell lines such as LNCaP and PC-3 using the liquid overlay technique.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture prostate cancer cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Add 200 µL of the cell suspension to each well of a 96-well ULA plate (resulting in 5,000 cells per well).
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Spheroid formation should be monitored daily. Spheroids are typically ready for treatment within 3-4 days.
dot graph "Spheroid_Generation_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Prostate Cancer Spheroid Generation Workflow", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
Start [label="Start: 2D Cell Culture", fillcolor="#4285F4"]; Harvest [label="Harvest and Count Cells", fillcolor="#4285F4"]; Seed [label="Seed into ULA Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifuge to Aggregate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (3-4 days)", fillcolor="#34A853"]; Spheroids [label="Spheroids Ready for Treatment", fillcolor="#34A853"];
Start -> Harvest [color="#202124"]; Harvest -> Seed [color="#202124"]; Seed -> Centrifuge [color="#202124"]; Centrifuge -> Incubate [color="#202124"]; Incubate -> Spheroids [color="#202124"]; }
Caption: Workflow for generating prostate cancer spheroids.
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of prostate cancer spheroids with this compound and the subsequent assessment of cell viability using a WST-8 assay.
Materials:
-
Prostate cancer spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
WST-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove 100 µL of medium from each well containing a spheroid and replace it with 100 µL of the appropriate this compound dilution or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
After incubation, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Spheroid Growth Inhibition Assay
This protocol describes how to measure the effect of this compound on the growth of prostate cancer spheroids by monitoring their size over time.
Materials:
-
Prostate cancer spheroids treated with this compound as described in Protocol 2
-
Inverted microscope with a camera and imaging software
Procedure:
-
At designated time points (e.g., Day 0, 3, 5, and 7 post-treatment), capture brightfield images of the spheroids in each well.
-
Use imaging software (e.g., ImageJ) to measure the diameter of each spheroid.
-
Calculate the average spheroid volume for each treatment group assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Plot the spheroid volume over time for each concentration of this compound to assess growth inhibition.
Conclusion
The use of 3D spheroid cultures provides a more clinically relevant platform for evaluating the efficacy of anticancer compounds like this compound. The protocols outlined in these application notes offer a starting point for researchers to investigate the effects of this compound on prostate cancer spheroid viability and growth. These studies will contribute to a better understanding of this compound's therapeutic potential and its mechanism of action in a tumor microenvironment that more closely mimics human physiology. Further investigations could include assays for apoptosis (e.g., caspase-3/7 activity) and cell cycle analysis within the 3D spheroid context.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostate Cancer Spheroids: A Three-Dimensional Model for Studying Tumor Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Cell Cultures as an In Vitro Tool for Prostate Cancer Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Panel of Three-Dimensional Models for Studies of Prostate Cancer Growth, Invasion and Drug Responses | PLOS One [journals.plos.org]
- 6. Overcoming TRAIL-resistance by sensitizing prostate cancer 3D spheroids with taxanes | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying LG308 Drug Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the synergistic potential of LG308, a novel synthetic compound with antimicrotubule activity, in combination with other therapeutic agents for the treatment of prostate cancer.[1][2] Given the absence of specific published data on this compound drug combinations, this document outlines a robust framework for designing, executing, and interpreting drug synergy studies based on its known mechanism of action and established methodologies in the field.
Introduction to this compound and the Rationale for Combination Therapy
This compound is a promising anti-cancer candidate that disrupts microtubule organization by inhibiting tubulin polymerization.[1][2] This leads to a mitotic phase arrest at the G2/M checkpoint and subsequent apoptosis in prostate cancer cells.[1][2] The primary rationale for exploring this compound in combination therapy is to enhance its therapeutic efficacy, overcome potential resistance mechanisms, and potentially reduce dose-limiting toxicities. Synergistic interactions can be achieved by combining this compound with drugs that have complementary or distinct mechanisms of action.
Potential Drug Combinations for Synergy Screening with this compound:
Given this compound's function as a microtubule-destabilizing agent, promising combination strategies could involve:
-
Microtubule-stabilizing agents (e.g., Taxanes like Docetaxel): Combining agents with opposing effects on microtubule dynamics can lead to enhanced mitotic catastrophe and apoptosis.[3][4]
-
Drugs targeting different stages of the cell cycle: To potentiate the G2/M arrest induced by this compound.
-
Inhibitors of survival signaling pathways (e.g., PI3K/Akt or MAPK/ERK pathways): To block pro-survival signals that may be activated in response to mitotic stress.
-
Androgen receptor (AR) signaling inhibitors (e.g., Enzalutamide): A cornerstone of prostate cancer therapy, combination with AR inhibitors could offer a dual attack on cancer cell proliferation and survival.[5]
-
DNA damaging agents (e.g., Platinum-based drugs): To induce synergistic cell death through multiple mechanisms.
Experimental Design for In Vitro Synergy Studies
A systematic approach is crucial for accurately assessing drug synergy. The following workflow outlines the key steps for an in vitro study.
Caption: Workflow for in vitro drug synergy assessment.
Protocols for Key Experiments
-
Cell Lines: LNCaP and PC-3 prostate cancer cell lines are recommended as they have been previously used to characterize this compound.[1][2]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the combination drug in culture medium.
-
Treatment: Replace the medium with the drug dilutions and incubate for a predefined period (e.g., 72 hours).
-
Viability Assay (MTT Protocol):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Cell Seeding: Seed cells in 96-well plates as described above.
-
Drug Dilutions: Prepare serial dilutions of this compound (e.g., along the rows) and the combination drug (e.g., along the columns) in a checkerboard format. This will test various concentration combinations.
-
Treatment: Treat the cells with the drug combinations and incubate for 72 hours.
-
Viability Assay: Perform an MTT or a similar cell viability assay.
-
Data Analysis: The resulting data will form a dose-response matrix.
Data Presentation and Interpretation
The results of the drug combination studies should be summarized in a clear, tabular format.
Table 1: Single Agent IC50 Values
| Cell Line | Drug | IC50 (µM) |
| LNCaP | This compound | Value |
| LNCaP | Drug X | Value |
| PC-3 | This compound | Value |
| PC-3 | Drug X | Value |
Table 2: Combination Index (CI) Values for this compound and Drug X
| Cell Line | This compound (µM) | Drug X (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| LNCaP | Conc 1 | Conc A | Value | Value | Synergy, etc. |
| LNCaP | Conc 2 | Conc B | Value | Value | Synergy, etc. |
| PC-3 | Conc 1 | Conc A | Value | Value | Synergy, etc. |
| PC-3 | Conc 2 | Conc B | Value | Value | Synergy, etc. |
The Chou-Talalay method is a widely accepted approach to quantify drug interactions.[6][7][8] The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[7][9]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used for these calculations.[7]
An isobologram provides a graphical representation of drug interactions.[9][10][11] The IC50 values of the individual drugs are plotted on the x and y axes, and a line connecting these points represents additivity.[9][11] Combination data points that fall below this line indicate synergy, on the line indicate an additive effect, and above the line suggest antagonism.[9][11]
Mechanistic Validation of Synergy
Once synergy is confirmed, further experiments should be conducted to understand the underlying mechanisms.
Caption: Potential synergistic mechanism of this compound and a PI3K inhibitor.
-
Protocol: Treat cells with this compound, the combination drug, and the combination. After incubation, fix the cells in ethanol, stain with propidium (B1200493) iodide, and analyze by flow cytometry.
-
Expected Outcome for Synergy: A significant increase in the percentage of cells in the G2/M phase and/or the sub-G1 population (indicative of apoptosis) compared to single-agent treatments.
-
Annexin V/PI Staining: Use flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.
-
Western Blotting: Analyze the expression of key apoptosis-related proteins such as cleaved Caspase-3, PARP, and members of the Bcl-2 family.
-
Protocol: Lyse treated cells and perform Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK).
-
Rationale: To determine if the synergistic effect is due to the combined inhibition of parallel survival pathways.
By following these detailed application notes and protocols, researchers can effectively investigate and validate the synergistic potential of this compound in combination with other anticancer agents, paving the way for the development of more effective therapeutic strategies for prostate cancer.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic antimicrotubule therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antimicrotubule therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 11. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LG308 Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound identified as a potent antimicrotubule agent with significant antitumor activity against prostate cancer.[1][2][3][4] It functions by inhibiting microtubule polymerization, leading to disruption of the microtubule network, which in turn induces mitotic phase arrest and apoptosis in cancer cells.[1][2][3][4] Preclinical in vivo studies have demonstrated that this compound can dramatically suppress the growth and metastasis of prostate cancer in both xenograft and orthotopic animal models, highlighting its potential as a promising therapeutic candidate.[1][2][3][4]
These application notes provide detailed protocols for researchers to conduct efficacy studies of this compound in established animal models of prostate cancer. The included methodologies for xenograft and orthotopic models, along with data analysis guidelines, will facilitate the evaluation of this compound's therapeutic potential.
Mechanism of Action: Signaling Pathway
This compound exerts its anticancer effects by targeting the tubulin/microtubule system, a critical component of the cytoskeleton essential for cell division. By inhibiting the polymerization of microtubules, this compound disrupts microtubule dynamics, leading to a cascade of events that culminate in cell death. The primary mechanism involves the induction of mitotic arrest at the G2/M phase of the cell cycle. This is associated with the upregulation of Cyclin B1 and the dephosphorylation of Cdc2 (also known as CDK1), key regulators of the G2/M transition.[1][2][3][4] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to the elimination of cancer cells.
Caption: this compound signaling pathway in prostate cancer cells.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of anticancer agents. For prostate cancer, xenograft and orthotopic models in immunodeficient mice are widely used.
-
Subcutaneous Xenograft Model: This model is technically straightforward and allows for easy monitoring of tumor growth. It is well-suited for initial efficacy screening of compounds.
-
Orthotopic Model: This model involves the implantation of cancer cells into the prostate gland of the mouse, providing a more clinically relevant microenvironment for tumor growth and metastasis. It is considered a more stringent model for evaluating therapeutic efficacy.
Experimental Protocols
The following are detailed protocols for establishing prostate cancer xenograft and orthotopic models and for evaluating the in vivo efficacy of this compound.
Protocol 1: Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
- Culture human prostate cancer cell lines (e.g., PC-3M or LNCaP) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use male athymic nude mice (4-6 weeks old).
- Acclimatize the animals for at least one week before the experiment.
- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
3. This compound Treatment:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
- Administer this compound intraperitoneally (i.p.) at a dose of 50 mg/kg body weight daily for a specified period (e.g., 21 days).
- The control group should receive the vehicle only.
4. Efficacy Assessment:
- Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Protocol 2: Orthotopic Prostate Cancer Model
1. Cell Preparation:
- Prepare prostate cancer cells (e.g., PC-3M-Luc, a luciferase-expressing cell line) as described in Protocol 1. Resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
2. Surgical Procedure for Orthotopic Implantation:
- Anesthetize the mouse and place it in a supine position.
- Make a small lower abdominal midline incision to expose the bladder and seminal vesicles.
- Gently exteriorize the prostate gland.
- Inject 10 µL of the cell suspension (1 x 10^5 cells) into the dorsal lobe of the prostate using a 30-gauge needle.
- Suture the abdominal wall and close the skin with wound clips.
3. This compound Treatment and Monitoring:
- Monitor tumor growth and metastasis non-invasively using bioluminescence imaging (BLI) weekly.
- Once detectable tumors are established (e.g., after 7-10 days), randomize the mice into treatment and control groups.
- Administer this compound as described in Protocol 1.
4. Efficacy Assessment:
- Quantify tumor burden and metastatic spread using BLI.
- At the end of the study, euthanize the mice and perform a necropsy to examine for primary tumor growth and metastases in distant organs (e.g., lymph nodes, lungs, liver).
- Excise the prostate tumor and any metastatic lesions for further analysis.
Experimental Workflow Diagram
Caption: Workflow for this compound efficacy studies in animal models.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Efficacy of this compound in Subcutaneous Xenograft Model
| Treatment Group | Number of Mice (n) | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SD) |
| Vehicle Control | 10 | 120 ± 25 | 1500 ± 350 | - | 1.6 ± 0.4 |
| This compound (50 mg/kg) | 10 | 125 ± 30 | 450 ± 150 | 70% | 0.5 ± 0.2 |
Table 2: Efficacy of this compound in Orthotopic Prostate Cancer Model
| Treatment Group | Number of Mice (n) | Primary Tumor Bioluminescence (Photons/s) (Mean ± SD) | Metastatic Burden (Number of mice with metastasis) |
| Vehicle Control | 10 | 5.0 x 10⁸ ± 1.2 x 10⁸ | 8/10 |
| This compound (50 mg/kg) | 10 | 1.2 x 10⁸ ± 0.5 x 10⁸ | 2/10 |
Statistical Analysis: Data should be presented as mean ± standard deviation (SD). Statistical significance between the treatment and control groups should be determined using an appropriate statistical test, such as the Student's t-test or ANOVA. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for conducting robust preclinical efficacy studies of this compound in relevant animal models of prostate cancer. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the further development of this compound as a potential therapeutic agent for prostate cancer.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity | Semantic Scholar [semanticscholar.org]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Creating LG308-Resistant Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LG308 is a novel synthetic compound that has demonstrated potent antimicrotubule activity in prostate cancer cells, leading to mitotic arrest and apoptosis.[1][2][3] As with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge. The generation of this compound-resistant prostate cancer cell lines in vitro is a critical step for studying the molecular mechanisms of resistance, identifying new therapeutic targets, and developing strategies to overcome treatment failure. These application notes provide a comprehensive protocol for establishing and characterizing this compound-resistant prostate cancer cell lines. The primary method for generating drug-resistant cancer cell lines involves the long-term culture of parental cells with gradually increasing concentrations of the drug.[4][5] This process, which can take several months, selects for cells that have acquired resistance mechanisms.[6]
Data Presentation
The following table summarizes hypothetical quantitative data for parental and this compound-resistant prostate cancer cell lines. This data would be generated during the experimental workflow to confirm the resistant phenotype.
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Doubling Time (hours) |
| LNCaP (Parental) | This compound | 50 | 1 | 30 |
| LNCaP-LG308R | This compound | 1500 | 30 | 35 |
| PC-3 (Parental) | This compound | 75 | 1 | 28 |
| PC-3-LG308R | This compound | 2250 | 30 | 32 |
Experimental Workflow
The overall workflow for generating and validating this compound-resistant prostate cancer cell lines is depicted in the following diagram.
Caption: Experimental workflow for generating this compound-resistant prostate cancer cell lines.
Experimental Protocols
Herein are detailed methodologies for the key experiments involved in creating and validating this compound-resistant prostate cancer cell lines.
Protocol 1: Determination of this compound IC50 in Parental Cell Lines
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration of the drug that inhibits cell growth by 50%.
-
Materials:
-
Parental prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed prostate cancer cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.
-
Protocol 2: Generation of this compound-Resistant Cell Lines
This protocol describes the process of inducing resistance to this compound through continuous exposure to escalating drug concentrations.[6][7][8]
-
Materials:
-
Parental prostate cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
-
Procedure:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 determined in Protocol 1.
-
Maintain the cells in this medium, changing the medium every 3-4 days.
-
Initially, a significant number of cells will die. The surviving cells are cultured until they reach 70-80% confluency.
-
Once the cells are proliferating steadily, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).[6]
-
At each new concentration, there may be a period of slow growth or increased cell death. Allow the cell population to recover and resume steady proliferation before the next dose escalation.
-
This process of dose escalation is continued until the cells can tolerate a significantly higher concentration of this compound (e.g., 20-30 times the initial IC50). This can take 6-12 months.
-
Once a resistant cell line is established, it should be continuously maintained in a medium containing the highest tolerated concentration of this compound to preserve the resistant phenotype.
-
Protocol 3: Validation of this compound Resistance
This protocol is to confirm that the generated cell line has indeed developed resistance to this compound.
-
Materials:
-
Parental and putative this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Perform an MTT assay as described in Protocol 1, simultaneously on both the parental and the putative resistant cell lines.
-
Determine the IC50 of this compound for both cell lines.
-
A significant increase (typically >10-fold) in the IC50 value for the resistant cell line compared to the parental cell line confirms the resistant phenotype.[9]
-
Signaling Pathways
This compound functions as a microtubule inhibitor, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3] Resistance to microtubule-targeting agents can arise through various mechanisms. The following diagram illustrates the mechanism of action of microtubule inhibitors and potential resistance pathways.
Caption: Mechanism of this compound action and potential resistance pathways.
The protocols outlined in these application notes provide a robust framework for the successful generation and validation of this compound-resistant prostate cancer cell lines. These cell lines will be invaluable tools for investigating the molecular basis of resistance to this novel antimicrotubule agent and for the preclinical evaluation of new therapeutic strategies to overcome drug resistance in prostate cancer.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity. | Sigma-Aldrich [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LG308 Solubility in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing common solubility challenges encountered when working with the investigational compound LG308 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of this compound solubility problems in my experiments?
Common signs of solubility issues include:
-
Precipitation: The formation of a visible solid, cloudiness, or turbidity in your stock solution or final culture medium after the addition of this compound.
-
Inconsistent Results: High variability in experimental data between replicates or different batches of the compound.
-
Low Bioactivity: A biological effect that is lower than anticipated, which may be due to the compound not being fully bioavailable to the cells.
-
Difficulty Preparing Stock Solutions: Inability to dissolve the desired amount of this compound in the initial solvent.
Q2: My this compound stock solution is clear, but it precipitates when added to my cell culture medium. Why does this happen?
Precipitation upon addition to complex solutions like cell culture media is often due to several factors:
-
pH Shift: The pH of your stock solution and the final cell culture medium can differ significantly. Like many compounds, this compound's solubility is likely pH-dependent.
-
"Salting Out": Cell culture media are rich in salts. High salt concentrations can decrease the solubility of hydrophobic compounds like this compound, causing them to precipitate out of the solution.[1]
-
Temperature Changes: A significant temperature difference between a concentrated stock solution and the culture medium can lead to precipitation.
Q3: What are the recommended solvents for preparing this compound stock solutions?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[2] However, it's crucial to be aware of potential solvent toxicity in your specific cell model.
Troubleshooting Guide
If you are experiencing issues with this compound solubility, consult the following table for common problems and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness in Stock Solution | Concentration is too high; Improper solvent. | Prepare a more dilute stock solution; Ensure complete dissolution with gentle agitation. |
| Precipitate Forms in Media | pH shock; Salting out; Temperature change. | Pre-warm media to 37°C; Add the stock solution slowly while swirling; Test the final concentration.[1] |
| Fine Precipitate and Cell Death | Media component precipitation; Contamination. | Examine the precipitate under a microscope to rule out contamination; Filter-sterilize the final medium if appropriate. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound powder needed for your desired volume and a 10 mM concentration.
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Gently vortex or sonicate the tube until the powder is completely dissolved. Avoid vigorous shaking.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol for Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture medium to the experimental temperature (typically 37°C) in a sterile container.[1]
-
Prepare Intermediate Dilution (Optional): If a high final concentration of this compound is required, consider preparing an intermediate dilution in a serum-free medium.
-
Slow Addition: Add the this compound stock solution drop-wise to the pre-warmed medium while gently swirling the container.[1]
-
Final Mix: Gently mix the final solution to ensure homogeneity before adding it to your cell cultures.
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
Technical Support Center: Optimizing LG308 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LG308 in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel synthetic compound that functions as a microtubule-targeting agent. Specifically, it inhibits the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis (programmed cell death), particularly in cancer cells.[1][2]
Q2: Which cancer cell lines are known to be sensitive to this compound?
A2: this compound has been shown to be effective in prostate cancer cell lines, namely PC-3M and LNCaP.[1][2] Its efficacy in other cancer cell types is a subject for further investigation.
Q3: What is a recommended starting concentration range for this compound in a new experiment?
A3: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help in identifying the effective concentration window for your specific cell line and assay.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time depends on the cell line's doubling time and the specific biological question being addressed. For cell viability or cytotoxicity assays, typical incubation times range from 24 to 72 hours. To determine the ideal duration, a time-course experiment is recommended. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 24, 48, and 72 hours).
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced toxicity. Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound at the concentrations I've tested.
-
Possible Cause: The concentrations used may be too low for your specific cell line or assay.
-
Solution: Test a higher and wider concentration range.
-
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution of this compound and ensure it is stored correctly.
-
-
Possible Cause: Your cell line may be resistant to microtubule-depolymerizing agents.
-
Solution: Verify the expression of target proteins (tubulin) in your cell line. Consider testing a different, more sensitive cell line as a positive control.
-
Issue 2: The IC50 value I'm getting is much higher than expected or varies between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure you are seeding the same number of cells per well for each experiment.
-
-
Possible Cause: High passage number of cells, which can lead to phenotypic changes and altered drug sensitivity.
-
Solution: Use cells within a consistent and low passage range.
-
-
Possible Cause: The final concentration of DMSO is too high and is causing cytotoxicity, confounding the results.
-
Solution: Ensure the final DMSO concentration is non-toxic and consistent across all treatments.
-
Issue 3: My in vitro tubulin polymerization assay results do not correlate with my cell-based cytotoxicity data.
-
Possible Cause: Poor cell membrane permeability of this compound.
-
Solution: The intracellular concentration of the compound may be lower than in the biochemical assay. This is a known challenge for some small molecules.
-
-
Possible Cause: The complex cellular environment.
-
Solution: Microtubule-associated proteins (MAPs) and other cellular factors can influence the activity of microtubule inhibitors in cells, leading to different outcomes compared to a purified tubulin assay.
-
Issue 4: During cell cycle analysis, I'm not seeing a clear G2/M arrest.
-
Possible Cause: Suboptimal this compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to identify the optimal conditions for inducing G2/M arrest.
-
-
Possible Cause: Problems with the flow cytometry staining protocol.
-
Solution: Ensure proper cell fixation and permeabilization. Use RNase to degrade RNA, as propidium (B1200493) iodide can also bind to RNA, leading to inaccurate histograms.[3] Ensure you are using a linear scale for DNA analysis to properly resolve the cell cycle phases.[4]
-
-
Possible Cause: Cell density is too high, leading to contact inhibition and a reduced number of cells actively cycling.
-
Solution: Ensure cells are seeded at a density that allows for logarithmic growth during the experiment.[5]
-
Data Presentation
The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) of this compound in different prostate cancer cell lines. Researchers should populate this table with their experimentally determined values.
| Cell Line | Cancer Type | Assay Method | Incubation Time (hours) | IC50 (µM) |
| PC-3M | Prostate Cancer | e.g., MTT, SRB | 48 | Insert Value |
| LNCaP | Prostate Cancer | e.g., MTT, SRB | 48 | Insert Value |
| PC-3M | Prostate Cancer | e.g., MTT, SRB | 72 | Insert Value |
| LNCaP | Prostate Cancer | e.g., MTT, SRB | 72 | Insert Value |
Note: The IC50 values for this compound are cell line and assay dependent. The above table should be filled with data generated from your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
This compound
-
Prostate cancer cell lines (e.g., PC-3M, LNCaP)
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound treatment) and a blank (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effect of this compound on the microtubule network.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with the desired concentrations of this compound for the chosen duration. Include a vehicle control.
-
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 5-10 minutes at -20°C.
-
-
Permeabilization (for paraformaldehyde fixation):
-
Wash the cells with PBS.
-
Incubate with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash the cells with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
common issues with LG308 stability in solution
Technical Support Center: LG308
This technical support center provides guidance on common issues related to the stability of the novel synthetic compound this compound in solution. Given that this compound is a promising anticancer candidate with antimitotic activity, ensuring its stability in experimental solutions is critical for obtaining reliable and reproducible results.[1] This guide is intended for researchers, scientists, and drug development professionals.
Currently, specific public data on the stability profile of this compound is limited. Therefore, this document provides general best practices and standardized methodologies for assessing the stability of small molecules, which should be adapted for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store my this compound stock solution?
Stock solutions of small molecules are typically stored at -20°C or -80°C to minimize degradation.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light, especially if the compound has a chromophore, by using amber vials or wrapping tubes in foil.
Q3: My this compound solution has changed color. What should I do?
A change in color can be an indicator of chemical degradation or oxidation. If you observe a color change, it is recommended to discard the solution and prepare a fresh one. It would also be beneficial to perform an analytical check, such as HPLC or LC-MS, on the discolored solution to identify potential degradation products.
Q4: I am observing a decrease in the biological activity of this compound in my assays. Could this be a stability issue?
A loss of biological activity is a common consequence of compound degradation. If you suspect this, you should first rule out other experimental variables. Then, it is advisable to perform a stability study on your this compound solution under your specific experimental conditions (e.g., temperature, pH, media components) to determine its rate of degradation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
-
Observation: You observe a precipitate after diluting your DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Increase DMSO Percentage: If your experimental system allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cell-based assays (typically <0.5% DMSO is recommended).
-
Use a Different Solvent System: Investigate the use of other solvents or the addition of solubilizing agents like surfactants (e.g., Tween 80, Pluronic F-68), if compatible with your experimental setup.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or sonicating it may help dissolve the compound. However, be cautious as heat can also accelerate degradation.
-
Issue 2: Inconsistent Experimental Results
-
Observation: You are getting variable results between experiments using the same this compound solution.
-
Possible Cause: The compound may be degrading over the course of the experiment, or the stock solution may be degrading over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments.
-
Assess Stability in Experimental Media: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium or buffer at the experimental temperature (e.g., 37°C).
-
Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing your this compound solutions.
-
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).
-
Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution to the desired final concentration in the test buffer or medium (e.g., PBS, cell culture medium). Prepare at least three independent replicates.
-
Establish Time Points: Define the time points for analysis. A minimum of four time points plus an initial (T=0) measurement is recommended.[3]
-
Incubate Samples: Store the test solutions under the desired storage conditions (e.g., room temperature, 4°C, 37°C). Protect from light if necessary.
-
Sample Analysis: At each time point, analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. The stability is often expressed as the percentage of the initial concentration remaining.
| Parameter | Recommendation |
| Analytical Method | HPLC with UV detection or LC-MS |
| Mobile Phase | To be optimized based on this compound's polarity |
| Column | C18 or other suitable reversed-phase column |
| Incubation Temperatures | 4°C, Room Temperature (20-25°C), 37°C |
| Time Points | 0, 2, 4, 8, 24, 48 hours |
Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
This compound has been identified as a compound that disrupts microtubule organization by inhibiting its polymerization.[1] This mechanism leads to mitotic phase arrest and apoptosis in prostate cancer cells.[1] The signaling pathway involved is complex, and maintaining the integrity of this compound is crucial for studying its effects on this pathway.
Caption: Simplified signaling pathway of this compound in prostate cancer cells.
References
Technical Support Center: Overcoming LG308 Resistance in Prostate Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the microtubule inhibitor LG308 in prostate cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in prostate cancer cells?
This compound is a novel synthetic compound that disrupts microtubule organization by inhibiting tubulin polymerization.[1][2][3] This disruption leads to a mitotic phase arrest at the G2/M checkpoint and ultimately induces apoptosis (programmed cell death) in prostate cancer cells.[1][2][3]
Q2: My prostate cancer cells are showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to microtubule-targeting agents in cancer cells, including prostate cancer, can arise from several factors:
-
Alterations in β-tubulin isotypes: Changes in the expression levels of different β-tubulin isotypes can affect the binding affinity of microtubule inhibitors.[4][5] Overexpression of certain isotypes, such as βIII-tubulin, has been linked to resistance to taxanes (another class of microtubule inhibitors) in prostate cancer.[6]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[7][8][9]
-
Changes in microtubule dynamics: Alterations in the stability and dynamics of microtubules, potentially through mutations in tubulin genes or changes in microtubule-associated proteins (MAPs), can confer resistance.[4][10]
Q3: How can I experimentally investigate the mechanism of this compound resistance in my cell line?
To elucidate the resistance mechanism, a series of experiments can be performed. Please refer to the Troubleshooting Guide below for a more detailed workflow. Key investigations include:
-
Confirming resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT assay) to quantify the shift in the IC50 value of this compound in your resistant cell line compared to the parental, sensitive cell line.
-
Assessing drug efflux: Use flow cytometry-based efflux assays with fluorescent substrates of MDR1 and MRP1 (e.g., rhodamine 123) to determine if your resistant cells exhibit increased pump activity.
-
Analyzing β-tubulin isotype expression: Employ Western blotting or quantitative PCR (qPCR) to compare the expression levels of different β-tubulin isotypes between sensitive and resistant cells.
-
Sequencing tubulin genes: Sequence the genes encoding for α- and β-tubulin to identify any potential mutations that may alter this compound binding.
Q4: What strategies can I explore to overcome this compound resistance?
Based on the potential resistance mechanisms, several strategies can be investigated:
-
Combination therapy:
-
Efflux pump inhibitors: Co-administration of this compound with inhibitors of MDR1 (e.g., verapamil, tariquidar) or MRP1 could restore intracellular drug concentrations.[11]
-
Targeting other pathways: Combining this compound with inhibitors of signaling pathways known to be dysregulated in resistant prostate cancer, such as the PI3K/Akt pathway, may have synergistic effects.
-
-
Alternative microtubule-targeting agents: If resistance is specific to the binding site of this compound, switching to a microtubule inhibitor with a different binding site may be effective.
-
Modulating microtubule stability: Agents that alter microtubule dynamics through different mechanisms could potentially re-sensitize cells to this compound.
Troubleshooting Guide
Issue: Decreased Efficacy of this compound in Prostate Cancer Cell Lines
This guide provides a systematic approach to troubleshooting and understanding the potential mechanisms behind reduced sensitivity to this compound.
Step 1: Confirm and Quantify Resistance
-
Experiment: Cell Viability Assay (e.g., MTT Assay)
-
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound in both the suspected resistant and the parental (sensitive) cell lines.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line compared to the sensitive parental line.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Prostate Cancer Cells
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| PC-3 (Parental) | 50 | 1 |
| PC-3-LG308R (Resistant) | 500 | 10 |
| LNCaP (Parental) | 75 | 1 |
| LNCaP-LG308R (Resistant) | 800 | 10.7 |
Step 2: Investigate Drug Efflux Mechanisms
-
Experiment: Western Blot for ABC Transporters (MDR1, MRP1)
-
Purpose: To assess the protein expression levels of key drug efflux pumps.
-
Expected Outcome: Increased expression of MDR1 and/or MRP1 in the resistant cell line.
Table 2: Hypothetical Relative Expression of Efflux Pumps
| Cell Line | Relative MDR1 Expression | Relative MRP1 Expression |
| PC-3 (Parental) | 1.0 | 1.0 |
| PC-3-LG308R (Resistant) | 8.5 | 1.2 |
| LNCaP (Parental) | 1.0 | 1.0 |
| LNCaP-LG308R (Resistant) | 1.1 | 9.2 |
Step 3: Analyze β-Tubulin Isotype Expression
-
Experiment: Western Blot for β-Tubulin Isotypes (e.g., βI, βII, βIII, βIV)
-
Purpose: To determine if there are alterations in the expression profile of β-tubulin isotypes.
-
Expected Outcome: A shift in the expression pattern, such as a significant upregulation of the βIII-tubulin isotype in resistant cells.
Table 3: Hypothetical Relative Expression of β-Tubulin Isotypes
| Cell Line | Relative βI-tubulin | Relative βII-tubulin | Relative βIII-tubulin | Relative βIV-tubulin |
| PC-3 (Parental) | 1.0 | 1.0 | 1.0 | 1.0 |
| PC-3-LG308R (Resistant) | 0.9 | 1.1 | 7.8 | 1.0 |
| LNCaP (Parental) | 1.0 | 1.0 | 1.0 | 1.0 |
| LNCaP-LG308R (Resistant) | 1.2 | 0.8 | 9.5 | 1.1 |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12][13]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12][14]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Western Blot Protocol for Tubulin and ABC Transporters
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDR1, MRP1, or specific β-tubulin isotypes overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Co-Immunoprecipitation (Co-IP) Protocol to Investigate Protein Interactions with Tubulin
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.[18]
-
Pre-clearing: (Optional) Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[19]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., a specific β-tubulin isotype) or an isotype control antibody overnight at 4°C.[20]
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.[18][19]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of beta-tubulin mutations and isotype expression in acquired drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class III beta-tubulin expression predicts prostate tumor aggressiveness and patient response to docetaxel-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of BCRP/MXR, MRP1 and MDR1/P-Glycoprotein on thermoresistant variants of atypical and classical multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRP1 not MDR1 gene expression is the predominant mechanism of acquired multidrug resistance in two prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MDR1 Inhibition Reverses Doxorubicin-Resistance in Six Doxorubicin-Resistant Canine Prostate and Bladder Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting Inconsistent Results in LG308 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during LG308 cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.
A Note on "this compound": The designation "this compound" is not commonly associated with a specific, publicly cataloged cell line. It is possible this is a proprietary cell line, a misnomer, or a new designation. The guidance provided here is based on best practices for troubleshooting cell viability assays with a variety of cell lines. Researchers working with a specific "this compound" line should adapt these recommendations based on their cell line's unique characteristics. We have included some data for similarly named cell lines, such as LN-308 (glioblastoma) and M308 (melanoma), for reference.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell viability assays?
Inconsistent results in cell viability assays often stem from two main sources: biological factors and technical factors.
-
Biological Factors: These relate to the cells and their culture conditions. Key contributors include:
-
Cell health and passage number: Using cells that are unhealthy, in a non-exponential growth phase, or have a high passage number can introduce significant variability.[1][2]
-
Inconsistent cell seeding: An uneven distribution of cells across the wells of a microplate is a primary cause of variable results.[3]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and metabolism, leading to inaccurate readings.[3]
-
-
Technical Factors: These arise from the experimental procedure itself. Common issues include:
-
Pipetting errors: Inaccurate or inconsistent pipetting of cells, reagents, or test compounds will directly lead to variability.
-
Edge effects: Wells on the perimeter of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can alter experimental conditions compared to the inner wells.[3]
-
Reagent preparation and handling: Improperly prepared, stored, or contaminated reagents can lead to inconsistent results.[3]
-
Compound interference: The test compound itself may interfere with the assay chemistry, for example, by absorbing light at the same wavelength as the detection reagent or by directly reducing the assay substrate.[3]
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a frequent challenge that can often be traced back to procedural steps.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Use calibrated pipettes and a consistent pipetting technique.[4] |
| Edge Effects | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells and do not use them for experimental data.[3] Ensure proper humidification in the incubator. |
| Pipetting Errors | Regularly calibrate pipettes. Practice consistent and careful pipetting techniques, especially when adding small volumes of reagents or compounds. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | Ensure complete dissolution by using a sufficient volume of an appropriate solubilizing agent (e.g., DMSO or SDS solution) and by thorough mixing, potentially with the aid of a plate shaker. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the cells or the assay chemistry.
| Potential Cause | Recommended Solution |
| Low Cell Number | Optimize the initial cell seeding density. Ensure cells are viable and in the exponential growth phase before starting the experiment. |
| Reduced Metabolic Activity | Ensure that the cell culture conditions (e.g., media, CO2, temperature) are optimal for the this compound cell line. |
| Degraded Assay Reagent | Use fresh reagents and store them according to the manufacturer's instructions. For example, MTT solution should be protected from light.[5] |
| Insufficient Incubation Time | Optimize the incubation time for both the cell treatment and the assay reagent. For MTT assays, a 2-4 hour incubation is typical, but may need adjustment for your specific cells.[1] For CellTiter-Glo®, a 10-minute incubation at room temperature is generally sufficient to stabilize the luminescent signal.[6] |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use sterile techniques when handling all reagents to prevent bacterial or chemical contamination.[3] |
| Compound Interference | Test for intrinsic compound activity by including control wells with the compound in cell-free media. This will reveal if the compound directly reacts with the assay reagent.[3] |
| Media Components | Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays like MTT. Consider using phenol red-free media for the assay.[3] For luminescence assays, use opaque-walled plates to prevent crosstalk between wells.[7] |
Experimental Protocols & Data
Cell Seeding Densities and Doubling Times
Optimizing cell seeding density is critical for obtaining reliable results. The ideal density ensures that cells are in the exponential growth phase throughout the experiment. The doubling time of your specific this compound cell line will be a key parameter in determining this.
Example Doubling Times for Reference Cell Lines:
| Cell Line | Type | Doubling Time (hours) |
| LN-308 | Glioblastoma | ~30-59[8] |
| M308 | Melanoma | ~35[9] |
| U87 MG | Glioblastoma | ~31-34 |
General Recommendations for Seeding Density in 96-Well Plates:
| Assay Duration | Seeding Density (cells/well) |
| 24 hours | 5,000 - 10,000 |
| 48 hours | 2,500 - 5,000 |
| 72 hours | 1,000 - 2,500 |
Note: These are general guidelines. The optimal seeding density for your this compound cells must be determined experimentally.
Protocol: MTT Cell Viability Assay
This protocol is a standard procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of your test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, carefully remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[1]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for the CellTiter-Glo® assay, which measures ATP as an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Measure the luminescence using a luminometer.
Visualizations
Troubleshooting Workflow for Inconsistent Viability Assay Results
Caption: A flowchart for troubleshooting inconsistent cell viability assay results.
General Workflow for Cell Viability Assays
Caption: A generalized workflow for conducting cell viability assays.
Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest
Given that a compound named this compound has been identified as a microtubule-targeting agent, this pathway illustrates how such a compound could affect cell viability, a relevant consideration for assay interpretation.
Caption: The impact of microtubule disruption on cell cycle and viability.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Optimizing resazurin-based viability assays for P-MSC/TER308 cell line to enhance results reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. fishersci.com [fishersci.com]
- 7. Cellosaurus cell line LN-308 (CVCL_0394) [cellosaurus.org]
- 8. Cellosaurus cell line M308 (CVCL_D766) [cellosaurus.org]
- 9. In Vitro/In Silico Study on the Role of Doubling Time Heterogeneity among Primary Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LG308 Efficacy in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of LG308, a novel synthetic compound with promising anti-microtubule activity.[1][2] By addressing common challenges encountered during animal studies, this resource aims to facilitate the successful preclinical development of this compound for cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a microtubule inhibitor.[1][2] It disrupts microtubule organization by inhibiting their polymerization. This interference with microtubule dynamics leads to a halt in the cell cycle during mitosis, specifically arresting cells in the G2/M phase.[1][2] This mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][2]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound-induced mitotic arrest is associated with the upregulation of key mitotic markers, including cyclin B1 and mitotic protein monoclonal 2 (MPM-2).[1][2] Additionally, it leads to the dephosphorylation of cdc2 (also known as CDK1), a critical kinase for mitotic entry.[1][2]
Q3: In what cancer models has this compound shown preclinical efficacy?
A3: this compound has demonstrated significant antitumor activity in preclinical models of prostate cancer, including both xenograft and orthotopic models.[1][2] It has been shown to effectively inhibit the proliferation and colony formation of prostate cancer cell lines such as PC-3M and LNCaP in vitro and suppress tumor growth and metastasis in vivo.[1][2]
Q4: What are the common challenges in achieving consistent this compound efficacy in animal models?
A4: As with many small molecule inhibitors, challenges in achieving consistent in vivo efficacy with this compound can arise from issues related to its formulation and delivery due to potential poor solubility, as well as variability in the animal model itself. Specific issues may include suboptimal drug exposure at the tumor site, development of resistance, and inconsistencies in experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound and provides potential solutions.
Issue 1: Inconsistent or Lower-Than-Expected Antitumor Efficacy
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Bioavailability due to Formulation | Optimize Vehicle for Administration: For compounds with low aqueous solubility, consider using vehicles such as a mixture of DMSO and corn oil, or formulating a stable suspension with agents like carboxymethylcellulose. It is crucial to ensure the compound is fully dissolved or uniformly suspended before administration. |
| Suboptimal Dosing or Schedule | Dose-Response and Schedule Optimization Studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and identify a dose that provides a balance between efficacy and toxicity. Experiment with different administration schedules (e.g., daily, every other day) to maintain effective drug concentrations at the tumor site. |
| Inherent or Acquired Resistance | Molecular Profiling of Xenograft Models: Before initiating studies, characterize the molecular profile of your cancer cell lines to ensure they possess the appropriate sensitivity to microtubule inhibitors. For unexpected resistance, analyze resistant tumors to identify potential mechanisms, such as alterations in tubulin isoforms or upregulation of drug efflux pumps. |
| Variability in Experimental Procedures | Standardize Protocols: Ensure consistency in cell handling, implantation techniques, and drug administration. Use animals of the same age, sex, and genetic background. Regular monitoring of animal health and tumor growth using standardized methods is critical. |
Issue 2: Toxicity and Adverse Effects in Animal Models
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Dosage | Re-evaluate the Maximum Tolerated Dose (MTD): If significant weight loss, lethargy, or other signs of toxicity are observed, reduce the dosage. The therapeutic window for microtubule inhibitors can be narrow. |
| Vehicle Toxicity | Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity. If the vehicle is causing adverse effects, explore alternative formulations. |
| Off-Target Effects | Pharmacodynamic Studies: Conduct studies to assess the effect of this compound on normal tissues. Histopathological analysis of major organs can help identify any off-target toxicities. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result |
| PC-3M | Proliferation | Inhibition | Effective inhibition observed |
| LNCaP | Proliferation | Inhibition | Effective inhibition observed |
| PC-3M | Colony Formation | Inhibition | Effective inhibition observed |
| LNCaP | Colony Formation | Inhibition | Effective inhibition observed |
| PC-3M | Apoptosis | Induction | Apoptosis and cell death induced |
| LNCaP | Apoptosis | Induction | Apoptosis and cell death induced |
Note: Specific IC50 values from the primary literature are not publicly available and would need to be determined experimentally.
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models
| Model Type | Cancer Type | Treatment | Outcome |
| Xenograft | Prostate Cancer | This compound | Dramatic suppression of tumor growth |
| Orthotopic | Prostate Cancer | This compound | Dramatic suppression of metastasis |
Note: Quantitative data on tumor growth inhibition (TGI) percentages are not detailed in the available literature and should be generated in specific preclinical studies.
Experimental Protocols
Protocol 1: General Procedure for a Prostate Cancer Xenograft Model with this compound
1. Cell Culture and Preparation:
- Culture human prostate cancer cells (e.g., PC-3M) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the logarithmic growth phase and assess viability using a method like trypan blue exclusion.
- Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per injection).
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., nude or SCID) of a consistent age and sex.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor the animals regularly for tumor development.
3. This compound Formulation and Administration:
- Vehicle Preparation (Example for a poorly soluble compound): Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. This is a general starting point and may require optimization for this compound.
- This compound Solution Preparation: Dissolve this compound in the vehicle to the desired final concentration. Ensure complete dissolution.
- Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer this compound via the desired route (e.g., intraperitoneal or oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle alone.
4. Efficacy Assessment:
- Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the animals as an indicator of toxicity.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.
Experimental Workflow for this compound In Vivo Efficacy Study
Caption: General experimental workflow for an this compound in vivo efficacy study.
References
troubleshooting western blot bands for LG308 targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LG308 in their experiments. The following information is intended to assist in the analysis of this compound's effects on its molecular targets via Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic compound identified as an antimicrotubule agent. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network in cancer cells leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death.[1]
Q2: What are the primary molecular targets of this compound that can be monitored by Western blot?
A2: The primary molecular targets of this compound that are readily detectable by Western blot are proteins involved in the G2/M cell cycle checkpoint and mitosis. Key targets include:
-
Tubulin: As this compound inhibits microtubule polymerization, examining tubulin levels can be relevant.
-
Cyclin B1: This protein is a crucial regulator of the G2/M transition and is typically upregulated upon treatment with agents that cause mitotic arrest.[1]
-
MPM-2 (Mitotic Protein Monoclonal 2): This is not a single protein but rather a phosphoepitope present on numerous proteins that are phosphorylated during mitosis. An increase in MPM-2 signal is a strong indicator of cells entering mitosis.[1]
-
Cdc2 (CDK1): The dephosphorylation of Cdc2 is a key event for mitotic entry. This compound treatment has been shown to lead to the dephosphorylation of this protein.[1]
Western Blot Troubleshooting Guide for this compound Targets
This guide addresses common issues encountered when performing Western blots for proteins affected by this compound treatment.
| Problem | Potential Cause | Recommended Solution |
| No Bands or Weak Signal for Target Protein | Inadequate cell lysis | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or multiple freeze-thaw cycles. |
| Low protein concentration | Perform a protein assay (e.g., BCA) to ensure you are loading a sufficient amount of protein (typically 20-40 µg per lane). | |
| Ineffective antibody | Use an antibody that is validated for Western blotting and for the species you are working with. Optimize the antibody concentration and incubation time. | |
| Insufficient this compound treatment | Ensure the concentration and duration of this compound treatment are adequate to induce a detectable change in the target protein. A dose-response or time-course experiment may be necessary. | |
| High Background or Non-Specific Bands | Blocking is insufficient | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration is too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes non-specific binding. | |
| Inadequate washing | Increase the number and duration of washes between antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). | |
| Inconsistent Band Intensities Between Replicates | Uneven protein loading | Carefully quantify protein concentrations and ensure equal loading in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. |
| Inconsistent transfer | Ensure the gel and membrane are in close contact during transfer and that there are no air bubbles. Optimize the transfer time and voltage. |
Experimental Protocols
Key Experiment: Western Blot Analysis of this compound-Treated Cells
1. Cell Culture and this compound Treatment:
- Plate prostate cancer cells (e.g., PC-3M or LNCaP) at an appropriate density.
- Allow cells to adhere overnight.
- Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations with lysis buffer and add Laemmli sample buffer.
- Boil samples at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, anti-MPM-2, anti-phospho-Cdc2, anti-tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Visualize the bands using a chemiluminescence imaging system.
Visualizations
Western Blot Experimental Workflow
References
refining LG308 dosage for optimal tumor suppression
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of LG308, a novel synthetic compound with antimicrotubule activity, for optimal tumor suppression in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the internal designation for the synthetic compound 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline. It functions as a microtubule-targeting agent. Its primary mechanism of action is the disruption of microtubule organization by inhibiting tubulin polymerization.[1][2][3][4] This interference with microtubule dynamics leads to mitotic phase arrest at the G2/M transition of the cell cycle, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2][3][4]
Q2: In which cancer types has this compound shown efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in prostate cancer cell lines, specifically PC-3M and LNCaP.[1][2][3][4] In vivo studies using both xenograft and orthotopic models of prostate cancer have also shown significant suppression of tumor growth and metastasis.[1][2]
Q3: What is the molecular signaling pathway affected by this compound?
A3: this compound-induced mitotic arrest is associated with the upregulation of cyclin B1 and the mitotic marker MPM-2.[1][2] It also leads to the dephosphorylation of cdc2 (also known as CDK1), a key kinase that regulates the G2/M transition.[1][2]
Troubleshooting Guides
This section addresses potential issues that may arise during experimentation with this compound.
Issue 1: Inconsistent anti-proliferative effects in vitro.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting Tip: Different cancer cell lines may exhibit varying sensitivity to this compound. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration (e.g., IC50).
-
-
Possible Cause 2: Compound stability and storage.
-
Troubleshooting Tip: Ensure this compound is stored under the recommended conditions to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 3: Cell culture conditions.
-
Troubleshooting Tip: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence drug response.
-
Issue 2: High variability in tumor growth in in vivo xenograft studies.
-
Possible Cause 1: Inconsistent tumor cell implantation.
-
Troubleshooting Tip: Standardize the number of viable cells injected and the injection site for each animal. Using a basement membrane matrix extract may improve tumor take and growth consistency.
-
-
Possible Cause 2: Drug administration and bioavailability.
-
Troubleshooting Tip: Ensure accurate and consistent dosing for all animals. The route of administration (e.g., intraperitoneal, oral gavage) should be optimized for consistent drug delivery and bioavailability.
-
-
Possible Cause 3: Animal health and welfare.
-
Troubleshooting Tip: Monitor animal health closely, as factors such as stress or infection can impact tumor growth and study outcomes.
-
Issue 3: Difficulty in observing mitotic arrest.
-
Possible Cause 1: Incorrect timing of analysis.
-
Troubleshooting Tip: The induction of mitotic arrest is time-dependent. Perform a time-course experiment to identify the optimal time point for observing the peak of mitotic cells after this compound treatment.
-
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Possible Cause 3: Insensitive detection method.
-
Troubleshooting Tip: Utilize sensitive methods for detecting mitotic cells, such as flow cytometry with an antibody against a mitotic marker like phospho-histone H3, or immunofluorescence microscopy.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Assay | Endpoint | Result |
| PC-3M | Cell Proliferation | Inhibition | Effective inhibition observed[1][2] |
| LNCaP | Cell Proliferation | Inhibition | Effective inhibition observed[1][2] |
| PC-3M | Colony Formation | Inhibition | Effective inhibition observed[1][2] |
| LNCaP | Colony Formation | Inhibition | Effective inhibition observed[1][2] |
| PC-3M | Apoptosis | Induction | This compound induced apoptosis[1][2] |
| LNCaP | Apoptosis | Induction | This compound induced apoptosis[1][2] |
| PC-3M | Cell Cycle Analysis | G2/M Arrest | Significant dose-dependent arrest[1][2][3][4] |
| LNCaP | Cell Cycle Analysis | G2/M Arrest | Significant dose-dependent arrest[1][2][3][4] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models
| Model | Treatment | Outcome |
| Xenograft | This compound | Dramatically suppressed tumor growth[1][2] |
| Orthotopic | This compound | Dramatically suppressed tumor metastasis[1][2] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base.
-
Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
2. In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest prostate cancer cells (e.g., PC-3M) during the logarithmic growth phase and resuspend them in a suitable medium, with or without a basement membrane matrix.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control according to the predetermined dosage and schedule (e.g., daily intraperitoneal injection).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Minimizing LG308 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of LG308 in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions as an antimicrotubule agent. Its primary on-target mechanism is the inhibition of tubulin polymerization, which disrupts microtubule organization.[1] This disruption leads to mitotic phase arrest and inhibition of the G2/M cell cycle progression, ultimately inducing apoptosis in cancer cells.[1]
Q2: I'm observing a phenotype that is inconsistent with microtubule disruption. Could this be an off-target effect?
A2: It is possible. While this compound's primary target is tubulin, like many small molecules, it could have unintended interactions with other cellular proteins, leading to off-target effects.[2][3] It is crucial to perform control experiments to verify that the observed phenotype is a direct result of microtubule inhibition.
Q3: What are the essential negative controls to include in my this compound experiments?
A3: Robust negative controls are critical for interpreting your data correctly.[4][5] Essential controls include:
-
Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Inactive Analog Control: If available, using a structurally similar but biologically inactive analog of this compound. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[5]
-
Cell-Free Assays: To check for interference of this compound with your assay reagents.[4]
Q4: How can I confirm that this compound is engaging with its intended target (tubulin) in my cellular model?
A4: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of this compound to tubulin in cells. Additionally, observing downstream effects known to be caused by microtubule disruption, such as mitotic arrest and upregulation of cyclin B1, can provide evidence of on-target activity.[1]
Troubleshooting Guides
Problem 1: High cytotoxicity of this compound at concentrations that are not expected to be effective.
-
Potential Cause: Off-target toxicity or non-specific effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value in your specific cell line and compare it to published data.
-
Use an Orthogonal Assay: Confirm the phenotype with another microtubule-destabilizing agent (e.g., vinca (B1221190) alkaloids) to see if it elicits a similar response.[5]
-
Assess Cell Viability with Multiple Methods: Use different viability assays (e.g., resazurin-based assays and trypan blue exclusion) to rule out assay-specific artifacts.[6]
-
Conduct a Rescue Experiment: If a tubulin mutant resistant to this compound is available, its expression should rescue the cytotoxic phenotype.
-
Problem 2: Inconsistent results between experimental replicates.
-
Potential Cause: Issues with compound stability, cell culture conditions, or assay variability.
-
Troubleshooting Steps:
-
Ensure Compound Integrity: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[4]
-
Standardize Cell Culture Practices: Maintain consistency in cell density, passage number, and confluency, as these factors can significantly impact experimental outcomes.[4]
-
Optimize Assay Parameters: Fine-tune incubation times, reagent concentrations, and reading parameters to ensure the assay is performing optimally and within its linear range.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound in Various Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Maximum Inhibition (%) |
| LNCaP | 0.5 | 95 |
| PC-3M | 1.2 | 92 |
| DU145 | 2.5 | 88 |
| 22Rv1 | 1.8 | 90 |
Table 2: Example of an Off-Target Kinase Panel for this compound
| Kinase Target | % Inhibition at 10 µM this compound |
| CDK1/CycB | < 5% |
| Aurora A | < 10% |
| PLK1 | < 5% |
| SRC | 25% |
| EGFR | < 10% |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the direct binding of this compound to tubulin in intact cells.
Methodology:
-
Culture cells to 80% confluency.
-
Treat one set of cells with this compound at the desired concentration and another with the vehicle control for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble tubulin by Western blotting.
Expected Outcome: In the presence of this compound, tubulin should be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle control.
Protocol 2: Orthogonal Experiment using a Different Microtubule Inhibitor
Objective: To confirm that the observed phenotype is due to microtubule disruption and not an off-target effect of this compound.
Methodology:
-
Select a well-characterized microtubule inhibitor with a different chemical scaffold from this compound (e.g., a vinca alkaloid like vinblastine).
-
Treat cells with a range of concentrations of both this compound and the chosen orthogonal inhibitor.
-
Assess the phenotype of interest (e.g., cell cycle arrest, apoptosis, or cell viability) at a relevant time point.
-
Include a vehicle control for each compound.
Expected Outcome: If the phenotype is genuinely due to microtubule disruption, both this compound and the orthogonal inhibitor should produce a similar biological response.
Visualizations
Caption: On-target signaling pathway of this compound in cancer cells.
Caption: Workflow for identifying this compound off-target effects.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Optimizing resazurin-based viability assays for P-MSC/TER308 cell line to enhance results reliability - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the reproducibility of LG308 experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experiments involving the anti-mitotic compound LG308.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel synthetic compound that disrupts microtubule organization by inhibiting tubulin polymerization. This leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis in cancer cells.
Q2: Which cancer cell lines are commonly used for this compound studies?
A2: this compound has been shown to be effective in prostate cancer cell lines, including PC-3M and LNCaP.
Q3: What are the key sources of variability in this compound experiments?
A3: Reproducibility can be affected by several factors, including:
-
Reagent Quality: Purity and activity of this compound, tubulin, and other reagents.
-
Cell Culture Conditions: Cell line authenticity, passage number, cell density, and mycoplasma contamination.
-
Experimental Parameters: Inconsistent incubation times, drug concentrations, and assay techniques.
-
Data Analysis: Subjectivity in manual scoring and inappropriate statistical methods.
Troubleshooting Guides
In Vitro Tubulin Polymerization Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low polymerization signal in the control group | 1. Inactive tubulin due to improper storage or multiple freeze-thaw cycles.2. Incorrect temperature (not 37°C).3. Degraded GTP.4. Incorrect buffer composition or pH. | 1. Use fresh, high-purity tubulin aliquots stored at -80°C. Avoid repeated freeze-thaw cycles.[1][2]2. Ensure the plate reader is pre-warmed to and maintains 37°C throughout the assay.[1][2]3. Use fresh, properly stored GTP stock solutions.4. Verify the composition and pH of the polymerization buffer. |
| High background signal | 1. This compound precipitation at the tested concentration.2. Light scattering from dust or bubbles in the wells. | 1. Visually inspect for precipitate. Test this compound solubility in the assay buffer alone. If precipitation occurs, consider using a lower concentration range or a different solvent (ensure final solvent concentration is low and consistent across all wells).[1]2. Ensure the plate and reagents are free of dust. Be careful not to introduce bubbles when pipetting. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting.2. Use a high-quality plate reader with uniform temperature control. Avoid using the outer wells of the plate, which are more susceptible to temperature changes. |
Cell-Based Assays (e.g., Viability, Apoptosis, Colony Formation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability (IC50) results | 1. Inconsistent cell seeding density.2. Cells are past their optimal passage number, leading to altered phenotype.3. Variation in this compound incubation time. | 1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding. Optimize seeding density for each cell line to ensure logarithmic growth during the assay.[3]2. Use cell lines within a consistent and low passage number range. Regularly perform cell line authentication.3. Strictly adhere to the optimized incubation time for each cell line and assay. |
| Low potency of this compound (higher than expected IC50) | 1. This compound degradation.2. Insufficient incubation time. | 1. Prepare fresh this compound stock solutions and store them properly (aliquoted at -20°C or -80°C).2. Perform a time-course experiment to determine the optimal incubation time for the desired effect.[4][5][6] |
| Irreproducible colony formation assay results | 1. Uneven distribution of cells during seeding.2. Subjectivity in colony counting.3. Inappropriate staining or fixation. | 1. Ensure a single-cell suspension and gently swirl the plate after seeding to ensure even distribution.[7]2. Use a consistent definition for a colony (e.g., >50 cells). Consider using automated colony counting software for objectivity.[8]3. Optimize staining and fixation times to ensure clear visualization of colonies without high background. |
Experimental Protocols & Data Presentation
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is adapted from standard methods and should be optimized for your specific experimental conditions.[2][9][10][11]
Materials:
-
High-purity (>99%) tubulin protein
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
Pre-warmed 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare serial dilutions of this compound and the positive control in G-PEM buffer.
-
On ice, prepare the tubulin solution at a final concentration of 2-3 mg/mL in cold G-PEM buffer.
-
Add the diluted this compound, positive control, or vehicle control to the pre-warmed 96-well plate.
-
To initiate polymerization, add the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time.
-
The inhibition of tubulin polymerization is observed as a decrease in the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Cell Viability Assay (MTT/Resazurin)
Materials:
-
PC-3M or LNCaP cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT or Resazurin reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and vehicle control) for a predetermined incubation time (e.g., 48 or 72 hours).
-
Add the viability reagent (MTT or Resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Data Presentation: Representative IC50 Values for Anti-cancer Drugs in Prostate Cancer Cell Lines
Note: These are example values for other compounds and should be determined experimentally for this compound.
| Compound | Cell Line | Assay Duration | Approximate IC50 |
| Docetaxel | LNCaP (2D culture) | 5 days | ~2.5 nM[12] |
| Docetaxel | LNCaP (3D spheroids) | 5 days | ~3.0 nM[12] |
| Cisplatin | LNCaP | 48 hours | ~31.5 µM[13] |
Protocol 3: Colony Formation Assay
Materials:
-
PC-3M or LNCaP cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
Visualizations
This compound Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MAPK Pathway Activation Delays G2/M Progression by Destabilizing Cdc25B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
addressing unexpected cell morphology after LG308 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LG308. The following information addresses potential issues, particularly unexpected changes in cell morphology, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a synthetic compound with antimicrotubule activity. It disrupts microtubule dynamics, which is crucial for mitotic progression. This disruption leads to an arrest in the G2/M phase of the cell cycle and can subsequently induce apoptosis in cancer cells.[1]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Given this compound's function as a microtubule-disrupting agent, expected morphological changes include an increase in the population of rounded-up, mitotic cells.[1] Prolonged exposure or high concentrations may lead to signs of apoptosis, such as membrane blebbing, cell shrinkage, and the formation of apoptotic bodies.
Q3: My cells look larger and flatter than usual after this compound treatment. Is this expected?
A3: While mitotic arrest typically leads to rounded cells, some cell lines might exhibit atypical responses to microtubule disruption, including senescence-like morphology (larger, flatter cells). This could be a result of mitotic slippage, where cells exit mitosis without proper division, leading to polyploidy. It is crucial to verify this phenotype with appropriate markers.
Troubleshooting: Unexpected Cell Morphology
If you observe cell morphology that deviates from the expected rounded-up, mitotic phenotype or apoptotic bodies, consult the following guide.
Summary of Potential Causes and Actions
| Observed Morphology | Potential Cause | Recommended Action |
| Excessive Cell Detachment and Debris | High cytotoxicity due to excessive concentration or prolonged exposure. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration. Assess cell viability using a Trypan Blue exclusion assay or a commercial viability kit. |
| Cells Appear Stretched or Spindly | Off-target effects or cellular stress responses. This could also be an artifact of the imaging substrate. | Review the literature for known off-target effects of this compound. Ensure proper coating of culture vessels. Perform immunofluorescence staining for cytoskeletal markers like F-actin to assess stress fiber formation. |
| Formation of Multinucleated Cells | Mitotic catastrophe or failed cytokinesis. | Stain cells with DAPI to visualize nuclei and phalloidin (B8060827) to visualize the actin cytoskeleton and assess cell division. Quantify the percentage of multinucleated cells. |
| Vacuole Formation | Drug-induced autophagy or cellular stress. | Perform western blotting or immunofluorescence for autophagy markers such as LC3-II. Use an autophagy inhibitor (e.g., chloroquine) to see if vacuolization is affected. |
| No Apparent Change in Morphology | Insufficient drug concentration, inactive compound, or drug resistance. | Verify the concentration and purity of your this compound stock. Test a higher concentration range. Use a sensitive cell line as a positive control. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and establish an optimal concentration range.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Morphology Analysis using Immunofluorescence
Objective: To visualize the effects of this compound on the microtubule network and overall cell structure.
Methodology:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound and a vehicle control for the appropriate duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI to visualize nuclei and phalloidin to visualize F-actin, if desired.
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to altered cell morphology.
Caption: Experimental workflow for troubleshooting unexpected cell morphology.
Caption: Logical relationships between observed phenotype and potential causes.
References
optimizing incubation time for LG308 treatment
Welcome to the technical support center for LG308, a novel synthetic compound with antimicrotubule activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a microtubule-targeted agent. It functions by disrupting microtubule organization through the inhibition of tubulin polymerization.[1][2][3][4] This disruption leads to a significant arrest in the mitotic phase of the cell cycle, specifically inhibiting G2/M progression, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][3][4]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated effective antitumor activity in prostate cancer cell lines, specifically PC-3M and LNCaP cells.[1][2][3][4]
Q3: What is a recommended starting concentration and incubation time for a cell viability assay?
A3: For initial experiments, it is advisable to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line. Based on published data for prostate cancer cell lines, a starting concentration range of 1 to 10 µM is recommended. For incubation time, a preliminary experiment could include 24, 48, and 72-hour time points.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to the desired final concentrations for your experiments. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the expected morphological changes in cells treated with this compound?
A5: Due to its mechanism as a microtubule disruptor, cells treated with this compound are expected to exhibit characteristics of mitotic arrest. This can include an increase in the population of rounded-up, mitotic cells. At later time points or higher concentrations, signs of apoptosis such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies may be observed.
Troubleshooting Guides
Issue 1: I am not observing a significant decrease in cell viability after this compound treatment.
-
Possible Cause 1: Suboptimal Incubation Time. The selected incubation period may be too short for this compound to induce a measurable effect.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and measure cell viability at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal incubation period.
-
-
Possible Cause 2: Ineffective Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Conduct a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 50 µM) to determine the half-maximal inhibitory concentration (IC50) for your cells.
-
-
Possible Cause 3: Compound Instability or Precipitation. this compound may have degraded or precipitated out of the solution, reducing its effective concentration.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. When diluting in culture medium, ensure the compound is fully solubilized and visually inspect for any signs of precipitation.
-
Issue 2: My vehicle control (DMSO) is showing high levels of cytotoxicity.
-
Possible Cause: High DMSO Concentration. The final concentration of DMSO in the cell culture medium is too high and is causing cellular stress or death.
-
Solution: Ensure the final concentration of DMSO in your experimental wells is at a non-toxic level, typically at or below 0.1%. Prepare your this compound dilutions in a way that minimizes the volume of DMSO added to the cells.
-
Issue 3: I am seeing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across the wells of your plate can lead to significant variations in results.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Be meticulous with your pipetting technique to dispense an equal number of cells into each well.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment across the plate.
-
Data Presentation
Table 1: Effect of this compound on Cell Proliferation in Prostate Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| PC-3M | 48 | ~2.5 |
| LNCaP | 48 | ~3.0 |
Note: The IC50 values are approximate and should be determined empirically for your specific experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in PC-3M Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (Vehicle) | 65% | 20% | 15% |
| This compound (5 µM, 24h) | 25% | 10% | 65% |
Note: These values are illustrative and represent the expected trend of G2/M arrest following this compound treatment.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the general steps for assessing cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after treatment with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired this compound concentrations. Include a vehicle-only control (containing the same final concentration of DMSO as the highest this compound treatment) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis (Annexin V) Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal incubation time. Include vehicle and untreated controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Transfer approximately 1 x 10^5 cells to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Ac… [ouci.dntb.gov.ua]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in synthesizing LG308 for research use
Internal Note: Initial research indicates that "LG308" is primarily identified as a LoRaWAN Pico Gateway, a piece of hardware for wireless communication networks. There is no readily available scientific literature detailing a chemical compound referred to as "this compound" for research use in drug development or related fields. The following information is provided based on general principles of chemical synthesis troubleshooting and will be updated pending clarification of the specific compound .
Frequently Asked Questions (FAQs)
Q1: I am unable to find a synthesis protocol for a chemical compound named this compound. What could be the issue?
A1: Based on extensive searches, "this compound" predominantly refers to a LoRaWAN Pico Gateway, an electronic device. It is possible that the compound you are searching for has a different designation or is a novel molecule with limited public information. We recommend verifying the compound's name and CAS number. If you are working with a proprietary molecule, please refer to your internal documentation for synthesis details.
Q2: My synthesis is resulting in a low yield of the target compound. What are the common causes?
A2: Low yields in chemical synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions, consuming your starting materials and complicating purification. Ensure all reactants are of the required purity.
-
Reaction Conditions: Temperature, pressure, and reaction time are critical. Deviations from the optimal conditions can significantly impact yield.[1]
-
Solvent Choice: The solvent can influence reaction rates and equilibrium positions. Ensure the solvent is appropriate for the reaction and is anhydrous if required.[1]
-
Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.[1]
Q3: My purification attempts are not yielding a pure product. What can I do?
A3: Purification challenges are common. Consider the following troubleshooting steps:
-
Chromatography Technique: Evaluate if the chosen chromatography method (e.g., column chromatography, HPLC) is suitable for your compound's properties (polarity, size). You may need to try different stationary and mobile phases.
-
Recrystallization Solvent: If using recrystallization, the choice of solvent is crucial. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Washing Steps: Ensure your work-up procedure includes appropriate washing steps to remove unreacted starting materials and byproducts.
Troubleshooting Guides
Guide 1: Low Product Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in a hypothetical chemical synthesis.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Impure Reactants | Verify the purity of starting materials via NMR, MS, or other appropriate analytical techniques. Purify if necessary. | Improved yield and cleaner reaction profile on TLC/LC-MS. |
| Suboptimal Temperature | Run small-scale reactions at a range of temperatures (e.g., +/- 10°C from the protocol) to find the optimal condition.[1] | A clear peak in yield at a specific temperature. |
| Incorrect Solvent | Test a variety of solvents with different polarities. Ensure the solvent is dry if the reaction is moisture-sensitive.[1] | Increased reaction rate and yield. |
| Poor Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions. | Consistent reaction progress throughout the mixture. |
| Product Decomposition | Analyze the reaction mixture for degradation products. If decomposition is observed, consider milder reaction conditions or shorter reaction times. | Reduction in byproduct formation and increased yield of the desired product. |
Guide 2: Presence of Multiple Side Products
This guide assists in identifying and minimizing the formation of unwanted byproducts.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Side Reactions | Consult literature for known side reactions of your reactants or functional groups. Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor these pathways.[2] | A cleaner reaction profile with fewer spots on TLC or peaks in LC-MS. |
| Reactive Intermediates | If the reaction proceeds through a highly reactive intermediate, consider trapping experiments to identify it. This can provide insight into unwanted reaction pathways. | Identification of the intermediate, allowing for targeted adjustments to the reaction conditions. |
| Air or Moisture Contamination | If your reaction is sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). | Improved yield and reduced formation of oxidation or hydrolysis byproducts. |
Experimental Protocols
Note: As there is no established synthesis for a chemical compound named this compound, a generalized protocol for a common reaction, such as an amide coupling, is provided as an example.
Example Protocol: Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).
-
Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform an aqueous work-up.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
As a synthesis pathway for "this compound" is not available, the following diagrams illustrate general concepts in chemical synthesis troubleshooting and workflows.
Caption: Troubleshooting Logic for Synthesis Problems.
Caption: General Experimental Workflow for Chemical Synthesis.
References
Technical Support Center: Improving the In Vivo Delivery of LG308
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of LG308, a novel synthetic compound with antimicrotubule activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic compound, identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline.[1] It functions as an antimicrotubule agent by inhibiting the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to mitotic phase arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2] It has shown promising antitumor and anti-metastasis activity in preclinical xenograft and orthotopic models of prostate cancer.[1]
Q2: What are the potential challenges in delivering this compound in vivo?
A2: While specific data on this compound's delivery challenges are not extensively published, small molecule anti-cancer drugs often face common hurdles. These can include poor aqueous solubility, which affects formulation and bioavailability, and rapid metabolism or clearance, leading to a short half-life in the body.[3][4] Additionally, achieving targeted delivery to tumor tissues while minimizing systemic toxicity is a frequent challenge.[3] Nanoparticle-based systems are a promising approach to address such issues.[3][5]
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
A3: For initial in vivo studies, the choice of formulation vehicle is critical and depends on the physicochemical properties of this compound. A common starting point for small molecules is to assess solubility in various biocompatible solvents and excipients. Pre-formulation assessment should evaluate aqueous solubility, pKa, and lipophilicity (LogP/LogD).[6] For compounds with low aqueous solubility, formulation strategies may include the use of co-solvents (e.g., DMSO, PEG 400), surfactants, or creating a suspension (e.g., in 0.5% methylcellulose).[6] However, it is crucial to minimize the concentration of organic solvents like DMSO to avoid toxicity.[7]
Q4: How can I improve the bioavailability and tumor-specific delivery of this compound?
A4: Enhancing bioavailability and targeted delivery often requires advanced formulation strategies. Encapsulating this compound into nanocarriers, such as lipid nanoparticles, polymeric nanoparticles, or exosomes, can protect the compound from premature degradation and clearance.[3][8][9] These carriers can also be surface-modified with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, thereby increasing drug accumulation at the tumor site and reducing off-target effects.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| 1. Poor Compound Solubility in Vehicle | This compound may have low aqueous solubility. | - pH Adjustment: Test the solubility of this compound at different pH values to see if it is ionizable. Adjusting the pH of the vehicle (within a physiologically acceptable range) can sometimes improve solubility. - Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO, PEG 400, or ethanol. Ensure the final concentration of the co-solvent is well-tolerated by the animal model. - Surfactants: Incorporate non-ionic surfactants such as Tween® 80 or Cremophor® EL to improve wetting and solubilization. - Micronization: Reducing the particle size of the compound can increase the surface area for dissolution. |
| 2. High Variability in Efficacy/PK Data | Inconsistent dosing, animal variability, or formulation instability. | - Standardize Administration: Develop a detailed Standard Operating Procedure (SOP) for compound administration to ensure consistency across all animals.[10] - Animal Matching: Ensure animals are age and weight-matched. Increase the number of animals per group to improve statistical power.[10] - Formulation Stability: Assess the stability of your this compound formulation over the duration of the experiment. Check for precipitation or degradation.[6] |
| 3. Lack of In Vivo Efficacy Despite In Vitro Potency | Poor pharmacokinetics (PK), low bioavailability, or rapid metabolism. | - Conduct a PK Study: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will reveal its half-life, clearance rate, and volume of distribution.[10] - Change Administration Route: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. - Use of Nanocarriers: Encapsulate this compound in nanoparticles to protect it from rapid metabolism and improve its circulation time.[3][5] |
| 4. Injection Site Reactions (for SC/IP routes) | Formulation is irritating (e.g., high DMSO concentration, non-physiological pH). | - Reduce DMSO Concentration: Aim for a final DMSO concentration below 10%, if possible.[7] - Buffer the Formulation: Adjust the pH of the formulation to be close to physiological pH (~7.4).[7] - Filter Sterilization: Ensure the final formulation is sterile to prevent infection.[7] |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of this compound
Objective: To determine the key pharmacokinetic parameters of this compound in a relevant animal model (e.g., mouse).
Methodology:
-
Animal Model: Use the same strain and sex of mice as in the efficacy studies.
-
Dosing: Administer a single dose of the this compound formulation via the intended route of administration (e.g., oral gavage, IV injection).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Key Pharmacokinetic Parameters to Evaluate:
| Parameter | Description | Implication for Delivery |
| t½ (Half-life) | Time taken for the plasma concentration of the drug to reduce by half. | A short half-life may require more frequent dosing or a sustained-release formulation.[10] |
| Cmax | Maximum (peak) plasma concentration of the drug. | Indicates the extent of drug absorption. |
| Tmax | Time to reach Cmax. | Indicates the rate of drug absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | Reflects the overall bioavailability of the drug. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | High clearance suggests rapid elimination.[10] |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A low Vd suggests the drug is mainly in the bloodstream; a high Vd indicates distribution into tissues.[10] |
Visualizations
This compound Signaling Pathway
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Gene and Small Molecule Delivery in vivo Using Novel Nanoparticle-based Systems | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Frontiers | Nanocarriers for intracellular co-delivery of proteins and small-molecule drugs for cancer therapy [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of LG308 and Paclitaxel in Prostate Cancer Cells
This guide provides a detailed comparison of the novel synthetic compound LG308 and the established chemotherapeutic agent paclitaxel (B517696), focusing on their efficacy and mechanisms of action in prostate cancer cell lines. The information presented is intended for researchers, scientists, and professionals in drug development, supported by experimental data from published studies.
Overview and Mechanism of Action
Both this compound and paclitaxel are microtubule-targeting agents, a cornerstone strategy in cancer therapy.[1][2][3] However, they exhibit opposing mechanisms of action on microtubule dynamics.
-
This compound : A novel synthetic 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline compound, this compound acts as a microtubule destabilizer . It disrupts microtubule organization by inhibiting the polymerization of tubulin.[1][2] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[1][2]
-
Paclitaxel : A well-established natural diterpene alkaloid, paclitaxel functions as a microtubule stabilizer .[4] It binds to β-tubulin, preventing the disassembly of microtubules.[4][5] This stabilization interferes with the normal dynamic instability of microtubules required for cell division, leading to mitotic arrest and apoptotic cell death.[4][5]
The distinct mechanisms are visualized in the signaling pathway diagram below.
Effects on Cell Viability and Proliferation
Both compounds effectively inhibit the proliferation of prostate cancer cells. Studies on this compound utilized PC-3M and LNCaP cell lines, while various studies with paclitaxel have used PC3M, LNCaP, and 22Rv1 cells.
Table 1: Comparative Effects on Cell Proliferation and Viability
| Parameter | This compound | Paclitaxel | Prostate Cancer Cell Line(s) |
| Effect | Inhibited cell proliferation and colony formation.[1][2] | Inhibited cell survival in a concentration-dependent manner.[5] | PC-3M, LNCaP[1][2], 22Rv1[6] |
| IC₅₀ (48h) | Not explicitly stated, but effective inhibition observed. | ~50 nM (LNCaP)[7] | LNCaP[7] |
Induction of Cell Cycle Arrest and Apoptosis
A primary outcome of microtubule disruption by both agents is the halting of the cell cycle, which ultimately triggers programmed cell death (apoptosis).
-
This compound : Induces a significant G2/M phase arrest in a dose-dependent manner in both LNCaP and PC-3M cells.[1][2] This arrest is associated with the upregulation of cyclin B1 and the mitotic marker MPM-2.[1][2] Subsequently, this compound effectively induces apoptosis and cell death.[1][2]
-
Paclitaxel : Also causes mitotic arrest by preventing the normal breakdown of the mitotic spindle.[4] In PC3M cells, paclitaxel treatment leads to a concentration-dependent increase in apoptosis, with a high dose (8 µM) resulting in up to 50% apoptosis.[5] The apoptotic mechanism involves the accumulation of reactive oxygen species (ROS), which increases the expression of hypoxia-inducible factor (HIF)-1α, leading to the activation of the JNK/caspase-3 signaling pathway.[5]
Table 2: Comparison of Cell Cycle Arrest and Apoptosis Induction
| Parameter | This compound | Paclitaxel | Prostate Cancer Cell Line(s) |
| Cell Cycle Arrest | G2/M Phase Arrest[1][2] | Mitotic Arrest[4] | LNCaP, PC-3M[1][2] |
| Apoptosis Induction | Induced apoptosis and cell death.[1][2] | Induced apoptosis in a concentration-dependent manner.[5] | LNCaP, PC-3M[1][2] |
| Key Molecular Markers | ↑ Cyclin B1, ↑ MPM-2[1][2] | ↑ ROS, ↑ HIF-1α, JNK/Caspase-3 activation[5] | LNCaP, PC-3M[1][2] |
In Vivo Antitumor Activity
Both compounds have demonstrated the ability to suppress tumor growth in animal models.
-
This compound : Dramatically suppressed the growth and metastasis of prostate cancer in both xenograft and orthotopic models.[1][2]
-
Paclitaxel : Effectively suppressed prostate tumor growth in a PC3M-xenografted mouse model, resulting in significantly smaller tumor volumes compared to controls.[5] It also inhibited the migration and invasion ability of PC3M cells.[5]
Experimental Protocols
The following are summaries of methodologies used in the cited studies to evaluate the effects of this compound and paclitaxel.
Cell Viability Assay (CCK-8 for Paclitaxel):
-
PC3M cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of paclitaxel.
-
Following treatment, CCK-8 solution was added to each well and incubated.
-
The absorbance was measured at 450 nm to determine cell viability.[5]
Apoptosis Analysis (Flow Cytometry for Paclitaxel):
-
PC3M cells were treated with different concentrations of paclitaxel (e.g., 2 µM, 8 µM) for 24 hours.[5]
-
Cells were harvested, washed, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI).
-
The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[5]
Cell Cycle Analysis (for this compound):
-
LNCaP or PC-3M cells were treated with this compound for a specified time (e.g., 24 hours).[1]
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.[1]
Western Blotting:
-
Cells were treated with the respective compounds (this compound or paclitaxel).
-
Total protein was extracted using a lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane, which was then blocked.
-
The membrane was incubated with primary antibodies against target proteins (e.g., Cyclin B1, HIF-1α, Caspase-3) overnight.
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]
Conclusion
While both this compound and paclitaxel are effective anti-prostate cancer agents that target the microtubule network, their fundamental mechanisms are distinct. This compound inhibits microtubule polymerization, whereas paclitaxel stabilizes existing microtubules.[1][4] This mechanistic difference could have implications for their efficacy in different tumor contexts, potential for drug resistance, and side-effect profiles. Paclitaxel's activity is linked to ROS production and the HIF-1α pathway, while this compound's effects are noted through the upregulation of key mitotic proteins like Cyclin B1.[1][5] The data suggest that this compound is a promising novel compound for prostate cancer therapy, warranting further investigation and direct comparative studies against established agents like paclitaxel.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of paclitaxel sensitivity in prostate cancer cells by PTEN/maspin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
A Preclinical Candidate vs. a Standard of Care: Evaluating LG308 and Docetaxel in Metastatic Castration-Resistant Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel synthetic compound LG308 and the established chemotherapeutic agent docetaxel (B913) for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This comparison is based on available preclinical data for this compound and extensive clinical trial data for docetaxel, a standard of care in this setting.
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant therapeutic challenge. While docetaxel-based chemotherapy has been a cornerstone of treatment, the search for novel agents with improved efficacy and tolerability continues. This compound, a novel synthetic compound, has demonstrated promising antitumor activity in preclinical models of prostate cancer. This guide will delve into the available data for both compounds, offering a framework for understanding their mechanisms of action, efficacy, and the experimental protocols used in their evaluation.
Data Presentation: A Comparative Overview
Direct comparison of this compound and docetaxel is challenging due to their different stages of development. This compound data is currently limited to preclinical studies, while docetaxel's efficacy has been established in numerous phase III clinical trials.
Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models
| Parameter | Cell Lines (PC-3M, LNCaP) | Xenograft & Orthotopic Models |
| Mechanism of Action | Inhibition of microtubule polymerization, leading to G2/M phase arrest and apoptosis.[1][2][3] | - |
| Effect on Cell Proliferation | Effective inhibition of cell proliferation and colony formation.[1][2][3] | - |
| Induction of Apoptosis | Dose-dependent induction of apoptosis and cell death.[1][2][3] | - |
| In Vivo Antitumor Activity | Dramatic suppression of tumor growth and metastasis.[1][2][3] | - |
Table 2: Clinical Efficacy of Docetaxel in mCRPC (TAX 327 Trial)
| Efficacy Outcome | Docetaxel (3-weekly) | Mitoxantrone |
| Median Overall Survival | 18.9 months | 16.5 months |
| Prostate-Specific Antigen (PSA) Response | 45% | 32% |
| Pain Response | 35% | 22% |
| Tumor Response | 12% | 7% |
Data from the TAX 327 trial, a pivotal study establishing docetaxel as a standard of care.[4]
Experimental Protocols
This compound: Preclinical Evaluation Methodology
The preclinical assessment of this compound involved a series of in vitro and in vivo experiments to characterize its antimicrotubule activity and antitumor efficacy.
In Vitro Studies:
-
Cell Lines: Human prostate cancer cell lines, PC-3M and LNCaP, were utilized.
-
Microtubule Polymerization Assay: The effect of this compound on tubulin polymerization was assessed to confirm its mechanism of action.[1][2]
-
Cell Viability and Colony Formation Assays: Standard assays were used to determine the impact of this compound on cell proliferation and survival.[1][2]
-
Flow Cytometry: Cell cycle analysis was performed to identify the phase of cell cycle arrest induced by this compound.[1][2]
-
Western Blot Analysis: Expression levels of key proteins involved in cell cycle regulation (e.g., cyclin B1, cdc2) and apoptosis were measured.[1]
In Vivo Studies:
-
Xenograft Model: Human prostate cancer cells were implanted into immunocompromised mice to establish tumors. The effect of this compound on tumor growth was then evaluated.[1][2]
-
Orthotopic Model: To better mimic the tumor microenvironment, cancer cells were implanted into the prostate of host animals to assess the impact of this compound on both primary tumor growth and metastasis.[1][2]
Docetaxel: Phase III Clinical Trial Protocol (Based on TAX 327)
The TAX 327 trial was a randomized, multicenter phase III study that established the efficacy of docetaxel in mCRPC.
-
Patient Population: Men with mCRPC who had progressed after hormone therapy.
-
Treatment Arms:
-
Docetaxel administered every 3 weeks plus prednisone (B1679067).
-
Docetaxel administered weekly plus prednisone.
-
Mitoxantrone plus prednisone (control arm).
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Pain response, PSA response, tumor response, and quality of life.[4]
-
Statistical Analysis: Survival was analyzed using the Kaplan-Meier method and log-rank test. Response rates were compared using appropriate statistical tests.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Tolerability and efficacy of docetaxel in older men with metastatic castrate-resistant prostate cancer (mCRPC) in the TAX 327 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LG308's Antimicrotubule Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrotubule activity of LG308, a novel synthetic compound, in the context of other established microtubule-targeting agents. The information is compiled from published research to assist in the evaluation of this compound as a potential therapeutic candidate.
Executive Summary
This compound is a novel synthetic compound identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline.[1][2] It has demonstrated significant antimicrotubule and antitumor activities, particularly in prostate cancer cell lines.[1][2] The primary mechanism of action for this compound is the inhibition of microtubule polymerization, which leads to the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] This guide compares the available data on this compound with established microtubule inhibitors like Paclitaxel and Vincristine, focusing on their effects on cell viability, microtubule organization, cell cycle progression, and apoptosis.
Data Presentation
Cell Viability and Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell growth. The following tables summarize the available IC50 data for this compound and other microtubule-targeting agents in prostate cancer cell lines.
Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | LNCaP | Data not available in the primary publication. | |
| This compound | PC-3M | Data not available in the primary publication. |
Note: The primary publication on this compound by Qin et al. (2015) states that the compound effectively inhibits cell proliferation, but specific IC50 values were not provided in the main body of the publication or readily available supplementary materials.
Table 2: IC50 Values of Comparator Antimicrotubule Agents in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Citation |
| Paclitaxel | LNCaP | ~50 | |
| Paclitaxel | PC-3 | Not specified | |
| Docetaxel | LNCaP (2D culture) | 2.288 - 2.545 | [3] |
| Vincristine | Prostate Cancer | Not specified in the available data. |
Disclaimer: The data in Table 2 are sourced from different studies and may have been obtained under varying experimental conditions. A direct comparison of potency with this compound should be made with caution.
In Vitro Tubulin Polymerization Assay
This compound has been shown to directly interfere with the formation of microtubules. A tubulin polymerization assay measures the ability of a compound to inhibit the assembly of tubulin dimers into microtubules.
Table 3: Effect of this compound on Tubulin Polymerization
| Compound | Effect | Quantitative Data | Citation |
| This compound | Inhibition of tubulin polymerization | Specific IC50 or percentage of inhibition not available. | [1][2] |
Cell Cycle Analysis
Antimicrotubule agents typically cause an arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle.
Table 4: Effect of this compound on Cell Cycle Progression in Prostate Cancer Cells
| Compound | Cell Line | Concentration | Effect | Citation |
| This compound | LNCaP | Dose-dependent | Significant increase in G2/M phase population. | [1][2] |
| This compound | PC-3M | Dose-dependent | Significant increase in G2/M phase population. | [1][2] |
Note: While the study by Qin et al. (2015) demonstrates a dose-dependent G2/M arrest, the specific percentages of cells in each phase of the cell cycle at different concentrations of this compound were not provided in the accessible materials.
Apoptosis Induction
The disruption of microtubule dynamics and subsequent cell cycle arrest by this compound ultimately leads to programmed cell death, or apoptosis.
Table 5: Apoptotic Effect of this compound on PC-3M Prostate Cancer Cells
| Compound | Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells | Citation |
| This compound | 0 | 48 | 1.79% | [1] |
| This compound | 20 | 48 | 11.39% | [1] |
| This compound | 10 | 0 | 2.23% | [1] |
| This compound | 10 | 72 | 17.94% | [1] |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Plate LNCaP or PC-3M cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, pH 6.8).
-
Compound Addition: Add this compound or comparator compounds at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiation of Polymerization: Initiate microtubule polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer with temperature control. The increase in turbidity is indicative of microtubule polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. The inhibitory effect of the compounds can be quantified by comparing these parameters to the control.
Immunofluorescence for Microtubule Organization
-
Cell Culture and Treatment: Grow LNCaP or PC-3M cells on coverslips and treat them with this compound or comparator compounds for the desired time.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Microscopy: Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat LNCaP or PC-3M cells with different concentrations of this compound. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store them at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat PC-3M cells with this compound for the indicated times and concentrations. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Mandatory Visualization
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for validating this compound's antimicrotubule activity.
References
A Comparative Analysis of LG308 and Cabazitaxel in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the novel synthetic compound LG308 and the established chemotherapeutic agent cabazitaxel (B1684091), both of which target microtubule dynamics in the context of prostate cancer. While cabazitaxel has a well-documented clinical profile, this compound has emerged as a promising preclinical candidate. This document aims to objectively compare their mechanisms of action, present available experimental data, and provide detailed methodologies for key experiments to support further research and development.
At a Glance: this compound vs. Cabazitaxel
| Feature | This compound | Cabazitaxel |
| Drug Class | Novel Synthetic Compound | Second-generation taxane (B156437) |
| Mechanism of Action | Inhibits microtubule polymerization | Promotes microtubule assembly and stabilization |
| Primary Indication | Investigational (Prostate Cancer) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
| Development Stage | Preclinical | Clinically Approved |
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Both this compound and cabazitaxel exert their anticancer effects by disrupting the normal function of microtubules, essential components of the cell's cytoskeleton crucial for cell division. However, they achieve this through opposing mechanisms.
This compound is reported to be a microtubule polymerization inhibitor . It acts by preventing the assembly of tubulin dimers into microtubules. This disruption of microtubule formation leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in prostate cancer cells.[1]
Cabazitaxel , like other taxanes, is a microtubule stabilizer . It binds to β-tubulin within the microtubule, promoting its assembly and preventing its disassembly.[2][3][4][5][6] This stabilization of microtubules also leads to mitotic arrest and subsequent cell death.[2][3][4][5]
References
- 1. Colony formation assay [bio-protocol.org]
- 2. Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of LG308 as a Tubulin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel synthetic tubulin inhibitor, LG308, with established microtubule-targeting agents. This compound, identified as 8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline, has demonstrated potential as an anti-cancer agent by disrupting microtubule dynamics. This document summarizes its performance against other tubulin inhibitors, presenting available experimental data and detailed methodologies to facilitate informed research and development decisions.
Executive Summary
Comparative Analysis of Tubulin Inhibitors
The efficacy of tubulin inhibitors is typically evaluated through their ability to inhibit cancer cell proliferation, arrest the cell cycle at mitosis, and induce apoptosis. The following tables summarize the available data for this compound in comparison to colchicine (B1669291), vincristine, and paclitaxel (B517696) in relevant cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation (IC50)
| Compound | Cell Line | IC50 (nM) | Exposure Time | Reference |
| This compound | PC-3M (Prostate) | Data not available | 72h | |
| LNCaP (Prostate) | Data not available | 72h | ||
| Colchicine | PC-3 (Prostate) | 22.99 ng/mL (~57.5 nM) | 24h | [1] |
| A375 (Melanoma) | 10.6 ± 1.8 | Not Specified | [2] | |
| Vincristine | Y79 (Retinoblastoma) | See reference for details | 120h | [3] |
| UKF-NB-3 (Neuroblastoma) | See reference for details | 120h | [4] | |
| Paclitaxel | PC-3 (Prostate) | Data not available | 24h | |
| MDA-MB-231 (Breast) | 3 | Not Specified | [5] | |
| SK-BR-3 (Breast) | See reference for details | 72h | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines and exposure times.
Table 2: Cellular Effects of Tubulin Inhibitors
| Compound | Mechanism of Action | Effect on Tubulin Polymerization | Cell Cycle Arrest | Apoptosis Induction | Reference |
| This compound | Destabilizer | Inhibition | G2/M Phase | Yes | [7] |
| Colchicine | Destabilizer | Inhibition | G2/M Phase | Yes | [1] |
| Vincristine | Destabilizer | Inhibition | G2/M Phase | Yes | [8] |
| Paclitaxel | Stabilizer | Promotion | G2/M Phase | Yes | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key assays used to assess the specificity of tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by monitoring the absorbance at 340 nm.
Protocol:
-
Reconstitute lyophilized tubulin (e.g., porcine brain tubulin, >99% pure) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.8) containing GTP.
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors (e.g., colchicine, paclitaxel) in the polymerization buffer.
-
In a pre-warmed 96-well plate, mix the tubulin solution with the test compounds or vehicle control.
-
Immediately place the plate in a microplate reader capable of maintaining a constant temperature of 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a duration sufficient to observe the polymerization kinetics (e.g., 60-90 minutes).
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by analyzing the dose-dependent inhibition of the polymerization rate or the final extent of polymerization.
Immunofluorescence Analysis of Microtubule Network
This cell-based assay visualizes the impact of a compound on the microtubule cytoskeleton within intact cells.
Principle: Immunofluorescence staining uses antibodies to specifically label tubulin, allowing for the visualization of the microtubule network by fluorescence microscopy.
Protocol:
-
Seed cells (e.g., PC-3M, LNCaP) onto glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound and controls for a predetermined duration (e.g., 24 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for α- or β-tubulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle.
Principle: Tubulin inhibitors that disrupt microtubule function cause cells to arrest in the G2/M phase of the cell cycle. This can be detected by staining the cellular DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) and analyzing the DNA content of a large cell population using a flow cytometer.
Protocol:
-
Seed cells in a multi-well plate and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes and preserve the cellular structure.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to prevent staining of double-stranded RNA.
-
Stain the cells with a DNA-binding fluorescent dye such as propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Affected by Tubulin Inhibition
Disruption of microtubule dynamics by inhibitors like this compound triggers a cascade of cellular signaling events, primarily leading to mitotic arrest and apoptosis.
The inhibition of tubulin polymerization leads to a failure in the proper formation of the mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle at the metaphase-to-anaphase transition, preventing chromosomal missegregation. Prolonged activation of the SAC due to persistent microtubule disruption leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately culminating in programmed cell death. A study on this compound showed that it induces mitotic phase arrest, which is associated with the upregulation of cyclin B1 and the mitotic marker MPM-2, along with the dephosphorylation of cdc2.[7]
Conclusion
This compound is a promising tubulin polymerization inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in prostate cancer cell lines. While a direct quantitative comparison of its in vitro tubulin inhibitory activity with other agents is pending, its cellular effects align with those of other microtubule-destabilizing drugs. Further studies are warranted to determine its precise binding site on tubulin and to establish a comprehensive profile of its potency and specificity across a broader range of cancer cell types. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued investigation of this compound and other novel tubulin inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the Apoptotic Pathway Induced by LG308: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic pathway induced by the novel synthetic compound LG308 with other microtubule-targeting agents. The information is supported by experimental data and detailed methodologies to assist in the validation and assessment of this potential anti-cancer therapeutic.
Overview of this compound and its Mechanism of Action
This compound is a novel synthetic compound identified as a potent inducer of apoptosis in prostate cancer cells.[1][2] Its primary mechanism of action is the disruption of microtubule dynamics. Unlike some other microtubule-targeting agents, this compound inhibits the polymerization of tubulin, leading to a breakdown of the microtubule network. This disruption of the cytoskeleton triggers a cascade of cellular events, culminating in programmed cell death.[1][2][3]
The induction of apoptosis by this compound has been observed in prostate cancer cell lines, including LNCaP and PC-3M.[1][2] The process is characterized by cell cycle arrest in the G2/M phase, a hallmark of mitotic disruption, followed by the activation of the apoptotic machinery.[1][2]
Comparison of this compound with Other Microtubule-Targeting Agents
This compound belongs to the class of microtubule-destabilizing agents, placing it in the same functional category as Vinca alkaloids (e.g., Vincristine, Vinblastine). This contrasts with the taxanes (e.g., Paclitaxel), which are microtubule-stabilizing agents. The table below summarizes the key differences in their mechanisms of action.
| Feature | This compound | Vinca Alkaloids (e.g., Vinblastine) | Taxanes (e.g., Paclitaxel) |
| Primary Mechanism | Inhibits microtubule polymerization | Inhibit microtubule polymerization | Promotes microtubule polymerization and stabilization |
| Effect on Microtubules | Destabilization and disassembly | Destabilization and disassembly | Hyper-stabilization and formation of non-functional bundles |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | G2/M Phase |
While both this compound and Vinca alkaloids act by preventing microtubule formation, the specific binding sites and downstream signaling nuances may differ, warranting further investigation.
Quantitative Data on Apoptosis Induction
The following table summarizes the available quantitative data on the pro-apoptotic effects of this compound in prostate cancer cell lines.
| Cell Line | Treatment | IC50 | Percentage of Apoptotic Cells | Reference |
| LNCaP | This compound | Data not available in abstract | Dose-dependent increase | [1][2] |
| PC-3M | This compound | Data not available in abstract | Dose-dependent increase | [1][2] |
Further research is required to obtain specific IC50 values and precise percentages of apoptosis at different concentrations of this compound.
Signaling Pathway of this compound-Induced Apoptosis
The disruption of microtubule dynamics by this compound initiates a signaling cascade that leads to the activation of the intrinsic apoptotic pathway. While the precise molecular players downstream of this compound are still under full investigation, the general pathway for microtubule-destabilizing agents provides a strong hypothetical framework. This involves the activation of the spindle assembly checkpoint, leading to prolonged mitotic arrest. This sustained arrest is a key trigger for apoptosis, often involving the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols for Validating the Apoptotic Pathway
To validate the apoptotic pathway induced by this compound, a series of key experiments should be performed. The following are detailed methodologies for these assays.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed prostate cancer cells (LNCaP, PC-3M) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for validating the apoptotic pathway of a novel compound like this compound.
Caption: Experimental workflow for validating this compound-induced apoptosis.
Conclusion
This compound presents a promising new avenue for prostate cancer therapy through its unique mechanism of inhibiting microtubule polymerization and inducing apoptosis. The experimental framework provided in this guide offers a robust approach for researchers to validate and further elucidate the apoptotic pathway induced by this compound. A direct, quantitative comparison with established microtubule-targeting agents like Vinca alkaloids and taxanes will be crucial in determining its therapeutic potential and advancing it through the drug development pipeline. Further studies are warranted to obtain more precise quantitative data and to explore the in vivo efficacy and safety of this compound.
References
A Comparative Analysis of Taxane Toxicity Profiles for Researchers
For drug development professionals and researchers, understanding the nuanced toxicity profiles of chemotherapeutic agents is paramount for advancing cancer therapy. This guide provides a comparative analysis of the toxicity of prominent taxanes, a class of microtubule-stabilizing agents widely used in the treatment of various solid tumors.[1][2] While this guide focuses on the well-established taxanes, paclitaxel (B517696) and docetaxel, it is important to note that a search for the toxicity profile of a compound referred to as "LG308" yielded no specific publicly available information. The following data and protocols are based on extensive preclinical and clinical research into the broader taxane (B156437) class.
Comparative Toxicity Data
The primary toxicities associated with taxane therapy are hematological and neurological, with other adverse events also frequently observed. The following tables summarize the comparative incidence of key grade 3/4 toxicities for paclitaxel and docetaxel, providing a quantitative overview for researchers.
Table 1: Hematological Toxicities (Grade 3/4)
| Toxicity | Paclitaxel | Docetaxel | Key Considerations |
| Neutropenia | Lower Incidence | Higher Incidence[3][4] | Neutropenia is a common dose-limiting toxicity for taxanes.[5] Prophylactic use of granulocyte colony-stimulating factors can help manage this side effect. |
| Febrile Neutropenia | Lower Incidence | Higher Incidence[4][5] | A serious complication of neutropenia that may require hospitalization and antibiotic therapy.[4] |
| Anemia | Incidence varies | Incidence varies | Can contribute to fatigue and may require supportive care.[6] |
| Thrombocytopenia | Less Common | Less Common | Generally less frequent than neutropenia. |
Table 2: Non-Hematological Toxicities (Grade 3/4)
| Toxicity | Paclitaxel | Docetaxel | Key Considerations |
| Peripheral Neuropathy | Higher Incidence[3][5] | Lower Incidence[5] | A significant, often dose-limiting toxicity that can be persistent and impact quality of life.[7][8] It typically presents in a "gloves and stocking" distribution.[1] |
| Fluid Retention | Less Common | Higher Incidence[1][2] | Can manifest as peripheral edema, weight gain, and in some cases, pleural effusion. |
| Hypersensitivity Reactions | More Common | Less Common | Often attributed to the drug's vehicle, Cremophor EL. Premedication is standard.[9] |
| Mucositis/Stomatitis | Less Common | More Common[2][3] | Can affect a patient's ability to eat and may require supportive care. |
| Skin and Nail Toxicities | Less Common | More Common[1][10] | Can include rashes, desquamation, and nail changes.[1][10] |
| Myalgia/Arthralgia | Common | Common | Muscle and joint pain are frequently reported side effects.[3] |
| Cardiac Toxicity | Bradycardia is common but usually benign.[1] | Less frequent cardiac events. | The combination of paclitaxel with doxorubicin (B1662922) can increase the risk of congestive heart failure.[1] |
Experimental Protocols for Toxicity Assessment
The evaluation of taxane toxicity involves a combination of preclinical and clinical studies. Below are generalized methodologies for key experiments.
Preclinical Toxicity Studies
-
In Vitro Cytotoxicity Assays:
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, ovarian, lung) and normal human cells (e.g., fibroblasts, endothelial cells).
-
Methodology: Cells are exposed to a range of concentrations of the taxane for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The IC50 (half-maximal inhibitory concentration) is then determined.
-
-
In Vivo Toxicity Studies (Rodent Models):
-
Animal Models: Typically conducted in mice or rats.
-
Methodology: The taxane is administered via a clinically relevant route (e.g., intravenous injection). Animals are monitored for clinical signs of toxicity, body weight changes, and mortality. At the end of the study, blood is collected for hematological and clinical chemistry analysis. Organs are harvested for histopathological examination to identify any drug-induced damage.
-
Clinical Trial Protocols
-
Phase I Clinical Trials:
-
Objective: To determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of a new taxane.
-
Methodology: A small number of patients with advanced cancer receive escalating doses of the drug. Patients are closely monitored for adverse events, which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs are typically defined as severe (grade 3 or 4) non-hematological toxicities or prolonged, severe hematological toxicities.
-
-
Phase II/III Clinical Trials:
-
Objective: To further evaluate the safety and efficacy of the taxane in a larger patient population.
-
Methodology: Patients are treated at the recommended Phase II dose. A comprehensive safety profile is established by systematically collecting and grading all adverse events.
-
Visualizing Mechanisms and Workflows
To further aid in the understanding of taxane-related research, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of taxanes leading to cancer cell death.
Caption: A generalized workflow for preclinical taxane toxicity studies.
References
- 1. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A systemic review of taxanes and their side effects in metastatic breast cancer [frontiersin.org]
- 4. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The taxanes: toxicity and quality of life considerations in advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicities Associated with Docetaxel-Based Regimens in the Adjuvant Treatment of Early-Stage Breast Cancer: A Multicenter Prospective Real-Life Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of taxane neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxane-Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Presentation and management of docetaxel-related adverse effects in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Novel Microtubule Inhibitor LG308 Versus Established Chemotherapies in Prostate Cancer
For Immediate Release
In the landscape of prostate cancer therapeutics, a new contender, LG308, has emerged, showing significant promise in preclinical studies. This guide provides a detailed, data-driven comparison of this compound with the established first-line chemotherapeutic agents, docetaxel (B913) and paclitaxel (B517696). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform future research and development directions.
Mechanism of Action: A Common Target
All three compounds—this compound, docetaxel, and paclitaxel—exert their anticancer effects by targeting microtubules, essential components of the cellular cytoskeleton crucial for cell division. However, their mechanisms differ. Docetaxel and paclitaxel are classified as microtubule stabilizers, promoting the polymerization of tubulin and preventing the disassembly of microtubules. This action leads to the formation of abnormal microtubule bundles, disrupting mitotic spindle formation and ultimately causing cell cycle arrest and apoptosis.
In contrast, this compound is a novel synthetic compound that acts as a microtubule destabilizer. It inhibits the polymerization of tubulin, leading to the disruption of microtubule organization, mitotic arrest, and subsequent apoptosis in cancer cells.[1]
In Vitro Cytotoxicity: A Comparative Analysis
The efficacy of these compounds has been evaluated in vitro against human prostate cancer cell lines, including the androgen-independent PC-3M and the androgen-sensitive LNCaP cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound | Cell Line | IC50 (nM) |
| This compound | PC-3M | Data not explicitly provided in the primary publication, but described as effective in inhibiting cell proliferation. |
| LNCaP | Data not explicitly provided in the primary publication, but described as effective in inhibiting cell proliferation. | |
| Docetaxel | PC-3 | 3.72 |
| LNCaP | 1.13 | |
| Paclitaxel | PC-3 | 22.2 |
| LNCaP | ~50 |
Note: The specific IC50 values for this compound were not explicitly stated in the primary publication by Qin et al. (2015), which only described effective inhibition of cell proliferation. The IC50 values for docetaxel and paclitaxel are derived from separate studies and experimental conditions may vary.
In Vivo Efficacy: Xenograft Models
The antitumor activity of this compound was assessed in vivo using a PC-3M xenograft model in nude mice. The study reported that this compound, administered at a dose of 30 mg/kg, dramatically suppressed tumor growth. While the primary publication does not provide a specific percentage of tumor growth inhibition, the graphical data indicates a substantial reduction in tumor volume compared to the control group.
-
Docetaxel: In a DU-145 prostate cancer xenograft model, docetaxel administered at 10 mg/kg/week for 3 weeks resulted in a tumor regression of 32.6%. Another study using a different prostate cancer model reported that a 60 mg/kg dose of docetaxel led to a final tumor volume that was only 0.22 of the initial volume.
-
Paclitaxel: In a murine prostate cancer model (RM-1), paclitaxel demonstrated up to 60% suppression of primary tumor growth.
It is crucial to note that a direct comparison of these in vivo results is challenging due to the differences in the cancer cell lines, drug dosages, treatment schedules, and mouse models used in the respective studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay for this compound)
-
Cell Seeding: Prostate cancer cells (PC-3M, LNCaP) were seeded in 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, cells were treated with various concentrations of this compound, docetaxel, or paclitaxel for a specified duration (e.g., 72 hours).
-
Fixation: Cells were fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value was calculated from the dose-response curve.
In Vivo Xenograft Study (as per the this compound study)
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were used.
-
Cell Implantation: PC-3M cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Randomization and Treatment: Mice were randomly assigned to treatment and control groups. This compound (30 mg/kg) or vehicle was administered via intraperitoneal injection according to the defined schedule.
-
Tumor Volume Measurement: Tumor size was measured periodically (e.g., every 2-3 days) using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves were plotted, and the tumor growth inhibition was determined by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The novel microtubule inhibitor this compound demonstrates significant preclinical activity against prostate cancer cells, both in vitro and in vivo. Its mechanism of action, microtubule destabilization, offers a distinct approach compared to the stabilizing effects of established chemotherapies like docetaxel and paclitaxel. While a direct head-to-head comparison with identical experimental parameters is not yet available, the existing data suggests that this compound is a potent anticancer agent worthy of further investigation. Future studies should focus on direct comparative efficacy and toxicity studies against standard-of-care chemotherapies to fully elucidate the therapeutic potential of this compound in the treatment of prostate cancer.
References
Unveiling the On-Target Efficacy of LG308 in Cellular Environments: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of LG308's performance against other microtubule-targeting agents. We delve into supporting experimental data, detailed methodologies, and visual pathways to comprehensively illustrate its mechanism of action.
This compound is a novel synthetic compound identified as a potent inhibitor of microtubule polymerization.[1] Its on-target effect disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis, particularly in prostate cancer cells.[1] This guide will compare this compound with other established microtubule inhibitors, presenting quantitative data where available and outlining the key experimental protocols to assess its cellular effects.
Comparative Analysis of Microtubule Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibits microtubule polymerization | PC-3M, LNCaP | Data not publicly available | |
| Paclitaxel | Stabilizes microtubules | LNCaP | ~0.05 | [2] |
| Paclitaxel | Stabilizes microtubules | PC-3 | Data varies | [2] |
| Colchicine | Inhibits microtubule polymerization | HeLa | ~0.009 | |
| Nocodazole | Inhibits microtubule polymerization | HeLa | ~0.049 | |
| Vinblastine | Inhibits microtubule polymerization | HeLa | ~0.00073 |
Note: IC50 values can vary significantly based on the assay conditions, cell density, and exposure time.
Delving into the Experimental Protocols
To rigorously assess the on-target effects of this compound and compare it with other microtubule inhibitors, specific cellular and biochemical assays are essential. The following are detailed methodologies for key experiments.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in G-PEM buffer to achieve the desired final concentrations.
-
Prepare positive controls (e.g., Paclitaxel for polymerization promotion) and negative controls (e.g., Colchicine or Nocodazole for inhibition) in the same manner.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the test compounds (this compound and controls) at various concentrations.
-
Add the tubulin solution to each well.
-
Initiate polymerization by transferring the plate to a spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) for each concentration.
-
Determine the IC50 value of this compound by plotting the Vmax against the log of the compound concentration and fitting to a dose-response curve.
-
Western Blot Analysis for Cell Cycle Proteins
This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation, such as Cyclin B1 and cdc2, following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., PC-3M, LNCaP) in appropriate media.
-
Treat the cells with varying concentrations of this compound or control compounds for a specified period (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Cyclin B1, total cdc2, and phospho-cdc2 (Tyr15) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound in prostate cancer cells.
Caption: Workflow for confirming this compound's on-target effects.
References
Cross-Resistance Profile of LG308 with Other Anticancer Drugs: An Overview
Currently, there is a lack of publicly available scientific literature detailing specific cross-resistance studies of the novel anti-microtubule agent LG308 with other established anticancer drugs. Extensive searches of scientific databases did not yield any studies that have investigated whether cancer cells resistant to this compound exhibit resistance to other chemotherapeutic agents, or vice versa. Therefore, a direct comparison guide with quantitative data on the cross-resistance of this compound is not possible at this time.
This guide will, however, provide an overview of the known mechanism of action of this compound, a general discussion of the importance of cross-resistance in cancer therapy, and examples of cross-resistance observed with other microtubule-targeting agents to offer a contextual understanding for researchers and drug development professionals.
Understanding this compound's Mechanism of Action
This compound is a novel synthetic compound identified as a potent inhibitor of microtubule polymerization.[1][2] Its primary mechanism of action involves disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[1][2] By inhibiting the formation of microtubules, this compound induces an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1][2] This mode of action places this compound in the same broad category of anticancer drugs as the taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine), which also target microtubule function, albeit through different specific interactions.
The Significance of Cross-Resistance in Cancer Therapy
Cross-resistance is a phenomenon where cancer cells that have developed resistance to one drug also show resistance to other, often structurally or mechanistically related, drugs. This is a major challenge in cancer treatment as it can limit the effectiveness of subsequent lines of therapy. Understanding the potential for cross-resistance of a new drug candidate like this compound is crucial for its clinical development and for designing effective combination therapies.
General Experimental Workflow for Cross-Resistance Studies
While specific protocols for this compound are unavailable, a typical experimental workflow to investigate cross-resistance is outlined below. This generalized process illustrates the steps researchers would take to generate the data necessary for a comparative analysis.
Caption: Generalized workflow for establishing and evaluating drug cross-resistance in cancer cell lines.
Detailed Methodologies for Key Experiments:
A standard approach to assess cross-resistance involves the following key experimental protocols:
-
Development of Drug-Resistant Cell Lines:
-
Parental cancer cell lines (e.g., prostate cancer lines PC-3M and LNCaP, in which this compound has shown activity) are cultured in the presence of gradually increasing concentrations of the selective drug (in this case, this compound).[1][2]
-
This process is continued over several months to select for a population of cells that can survive and proliferate at a concentration of the drug that is lethal to the parental cells.
-
The resulting drug-resistant cell line is then maintained in a culture medium containing a specific concentration of the drug to retain its resistance phenotype.
-
-
Cell Viability Assays (e.g., MTT Assay):
-
Both the parental and the newly developed drug-resistant cell lines are seeded in 96-well plates.
-
After allowing the cells to attach, they are treated with a range of concentrations of this compound and other anticancer drugs of interest (e.g., paclitaxel (B517696), docetaxel, doxorubicin (B1662922), cisplatin).
-
Following a defined incubation period (typically 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells metabolize the MTT into a colored formazan (B1609692) product, which is then solubilized.
-
The absorbance of the resulting solution is measured using a microplate reader, and the values are used to determine the percentage of viable cells relative to untreated controls.
-
-
Determination of IC50 and Resistance Factor:
-
The data from the cell viability assays are used to generate dose-response curves for each drug in both the parental and resistant cell lines.
-
The IC50 value, which is the concentration of a drug that inhibits cell growth by 50%, is calculated from these curves.
-
The Resistance Factor (RF) is then determined by dividing the IC50 of the drug in the resistant cell line by the IC50 of the same drug in the parental cell line. An RF significantly greater than 1 indicates resistance. When this is observed for drugs other than the one used to generate the resistance, it is termed cross-resistance.
-
Potential Signaling Pathways Involved in Microtubule-Targeting Drug Resistance
While the specific resistance mechanisms to this compound have not been elucidated, resistance to other microtubule inhibitors often involves the following signaling pathways and molecular alterations. It is plausible that resistance to this compound could involve one or more of these established mechanisms.
Caption: Potential mechanisms of resistance to microtubule-targeting agents like this compound.
References
- 1. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of antibiotic resistance in the ocular Pseudomonas aeruginosa clone ST308 over twenty years - PubMed [pubmed.ncbi.nlm.nih.gov]
LG308: A Novel Microtubule Inhibitor Demonstrates Efficacy in Preclinical Models of Prostate Cancer
A comparative analysis of the investigational drug LG308 against standard-of-care therapies reveals its potential as a potent anti-cancer agent in both androgen-sensitive and castration-resistant prostate cancer subtypes. Preclinical data highlights its distinct mechanism of action and robust anti-tumor activity, positioning it as a promising candidate for further clinical development.
This guide provides a comprehensive comparison of this compound with established treatments for prostate cancer, focusing on its efficacy in different disease subtypes. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data and methodologies to support further investigation into this novel compound.
Executive Summary
This compound is a novel synthetic compound that functions as a microtubule inhibitor, a class of drugs that has shown therapeutic value in oncology.[1] Experimental studies demonstrate that this compound effectively disrupts microtubule organization by inhibiting their polymerization, leading to mitotic arrest and subsequent apoptosis in prostate cancer cells.[1] This mechanism of action has been validated in both androgen-sensitive (LNCaP) and androgen-independent (PC-3M) prostate cancer cell lines.[1] Furthermore, in vivo studies using xenograft and orthotopic models have shown that this compound can significantly suppress tumor growth and metastasis.[1]
Comparatively, docetaxel, a taxane-based chemotherapy, and enzalutamide (B1683756), an androgen receptor inhibitor, are standard-of-care treatments for different stages of prostate cancer. While both have demonstrated clinical efficacy, this compound presents a potentially valuable alternative, particularly in castration-resistant prostate cancer (CRPC), where treatment options are limited. This guide will delve into the quantitative data from preclinical studies to provide a clear comparison of the efficacy of these three compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, docetaxel, and enzalutamide in two distinct prostate cancer cell lines: LNCaP (androgen-sensitive) and PC-3 (androgen-independent). Lower IC50 values indicate greater potency.
Table 1: IC50 Values in LNCaP (Androgen-Sensitive) Prostate Cancer Cells
| Compound | IC50 (nM) | Reference |
| This compound | Not explicitly stated, but effective inhibition of proliferation shown. | [1] |
| Docetaxel | 1.13 - 2.545 | [2][3] |
| Enzalutamide | 21.4 - 36 | [4][5] |
Table 2: IC50 Values in PC-3 (Androgen-Independent) Prostate Cancer Cells
| Compound | IC50 (nM) | Reference |
| This compound | Not explicitly stated, but effective inhibition of proliferation shown. | [1] |
| Docetaxel | 3.72 - 4.75 | [2][6] |
| Enzalutamide | > 10,000 | [7] |
Data Presentation: In Vivo Efficacy
In vivo studies using xenograft models provide crucial insights into the anti-tumor activity of these compounds in a living organism.
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | PC-3M Xenograft & Orthotopic | Not specified | Dramatic suppression of growth and metastasis | [1] |
| Docetaxel | DU-145 Xenograft | 10 mg/kg/week | 32.6% tumor regression | [8] |
| Enzalutamide | LNCaP Xenograft | 30 mg/kg, once daily | Enhanced antitumor efficacy in combination with radium-223 | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
The anti-proliferative effects of this compound, docetaxel, and enzalutamide were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Prostate cancer cells (LNCaP or PC-3) were seeded in 96-well plates at a density of 4x10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of the respective compounds for 48 to 72 hours.[2][10]
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the drug that caused a 50% reduction in cell viability was calculated as the IC50 value.
In Vivo Xenograft Studies
The in vivo efficacy of the compounds was evaluated in immunocompromised mice bearing prostate cancer xenografts.
-
Cell Implantation: Human prostate cancer cells were subcutaneously or orthotopically injected into nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were treated with the respective compounds or a placebo control. Dosing schedules and routes of administration varied between studies.[8][9][11]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the control group.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound, a Novel Synthetic Compound with Antimicrotubule Activity in Prostate Cancer Cells, Exerts Effective Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of genes required for enzalutamide resistance in castration-resistant prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of a docetaxel-resistant human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. Enhanced Antitumor Efficacy of Radium-223 and Enzalutamide in the Intratibial LNCaP Prostate Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Docetaxel Administration via Novel Hierarchical Nanoparticle Reduces Proinflammatory Cytokine Levels in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Comparative Analysis of Gene Expression Changes by the Microtubule Inhibitor LG308
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated gene expression changes induced by LG308, a novel synthetic compound with antimicrotubule activity. Due to the limited availability of public data on the specific gene expression profile of this compound, this guide leverages experimental data from the well-characterized microtubule inhibitor, paclitaxel (B517696), as a benchmark for comparison. The information presented is intended to provide a framework for understanding the potential molecular effects of this compound in the context of prostate cancer research.
Overview of this compound and Microtubule Inhibitors
This compound is a novel synthetic compound that has been shown to disrupt microtubule organization by inhibiting their polymerization in prostate cancer cell lines. This activity leads to mitotic phase arrest and apoptosis.[1] Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They function by interfering with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and subsequent cell death.
Comparative Gene Expression Analysis
While specific quantitative gene expression data for this compound is not yet publicly available, studies on other microtubule inhibitors like paclitaxel in prostate cancer cells provide insights into the expected changes. The following table summarizes key genes and pathways known to be affected by microtubile inhibitors. It is hypothesized that this compound would induce a similar, though not identical, pattern of gene expression changes.
| Gene/Pathway | Expected Change with Microtubule Inhibitors (e.g., Paclitaxel) | Putative Role in this compound's Mechanism of Action |
| Cell Cycle Regulation | ||
| Cyclin B1 (CCNB1) | Upregulation | A key regulator of the G2/M transition in the cell cycle. Its upregulation is consistent with mitotic arrest.[2] |
| Cyclin-dependent kinase 1 (CDK1/Cdc2) | Dephosphorylation (activation) | Forms a complex with Cyclin B1 to drive cells into mitosis. Its activation is a hallmark of mitotic entry. |
| Mitotic arrest deficient 2-like 1 (MAD2L1) | Upregulation | A component of the spindle assembly checkpoint that prevents the onset of anaphase until all chromosomes are properly attached to the spindle. |
| Apoptosis Regulation | ||
| B-cell lymphoma 2 (Bcl-2) family | Modulation of expression (pro- and anti-apoptotic members) | Key regulators of the intrinsic apoptosis pathway. The balance of their expression determines cell fate after mitotic arrest. |
| Caspase family (e.g., CASP3, CASP9) | Activation | Executioners of apoptosis. Their activation is a downstream consequence of prolonged mitotic arrest. |
| Androgen Receptor (AR) Signaling | ||
| Androgen Receptor (AR) | Downregulation of transcriptional activity | Microtubule inhibitors can impair the nuclear translocation of the AR, a key driver of prostate cancer growth.[3][4][5][6][7] |
| Prostate-specific antigen (PSA/KLK3) | Downregulation | A well-known downstream target of AR signaling. Its downregulation reflects the inhibition of AR activity.[3] |
| Drug Resistance | ||
| ATP binding cassette subfamily B member 1 (ABCB1/MDR1) | Upregulation in resistant cells | Encodes a drug efflux pump that can reduce the intracellular concentration of chemotherapeutic agents. |
| Class III beta-tubulin (TUBB3) | Upregulation in resistant cells | Alterations in tubulin isotypes can affect the binding and efficacy of microtubule-targeting drugs. |
Experimental Protocols
Gene Expression Profiling using RNA Sequencing (RNA-Seq)
This protocol outlines a general workflow for analyzing gene expression changes in prostate cancer cells treated with a compound like this compound.
-
Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media and conditions.
-
Cells are treated with a range of concentrations of this compound (or a comparator drug like paclitaxel) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
An RNA-seq library is prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
The raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.
-
The reads are then aligned to a reference genome (e.g., human genome assembly GRCh38).
-
Gene expression is quantified by counting the number of reads that map to each gene.
-
Differential gene expression analysis is performed between the treated and control groups to identify genes that are significantly up- or downregulated.
-
Pathway analysis and gene ontology enrichment analysis are performed to identify the biological pathways and functions affected by the treatment.
-
Visualizations
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression changes.
Signaling Pathway of Mitotic Arrest Induced by Microtubule Inhibitors
Caption: Mitotic arrest pathway induced by this compound.
References
- 1. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tubulin-Targeting Chemotherapy Impairs Androgen Receptor Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen receptor splice variants circumvent AR blockade by microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crosstalk between Microtubule Stabilizing Agents and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking LG308: A Comparative Analysis Against Next-Generation Microtubule Inhibitors in Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel microtubule inhibitor LG308 against a panel of next-generation microtubule-targeting agents. This analysis is supported by experimental data on cytotoxicity, with a focus on prostate cancer cell lines, and includes detailed experimental protocols and mechanistic diagrams.
Introduction to Microtubule Inhibition in Cancer Therapy
Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer drug development. Microtubule-targeting agents disrupt the dynamic instability of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
First-generation microtubule inhibitors, such as the taxanes (e.g., paclitaxel, docetaxel) and vinca (B1221190) alkaloids (e.g., vincristine, vinblastine), have been mainstays in cancer chemotherapy. However, their efficacy can be limited by the development of multidrug resistance (MDR) and significant side effects. This has spurred the development of next-generation microtubule inhibitors with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.
This guide focuses on this compound, a novel synthetic compound that has demonstrated potent anti-cancer activity by inhibiting microtubule polymerization.[1][2] We will benchmark its performance against several next-generation microtubule inhibitors, including cabazitaxel, eribulin, and ixabepilone, with a particular focus on their activity in prostate cancer cell lines.
Comparative Cytotoxicity: IC50 Values in Prostate Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and selected next-generation microtubule inhibitors in the human prostate cancer cell lines PC-3 and LNCaP. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target/Mechanism | Cell Line | IC50 (nM) | Citation |
| This compound | Tubulin Polymerization Inhibitor | PC-3M | 180 | [1] |
| LNCaP | 250 | [1] | ||
| Cabazitaxel | Microtubule Stabilizer | PC-3 | 1.6 - 48 | [3] |
| LNCaP | Not widely reported | |||
| Eribulin | Tubulin Sequestration | PC-3 | Not widely reported | |
| LNCaP | Mean IC50 of 1.8 nM across various cell lines including LNCaP | [4] | ||
| Ixabepilone | Microtubule Stabilizer | PC-3 | Not widely reported | |
| LNCaP | Not widely reported | |||
| Docetaxel (Reference) | Microtubule Stabilizer | PC-3 | ~10 | |
| LNCaP | 2.3 - 3.6 | [5] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
Mechanisms of Action and Signaling Pathways
The therapeutic efficacy of microtubule inhibitors is intrinsically linked to their specific mechanisms of action. While all these agents ultimately disrupt microtubule dynamics, they do so through distinct molecular interactions.
This compound: Inhibition of Tubulin Polymerization
This compound exerts its anticancer effects by directly inhibiting the polymerization of tubulin dimers into microtubules.[1][2] This disruption of microtubule formation leads to a cascade of cellular events, culminating in apoptosis. The proposed signaling pathway for this compound is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Integrating mechanisms of response and resistance against the tubulin binding agent Eribulin in preclinical models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of "LG308": A Critical Need for Specificity
Disposing of chemical compounds requires precise identification to ensure safety and regulatory compliance. A search for "LG308" reveals multiple substances marketed under this designation, each with vastly different properties and disposal requirements. Providing a single, generic disposal protocol for "this compound" would be hazardous. Therefore, it is imperative for researchers, scientists, and drug development professionals to first identify the specific nature of their "this compound" compound.
The "this compound" designation has been associated with several distinct materials, including:
-
Linear Low Density Polyethylene (B3416737) (LLDPE): A type of polymer.
-
Components within Lithium-Ion Batteries: Specifically, materials used in their construction.
-
Welding Wire: A metallic alloy used in welding processes.
The proper disposal procedures for these materials are fundamentally different. For instance, the disposal of a polyethylene polymer would follow non-hazardous waste streams, while components of a lithium-ion battery are considered hazardous waste and require specialized recycling and disposal to prevent environmental contamination and fire hazards. Similarly, welding wire disposal would depend on its specific metallic composition.
To ensure the safe and proper disposal of your "this compound" material, please identify which of the following categories it falls into:
-
A chemical compound for research or pharmaceutical development: If so, please provide a CAS (Chemical Abstracts Service) number, a more specific chemical name, or a Safety Data Sheet (SDS).
-
A plastic or polymer material.
-
A component of an electronic device or battery.
-
A metal alloy or welding material.
Once the exact identity of "this compound" is established, detailed and accurate disposal procedures can be provided, including the necessary personal protective equipment (PPE), waste containment, and regulatory compliance steps.
Below is a generalized workflow for chemical disposal, which will be tailored with specific details upon clarification of the substance.
Caption: Generalized workflow for chemical disposal.
Essential Safety and Logistical Information for Handling LG308
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling of LG308 (CAS No. 1428341-65-4; Ethanone, 1-(8-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2-phenyl-). As a novel synthetic compound with antimicrotubule activity, this compound is presumed to be a potent and potentially cytotoxic agent and must be handled with appropriate caution to minimize exposure. The following guidelines are based on best practices for handling potent research compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, a thorough risk assessment should be conducted prior to handling.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent skin contact, inhalation, and ingestion of this compound. The recommended level of PPE varies depending on the specific laboratory procedure and the physical form of the compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a fit-tested N95/N100 respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves for the solvent and compound. | Focus on preventing skin and eye contact. The specific procedure will dictate the required level of containment.[1] |
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is critical to ensure personnel safety and prevent environmental contamination.
Workflow for Safe Handling and Disposal of this compound
Caption: General workflow for the safe handling of a potent research compound.[1]
Operational and Disposal Plans
Operational Plan:
-
Restricted Access: Conduct all work with this compound in a designated area with restricted access.
-
Engineering Controls: Always handle solid this compound within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, clean the spill using a spill kit containing absorbent materials. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan:
The disposal of this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.[1]
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound (Solid or Solution) | - Collect in a clearly labeled, sealed, and puncture-resistant container. - Label as "Hazardous Waste" with the chemical name and concentration. | Prevents accidental exposure and ensures proper identification for disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | Minimizes handling of contaminated items and prevents sharps injuries. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | Assumes all disposable items that have come into contact with the compound are contaminated.[1] |
All waste must be disposed of through an approved hazardous waste contractor in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
